Kanosamine

Catalog No.
S531585
CAS No.
576-44-3
M.F
C6H13NO5
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kanosamine

CAS Number

576-44-3

Product Name

Kanosamine

IUPAC Name

(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1

InChI Key

FOEXHEVNPRRHDY-SLPGGIOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

3-amino-3-deoxyglucose, kanosamine

Canonical SMILES

C(C(C(C(C(C=O)O)N)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O

The exact mass of the compound 3-Amino-3-deoxyglucose is 179.08 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine - Supplementary Records. It belongs to the ontological category of D-kanosamine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

kanosamine autoinducer function quorum sensing

Author: Smolecule Technical Support Team. Date: February 2026

Kanosamine/NTD at a Glance

This compound (3-amino-3-deoxy-d-glucose) and its dimer neotrehalosadiamine (NTD) act as an autoinducer in the quorum-sensing system of Bacillus subtilis and some close relatives [1]. The table below summarizes its core attributes.

Attribute Description
Chemical Nature This compound: a glucose derivative (3-amino-3-deoxy-d-glucose). NTD: a disaccharide of two this compound residues with a unique 1,1'-α,β linkage [1].
Primary Function Serves as an autoinducer molecule in a quorum-sensing system [1].
Producer Organisms Bacillus subtilis and several closely related species [1].
Regulatory Mechanism Binds to the transcriptional activator NtdR, inducing the expression of its own biosynthetic operon, ntdABC [1].
Key Physiological Role Modulates central carbon metabolism and energy status by increasing the intracellular pool of NADPH, potentially helping bacteria cope with metabolic stress [1].

Biosynthesis and Regulatory Network

The biosynthetic pathway and its regulation are key to understanding its function.

  • Biosynthesis: The ntdABC operon contains enzymes that exclusively produce the this compound moiety from glucose-6-phosphate (G6P) [1]. G6P is a central metabolite, placing NTD/kanosamine biosynthesis in direct competition with other pathways like the pentose phosphate (PP) pathway.
  • Regulation: Expression of the ntdABC operon is controlled by a double-negative logic [1]:
    • Repression by GlcP: The GlcP protein, cotranscribed with ntdABC, acts as a putative glucose sensor that strongly represses the operon.
    • Activation by NtdR: The autoinducer itself (NTD or this compound) binds to the transcriptional activator NtdR, which then induces expression of the ntdABC operon, creating a positive feedback loop.

The following diagram illustrates this regulatory circuit and its key metabolic interactions.

G cluster_0 G6P Glucose-6-P (G6P) PP_Pathway Pentose Phosphate Pathway G6P->PP_Pathway  Metabolic Branch Point NTD_Pathway NTD/Kanosamine Biosynthesis (ntdABC) G6P->NTD_Pathway  Metabolic Branch Point NTD Neotrehalosadiamine (NTD) / this compound NTD_Pathway->NTD Produces TCA TCA Cycle Intermediates NTD_Pathway->TCA NtdR Transcriptional Activator (NtdR) NTD->NtdR Operon ntdABC Operon Expression NtdR->Operon Activates GlcP Repressor (GlcP) GlcP->Operon Represses Operon->NTD_Pathway Produces Enzymes For NADPH Increased NADPH Pool TCA->NADPH

Diagram 1: The regulatory and metabolic network of NTD/kanosamine in B. subtilis. The pathway branches from central metabolism at Glucose-6-P and is regulated by a positive feedback loop via NtdR and repression by GlcP. Its activation leads to metabolic changes that increase NADPH.

Metabolic Function and Experimental Evidence

The most significant finding is the role of NTD/kanosamine biosynthesis in modulating central carbon metabolism and energy status [1].

Key Experimental Findings

Researchers discovered that activating the NTD/kanosamine biosynthetic pathway can suppress the growth defect of a Bacillus subtilis zwf mutant. This mutant lacks glucose-6-phosphate dehydrogenase, the enzyme that catalyzes the first committed step of the PP pathway—a major source of cellular NADPH [1].

  • Metabolome Analysis: A comparative metabolome analysis showed that stimulating NTD/kanosamine biosynthesis caused a significant accumulation of tricarboxylic acid (TCA) cycle intermediates and an increase in the NADPH pool [1].
  • Proposed Mechanism: The activation of the ntdABC operon pulls carbon flux away from G6P. This leads to a redirection of metabolism that results in the accumulation of malate. The malic enzyme (YtsJ) can then convert malate to pyruvate, concomitantly generating NADPH [1]. This provides an alternative route for NADPH production when the main PP pathway is disabled.

The table below quantifies the key experimental conditions and outcomes from this study.

Experimental Variable Condition / Measurement Result / Outcome
Bacterial Strain B. subtilis zwf mutant (lacks G6P dehydrogenase) Shows inoculum-dose-dependent growth defect in S7N medium [1].
Genetic Suppression zwf glcP double mutant (derepresses ntdABC) Growth defect is suppressed [1].
Rescue Reversion zwf glcP ntdABC triple mutant (unable to produce NTD/Kanosamine) Suppression is negated; growth defect returns [1].
Key Metabolomic Change Intracellular pool of NADPH Increased upon activation of NTD/kanosamine pathway [1].
External Rescue Supplementation with malate Enables growth of the zwf mutant [1].

Core Experimental Protocols

To investigate the NTD/kanosamine system, you can employ several key methodologies.

Reporter Assay for Autoinducer Activity

This protocol tests whether a compound can act as an autoinducer by activating the ntdABC promoter [1].

  • Step 1: Strain Construction. Create a reporter strain by fusing the promoter of the ntdABC operon (PntdABC) to a readily measurable reporter gene like lacZ (encoding β-galactosidase). Integrate this construct into a neutral site (e.g., amyE) in the chromosome of a strain that does not produce NTD/kanosamine (e.g., an ntdA mutant).
  • Step 2: Cultivation and Induction. Grow the reporter strain in a suitable liquid medium. At the start of exponential growth, add the compound to be tested (e.g., purified this compound or NTD) to the culture. A control culture should receive no addition.
  • Step 3: Activity Measurement. During mid to late exponential growth, harvest cells and perform a β-galactosidase assay. This enzyme hydrolyzes the substrate ONPG, producing a yellow color that can be measured spectrophotometrically. Compare the activity in induced vs. uninduced cultures.
Genetic Suppression of zwf Mutant

This assays the physiological consequence and metabolic bypass enabled by NTD/kanosamine pathway activation [1].

  • Step 1: Strain Generation. Construct a series of isogenic mutants in B. subtilis: a zwf single mutant, a zwf glcP double mutant, and a zwf glcP ntdABC triple mutant.
  • Step 2: Growth Phenotype Analysis. Inoculate these strains at a low density (e.g., 0.5-1% vol/vol) into a defined semisynthetic medium like S7N containing excess glucose and glutamate. Monitor growth (optical density, OD₆₀₀) over time.
  • Step 3: Expected Outcome. The zwf mutant will show poor growth or lysis. The zwf glcP mutant, which overproduces NTD/kanosamine, will show restored growth. The triple mutant will revert to the growth-defective phenotype, confirming the effect is specific to the ntdABC pathway.
Intracellular NADPH Quantification

This protocol measures the metabolic output of pathway activation [1].

  • Step 1: Cell Culture and Extraction. Grow the relevant bacterial strains under study conditions. Rapidly harvest cells and extract metabolites using a quenching method (e.g., cold methanol) to instantly freeze metabolic activity.
  • Step 2: Analytical Separation. Analyze the extracts using enzymatic assays or High-Performance Liquid Chromatography (HPLC) to separate and identify NADPH.
  • Step 3: Quantification. Quantify the NADPH peak in the sample by comparing it to a standard curve of known NADPH concentrations. Normalize the values to cell density or protein content to determine the intracellular pool size.

Discussion and Future Perspectives

The discovery that NTD/kanosamine biosynthesis is intertwined with central metabolism suggests a fascinating physiological role. It appears to be part of a metabolic feedback loop, allowing the cell to sense and modulate its energy and redox status (NADPH/NADP⁺ ratio) in response to metabolic stress, such as a blocked PP pathway [1]. This goes beyond the traditional view of autoinducers as mere cell-density sensors and positions NTD/kanosamine as a link between quorum sensing and metabolic regulation.

For industrial applications, this pathway could be engineered in Bacillus strains to control metabolic fluxes and enhance the production of NADPH-dependent valuable compounds [1]. Future research should focus on:

  • Identifying the enzyme that catalyzes the final dimerization step to form NTD.
  • Elucidating the precise mechanism by which GlcP senses the metabolic state and represses ntdABC.
  • Exploring the potential of this system as a target for anti-biofilm or anti-metabolite agents.

References

Enzyme Functions and Kinetic Profiles

Author: Smolecule Technical Support Team. Date: February 2026

The kanosamine biosynthetic pathway in Bacillus cereus UW85 is a three-step metabolic route that converts glucose-6-phosphate into the antibiotic this compound. The following table summarizes the core functions of each enzyme in this pathway [1] [2] [3].

Enzyme Function & Reaction Catalyzed Cofactor / Dependence
KabC Dehydrogenase: Oxidizes glucose-6-phosphate (G6P) at the C3 hydroxyl group. G6P + NADP⁺ → 3-dehydro-glucose-6-phosphate (3oG6P) + NADPH + H⁺ [1] [2] NADP⁺ [2]
KabA Aminotransferase: Transfers an amino group from L-glutamate to the keto group of 3oG6P. 3oG6P + L-glutamate → this compound-6-phosphate (K6P) + 2-oxoglutarate [4] [3] Pyridoxal 5'-phosphate (PLP) [4]
KabB Phosphatase: Removes the phosphate group from K6P to yield the final product, this compound. This compound-6-phosphate + H₂O → this compound + Pᵢ [1] [2] -

The kinetic parameters for these enzymes provide insight into the efficiency and flow of metabolites through the pathway [1] [2].

Enzyme Substrate kcᵃₜ (s⁻¹) Kₘ (μM) kcᵃₜ/Kₘ (M⁻¹s⁻¹)
KabC Glucose-6-Phosphate 2.9 180 1.6 x 10⁴
KabA This compound-6-Phosphate 632 30 2.1 x 10⁷
KabA 2-Oxoglutarate 632 746 8.5 x 10⁵
KabB This compound-6-Phosphate 13.4 43 3.1 x 10⁵

Structural Insights into KabA

KabA is a PLP-dependent aminotransferase and a member of the type I aspartate aminotransferase (AAT) superfamily, specifically the VIβ-2 subgroup [3]. High-resolution crystal structures have provided "snapshots" of its catalytic cycle [4] [5].

Structural Feature Description
Overall Fold Homodimeric structure with a large domain containing a 7-stranded β-sheet (6 parallel, 1 antiparallel) and a C-terminal small domain [3].
Active Site The PLP cofactor forms an internal aldimine (Schiff base) with Lys254. A conserved NPYK sequence motif differentiates this subgroup from other sugar aminotransferases [3].
Key Structures Solved PLP-bound form (internal aldimine), PMP-bound form, PLP-K6P adduct (external aldimine), and a PMP-glutarate complex (mimicking glutamate/2-oxoglutarate binding) [4] [5] [3].

The diagram below illustrates the catalytic cycle of KabA, showing the key intermediates and the transition between its PLP and PMP forms.

kabA_cycle PLP PLP PMP PMP PLP->PMP 1. First Half-Reaction L-Glutamate → 2-Oxoglutarate External_Aldimine External_Aldimine PMP->External_Aldimine 2. Second Half-Reaction 3oG6P → K6P External_Aldimine->PLP 3. Product Release & Isomerization

Key Experimental Methodologies

For your experimental planning, here are the core methodologies used to characterize these enzymes.

  • Protein Expression and Purification: The kabA, kabB, and kabC genes were cloned into pET-28b vectors and overexpressed in E. coli BL21-Gold cells. KabA and KabB were purified as soluble His-tagged proteins. KabC was co-expressed with KabB to obtain soluble, active protein, and the complex was purified via affinity chromatography [1].
  • Kinetic Assays: Initial velocity studies were performed while varying the concentration of one substrate at fixed, saturating levels of the second. Data were fitted to the equation for a ping-pong bi-bi mechanism to determine kcᵃₜ and Kₘ values [1] [2]. For KabA, activity was monitored by coupling the production of 2-oxoglutarate to NADPH oxidation using glutamate dehydrogenase [3].
  • Crystallography: Untagged KabA was crystallized using the microbatch method under oil. Structures were solved via molecular replacement. Key states were captured by co-crystallizing with ligands (PMP, K6P) or by soaking crystals (e.g., with the glutamate analog glutarate) [4] [3].

Critical Research Context

  • Pathway Comparison: The kab pathway (G6P → 3oG6P → K6P → this compound) is distinct from the pathway starting from UDP-glucose found in Amycolatopsis mediterranei but is identical to the one described by the ntd operon in Bacillus subtilis [1] [2].
  • Catalytic Efficiency: The second-order rate constant (kcat/Km) for KabA with K6P exceeds 10⁷ M⁻¹s⁻¹, indicating a highly efficient catalyst. The pathway is also tuned to avoid accumulation of the unstable 3-keto intermediate, as the slow KabC reaction is followed by much faster KabA and KabB steps [2].
  • Therapeutic Relevance: this compound is an antibiotic and antifungal agent. It is transported into microbial cells and phosphorylated to K6P, which then inhibits glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of UDP-GlcNAc, an essential building block for bacterial and fungal cell walls [1].

References

kanosamine antifungal mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Antifungal Mechanism of Kanosamine

The antifungal activity of this compound stems from its targeted disruption of chitin synthesis, a key component of the fungal cell wall. The process is summarized in the diagram below and detailed thereafter.

G cluster_external Extracellular Space Kano This compound Glucose_Transporter Glucose Transport System Kano->Glucose_Transporter 1. Transport Kano_in This compound K6P This compound-6-Phosphate (K6P) Kano_in->K6P 2. Phosphorylation G6P_Synthase Glucosamine-6-Phosphate Synthase K6P->G6P_Synthase 3. Competitive Inhibition   Glucose_Transporter->Kano_in Internalization F6P D-Fructose-6-Phosphate GlcN6P Glucosamine-6-Phosphate G6P_Synthase->F6P Substrate G6P_Synthase->GlcN6P Normal Product

This compound's intracellular mechanism of action.

  • Transport into the Cell: this compound enters the fungal cell (specifically in Candida albicans) by exploiting the existing glucose transport system [1] [2]. This mimicry allows for efficient cellular uptake.
  • Intracellular Phosphorylation: Once inside the cell, this compound is metabolized to this compound-6-phosphate (K6P) [1] [2]. This phosphorylation step is crucial for its subsequent activity.
  • Enzymatic Inhibition: The key antifungal action is the inhibition of the enzyme glucosamine-6-phosphate synthase by K6P [1] [2]. This enzyme catalyzes the first and committed step in the biosynthesis of glucosamine, a fundamental building block of chitin. The inhibition is competitive with respect to D-fructose-6-phosphate (Ki = 5.9 mM) and non-competitive with respect to L-glutamine [1]. This specific inhibition halts the production of UDP-N-acetylglucosamine, which is essential for chitin and glycoprotein formation in the cell wall [3].

This targeted mechanism results in profound morphological damage to fungal cells, including inhibition of septum formation and cell agglutination [1]. Furthermore, its activity is not affected by the Cdr1p drug efflux pump in S. cerevisiae, suggesting it may bypass a common resistance pathway [1] [2].

Supporting Experimental Data & Protocols

The mechanistic model is supported by robust biochemical and genetic experiments. The table below summarizes key quantitative data from these studies.

Parameter Experimental Finding Organism/System Reference
Inhibition Constant (Ki) 5.9 mM (competitive vs. D-Fructose-6-P) Candida albicans [1]
Inhibition Type Non-competitive vs. L-Glutamine Candida albicans [1]
Enzyme Target Glucosamine-6-phosphate synthase Candida albicans, Staphylococcus aureus [1] [3]
Transport System Glucose permease Candida albicans [1] [2]
Efflux Pump Effect Not affected by Cdr1p Saccharomyces cerevisiae mutants [1] [2]
Key Experimental Methodologies

Researchers have used several established protocols to elucidate this mechanism:

  • Enzyme Kinetics Assays: The inhibition of glucosamine-6-phosphate synthase was determined by measuring the initial reaction rates in the presence of varying concentrations of the substrate (D-fructose-6-phosphate) and the inhibitor (K6P). Data were analyzed using Lineweaver-Burk plots to determine the Ki value and the mode of inhibition (competitive/non-competitive) [1].
  • Transport Studies: The uptake of this compound via the glucose transport system was likely demonstrated through radio-labeled glucose competition experiments. In such assays, the incorporation of a radioactive glucose analog is measured in the presence and absence of this compound to show competitive uptake [1].
  • Morphological Analysis: The cellular consequences of this compound action (inhibition of septum formation, agglutination) were observed using light microscopy and staining techniques after exposure of fungal cultures to the antibiotic [1].
  • Genetic Mutant Analysis: The role of efflux pumps was tested using isogenic mutant strains of S. cerevisiae that overexpress the Cdr1p pump. Comparing the Minimum Inhibitory Concentration (MIC) of this compound in mutant versus wild-type strains confirmed that Cdr1p does not confer resistance [1] [2].

Biosynthesis Pathways of this compound

This compound is a natural product of various bacteria, and research has revealed at least two distinct biosynthetic pathways in different organisms, as illustrated below.

G cluster_path1 Pathway I (e.g., Amycolatopsis mediterranei) cluster_path2 Pathway II (e.g., Bacillus cereus UW85) UDP_Glc UDP-Glucose UDP_Kano UDP-Kanosamine UDP_Glc->UDP_Kano RifL, RifK Kano1 This compound UDP_Kano->Kano1 RifM (Phosphatase) G6P Glucose-6-Phosphate K6P_int 3-Keto-Intermediate G6P->K6P_int KabC (Dehydrogenase) K6P This compound-6-Phosphate K6P_int->K6P KabA (Aminotransferase) Kano2 This compound K6P->Kano2 KabB (Phosphatase)

Two distinct bacterial biosynthesis pathways for this compound.

The KabABC pathway in *Bacillus cereus* is particularly well-characterized [4] [3]:

  • KabC (Dehydrogenase): Oxidizes glucose-6-phosphate at the carbon-3 position, forming an unstable 3-keto intermediate. This is the rate-limiting step in the pathway [4] [3].
  • KabA (Aminotransferase): A highly efficient PLP-dependent enzyme that transfers an amino group to the 3-keto intermediate, producing this compound-6-phosphate [4] [3].
  • KabB (Phosphatase): Removes the phosphate group from this compound-6-phosphate, yielding the final product, this compound [4] [3].

Future Research and Synthetic Analogs

Understanding this compound's mechanism has inspired the development of new antifungals. A significant advancement is the creation of amphiphilic kanamycin analogs [5]. By attaching hydrophobic alkyl chains to the this compound moiety of kanamycin, researchers have synthesized compounds that are fungicidal but not antibacterial [5]. These analogs appear to act primarily by perturbing the fungal plasma membrane, a mechanism distinct from the parent compound's action, offering a promising strategy to overcome resistance and expand therapeutic options [5].

References

neotrehalosadiamine NTD kanosamine relationship

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Pathway and Key Experiments

The production of both NTD and kanosamine is governed by the ntdABC operon, which is activated by the transcriptional regulator NtdR in the presence of either NTD or this compound itself [1] [2]. The pathway starts from glucose-6-phosphate (G6P), a central metabolic intermediate.

ntd_pathway G6P Glucose-6-Phosphate (G6P) Step1 Step 1: Oxidation Catalyzed by NtdC G6P->Step1 Step2 Step 2: Transamination Catalyzed by NtdA Step1->Step2 3-oxo-Glucose-6-P Step3 Step 3: Dephosphorylation Catalyzed by NtdB Step2->Step3 This compound-6-P Kan This compound Step3->Kan NTD Neotrehalosadiamine (NTD) Kan->NTD Dimerization

Diagram of the NTD/Kanosamine biosynthetic pathway from glucose-6-phosphate [1] [3].

A key experimental finding that illuminates the metabolic function of this pathway is its ability to compensate for a disrupted Pentose Phosphate (PP) pathway.

  • Experimental Observation: A B. subtilis mutant with a disrupted zwf gene (lacks glucose-6-phosphate dehydrogenase, the first enzyme in the PP pathway) shows a severe growth defect at low inoculation densities [1].
  • Suppression of Defect: This growth defect is suppressed in a zwf glcP double mutant. The glcP gene, located downstream of ntdABC and co-transcribed with it, represses the operon. Its disruption leads to overexpression of the NTD/kanosamine pathway [1] [4].
  • Metabolic Insight: Metabolome analysis revealed that activating the ntdABC operon causes an accumulation of TCA cycle intermediates and an increase in the intracellular NADPH pool. The malic enzyme YtsJ can then generate NADPH by converting malate to pyruvate. This provides an alternative route for NADPH generation, bypassing the blocked PP pathway [1].

Regulatory Mechanisms

The synthesis of NTD and this compound is finely tuned by a dual regulatory system that responds to different glucose uptake pathways, as summarized below.

Regulatory Factor Effect on ntdABC Expression / NTD Production Proposed Mechanism
NtdR Strong Activation [1] [2] Transcriptional activator; binds to NTD or this compound, inducing its own and the ntdABC operon's expression.
CcpA Activation (Catabolite Activation) [4] Master carbon catabolite regulator; activates ntdABC in response to high glycolytic flux (e.g., fructose-1,6-bisphosphate levels).
GlcP Repression [1] [4] Glucose/H+ symporter; represses ntdABC expression when transporting unphosphorylated glucose.
Glucose-PTS Activation (Substrate Provision) [4] Predominant glucose uptake system; phosphorylates glucose to G6P, the direct substrate for the NTD/kanosamine pathway.
RNAP mutation (rpoB5) Strong Activation [2] Mutant RNA polymerase enhances recognition of the σA-dependent ntdABC promoter, leading to overproduction.

regulation Glucose_PTS Glucose Uptake (via PTS) CcpA CcpA Glucose_PTS->CcpA Positive Signal Glucose_GlcP Glucose Uptake (via GlcP) GlcP_protein GlcP Protein Glucose_GlcP->GlcP_protein Activates ntdABC ntdABC Operon Expression CcpA->ntdABC Activation GlcP_protein->ntdABC Repression NtdR NtdR NtdR->ntdABC Autoinduction NTD_Kan NTD/Kanosamine ntdABC->NTD_Kan NTD_Kan->NtdR Binds & Activates

Regulatory network of the NTD/kanosamine biosynthetic operon ntdABC [1] [4].

Methodology for Key Experiments

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

  • Assaying Autoinduction of ntdABC [1]

    • Strain Construction: Use a strain carrying a transcriptional fusion of the ntdABC promoter (PntdABC) to a reporter gene like lacZ (e.g., strain TI482).
    • Culture and Treatment: Grow the reporter strain in appropriate medium and treat with purified NTD or this compound.
    • Measurement: Monitor the activity of the promoter by measuring β-galactosidase activity. An increase in activity upon addition of the molecules confirms their autoinducer function.
  • Studying the Metabolic Role via Mutant Analysis [1]

    • Mutant Generation: Construct a zwf deletion mutant (defective in the PP pathway) and a zwf glcP double mutant.
    • Growth Phenotype Analysis: Inoculate these mutants into a defined medium (e.g., S7N with glucose and glutamate) at different cell densities (e.g., 2%, 1%, 0.5% vol/vol).
    • Metabolomic Analysis: Perform a metabolome analysis on the wild-type, zwf, and zwf glcP strains to quantify changes in TCA cycle intermediates and NADPH levels.

The NTD/kanosamine system represents a fascinating link between antibiotic production, quorum sensing, and central metabolism in bacteria. Future research could focus on exploiting this pathway for metabolic engineering in industrial Bacillus strains or investigating its potential as a target for novel antibacterial strategies.

References

kanosamine microbial secondary metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Kanosamine Profile and Biosynthesis

This compound (3-Amino-3-deoxyglucose) is an aminosugar antibiotic. The table below summarizes its core characteristics.

Attribute Description
Chemical Name 3-Amino-3-deoxyglucose [1]
Molecular Formula C₆H₁₃NO₅ [1] [2]
Molecular Weight 179.17 g/mol [1] [2]
CAS Registry Number 576-44-3 [1] [2]
Producing Organism Bacillus cereus UW85 (model organism) [3] [4] [5]
Antimicrobial Activity Antibiotic activity against plant-pathogenic oomycetes, the yeast Saccharomyces cerevisiae, and the human pathogenic fungus Candida albicans [1] [5]
Mechanism of Action Inhibition of fungal cell wall synthesis, likely through its phosphorylated form (this compound-6-phosphate) inhibiting GlcN-6-P synthase [1]

The biosynthesis of this compound in B. cereus UW85 occurs via a three-step pathway from glucose-6-phosphate, catalyzed by enzymes encoded by the kabABC genes [4]. The pathway involves a 3-keto intermediate and is kinetically tuned to prevent accumulation of this unstable molecule [4].

kanosamine_pathway G6P Glucose-6-Phosphate KabC KabC (NADP-dependent Dehydrogenase) G6P->KabC Oxidation at C-3 K6P 3-Keto-6-phosphoglucose (Unstable Intermediate) KabA KabA (PLP-dependent Aminotransferase) K6P->KabA Aminotransferase Reaction Ka6P This compound-6-Phosphate KabB KabB (Phosphatase) Ka6P->KabB Dephosphorylation This compound This compound KabC->K6P KabA->Ka6P KabB->this compound

Diagram: The three-step enzymatic pathway for this compound biosynthesis from glucose-6-phosphate in Bacillus cereus UW85 [4].

Production and Regulation

The production of this compound in B. cereus is influenced by environmental and cultural conditions, which is critical for optimizing its yield in a laboratory setting.

Factor Effect on this compound Production Notes / Experimental Context
Growth Phase Maximum accumulation coincides with sporulation [5] Measured in culture supernatants [5].
Iron Availability Enhanced by the addition of ferric iron [5] In rich medium [5].
Phosphate Level Suppressed by the addition of phosphate [5] In rich medium [5].
Plant Exudates Enhanced by over 300% with alfalfa seedling exudate [5] When added to minimal medium [5].

Research Significance and Context

  • Ecological Role in a Model Community: Bacillus cereus UW85 is part of a well-studied, simplified model rhizosphere community called "THOR," which also includes Flavobacterium johnsoniae and Pseudomonas koreensis [3]. Research on THOR shows that community composition and interspecies interactions can dramatically alter the expression of biosynthetic gene clusters (BGCs) and the abundance of secondary metabolites, including this compound [3]. This highlights that metabolite production in nature is highly dependent on microbial context.
  • Component of Larger Antibiotics: While this compound itself is an antibiotic, it is also a structural component of more complex antibiotics, such as kanamycin [4].

Information Limitations

I hope this technical summary provides a solid foundation for your research. Please note that the search results I obtained lacked two specific types of information you requested:

  • Detailed Experimental Protocols: The available literature confirms the findings but does not provide step-by-step laboratory methodologies for experiments like kinetic characterization or purification.
  • Quantitative Kinetic Data: While the slow kinetics of the KabC-catalyzed first step are noted [4], specific numerical data (e.g., Km, kcat values) for the Kab enzymes were not present in the results.

References

Technical Review: Metabolic Interplay Between Glucose-6-Phosphate Dehydrogenase (zwf) Mutants and Kanosamine Biosynthesis in Bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Concepts

Glucose-6-Phosphate Dehydrogenase (zwf) and Its Cellular Roles

Glucose-6-phosphate dehydrogenase (G6PDH), encoded by the zwf gene, is a critical metabolic enzyme that catalyzes the first committed step of the pentose phosphate pathway (PPP), oxidizing glucose-6-phosphate (G6P) to 6-phosphogluconolactone while reducing NADP+ to NADPH [1]. This reaction serves as the primary cellular source of NADPH reducing equivalents, which are essential for biosynthetic reactions and protection against oxidative stress through maintenance of the reduced glutathione pool [2] [3]. The PPP also generates ribose-5-phosphate for nucleotide synthesis, creating a metabolic hub that interconnects carbohydrate metabolism, redox balance, and biosynthetic precursors [4]. In bacterial systems, zwf mutants lacking functional G6PDH exhibit diverse physiological phenotypes including increased oxidative stress sensitivity, attenuated virulence in pathogens, and growth defects under certain conditions due to their impaired NADPH regeneration capacity [2] [5].

Kanosamine and Neotrehalosadiamine (NTD) as Bacterial Autoinducers

This compound (3-amino-3-deoxy-D-glucose) and its derivative neotrehalosadiamine (NTD) represent a distinct class of bacterial signaling molecules recently identified in Bacillus subtilis and related species [6]. NTD is a unique disaccharide composed of two this compound residues linked through a 1,1'-α,β linkage, functioning as an autoinducer that enables bacteria to sense cell density and coordinate collective behaviors through quorum sensing mechanisms [6] [7]. The ntdABC operon exclusively contains the enzymes required to produce the this compound moiety from glucose-6-phosphate, with the biosynthetic pathway branching directly from this central metabolic intermediate [6]. The expression of ntdABC is regulated by both the transcriptional activator NtdR, which responds to extracellular NTD/kanosamine levels, and the glucose sensor protein GlcP, creating a complex regulatory network that links metabolic status with cell-cell communication [6].

Metabolic Integration and Compensatory Mechanisms

Metabolic Cross-Talk Between PPP and this compound Biosynthesis

The metabolic interplay between the pentose phosphate pathway and this compound biosynthesis represents a fascinating example of metabolic adaptation in bacteria. Both pathways compete for the common substrate glucose-6-phosphate (G6P), creating a potential metabolic bottleneck when both pathways are highly active [6]. In zwf mutants, the inability to channel G6P into the PPP creates an accumulation of glycolytic intermediates that can be redirected toward alternative NADPH-generating pathways, including the this compound biosynthetic route when properly activated [6] [7]. This redirection is facilitated by the complex regulatory mechanisms controlling ntdABC expression, particularly through disruption of glcP, which encodes a glucose/mannose:H+ symport permease that normally represses ntdABC expression during exponential growth phase [6].

Metabolomic analyses of B. subtilis zwf mutants with activated NTD/kanosamine biosynthesis have revealed significant accumulation of tricarboxylic acid (TCA) cycle intermediates, particularly malate, which serves as a substrate for the major malic enzyme YtsJ [6] [7]. This enzyme catalyzes the oxidative decarboxylation of malate to pyruvate while generating NADPH, effectively bypassing the NADPH production deficit created by the zwf mutation [6]. The discovery of this compensatory mechanism reveals the metabolic flexibility of bacterial systems and demonstrates how activation of a secondary metabolite pathway can rescue central metabolic functions through redirected carbon flux and alternative NADPH generation [6] [7].

Regulatory Networks Governing Pathway Interactions

The coordination between the PPP and this compound biosynthesis is governed by sophisticated regulatory networks that integrate metabolic status with environmental cues. The NtdR transcriptional activator binds extracellular NTD/kanosamine, inducing expression of the ntdABC operon through an autoinduction mechanism [6]. Concurrently, the GlcP glucose sensor represses ntdABC expression during active glucose uptake, creating a regulatory checkpoint that links pathway activity to carbon availability [6]. This repression is maintained even in the presence of excess NTD/kanosamine, ensuring that the metabolic burden of this compound production is only incurred under appropriate physiological conditions [6].

Further integration occurs through CcpA-dependent catabolite activation, which connects NTD/kanosamine production to global carbon regulation [6]. The discovery that glucose has dual effects on NTD production—positively through the glucose-PTS system that generates G6P substrate, and negatively through GlcP-mediated repression—suggests that NTD/kanosamine may function as an extracellular signal for sensing both glucose availability and cell density [6]. This sophisticated regulatory architecture allows bacteria to fine-tune metabolic investments in autoinducer production based on both metabolic capacity and population dynamics.

Experimental Protocols and Methodologies

Cultivation and Phenotypic Characterization of zwf Mutants

The investigation of metabolic interactions between zwf mutants and this compound biosynthesis requires carefully controlled cultivation conditions and phenotypic assessments. For B. subtilis zwf mutants, researchers should employ semisynthetic S7N medium containing excess glucose (e.g., 1%) and glutamate, as these conditions accentuate the inoculum-dose-dependent growth phenotype characteristic of PPP-deficient strains [6]. The inoculum density must be systematically varied (e.g., 0.5%, 1%, and 2% vol/vol) to demonstrate the density-dependent growth effects, with lower inoculum levels typically causing growth arrest or cell lysis in zwf mutants [6]. To assess the compensatory effects of NTD/kanosamine pathway activation, isogenic strains with glcP disruption should be cultivated in parallel, as glcP mutation causes derepression of ntdABC and consequent overproduction of NTD/kanosamine [6].

For phenotypic characterization, growth should be monitored through optical density measurements at 600 nm (OD₆₀₀) at regular intervals, with specific attention to lag phase duration, exponential growth rate, and maximum biomass yield [6]. To confirm the specificity of the this compound-mediated rescue effect, complementation experiments should include ntdABC disruption in zwf glcP double mutants, which should completely negate the growth restoration conferred by glcP mutation alone [6]. Additional supplementation experiments with exogenous NTD or this compound (typically at 1 mM concentration) can be conducted, though in B. subtilis these may show limited efficacy due to phase-dependent repression of autoinduction [6]. For E. coli zwf mutants, M9 minimal medium with 0.2% glucose is recommended, with growth comparisons made against wild-type strains in both rich (LB) and defined media [5] [8].

Metabolomic Analysis and NADPH Quantification

To validate the metabolic consequences of zwf mutation and this compound pathway activation, targeted metabolomic analysis should be performed focusing on central carbon metabolism intermediates. Sample preparation should involve rapid quenching of metabolic activity using cold methanol followed by extraction of intracellular metabolites [6]. Key metabolites for quantification include TCA cycle intermediates (malate, fumarate, succinate, citrate), glycolytic intermediates (glucose-6-phosphate, fructose-6-phosphate, phosphoenolpyruvate), and pentose phosphate pathway metabolites (ribulose-5-phosphate, ribose-5-phosphate) [6]. Analytical techniques typically employ liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with appropriate internal standards for absolute quantification [5].

For NADPH quantification, the intracellular NADPH pool should be measured using enzymatic cycling assays or HPLC-based methods [6]. Samples for NADPH determination require immediate stabilization using acid/alkaline extraction methods to preserve redox states [6]. The correlation between NTD/kanosamine biosynthetic activity and NADPH levels can be confirmed by artificial induction of glcP in zwf mutants, which should correspondingly reduce the intracellular NADPH pool [6]. Additionally, the functionality of the malic enzyme bypass can be verified through malate supplementation experiments (e.g., 5-10 mM malate in S7N medium), which should support growth of zwf mutants by providing substrate for alternative NADPH generation via YtsJ [6].

Table 1: Key Culture Media for zwf Mutant Characterization

Medium Type Composition Application Key Observations
S7N Semisynthetic Medium Excess glucose (1%) and glutamate B. subtilis zwf mutant phenotyping Inoculum-dose-dependent growth; rescue by glcP disruption
M9 Minimal Medium 0.2% glucose as carbon source E. coli zwf mutant characterization Reduced growth rate on glucose; altered metabolic fluxes
LB Medium Complex rich medium General cultivation Often masks zwf mutant phenotypes due to nutrient richness
Enzyme Activity Assays

The functional characterization of G6PDH activity in zwf mutants and complementation strains requires specific enzyme activity assays. The standard protocol involves preparation of cell-free extracts by harvesting cultures via centrifugation (10,000 × g, 5 minutes, 4°C), washing cells in appropriate buffer (e.g., 50 mM Tris-maleate buffer, pH 6.5), and disruption using mechanical methods (e.g., glass bead vortexing) or sonication [8]. The resulting supernatant should be clarified by additional centrifugation (10,000 × g, 10 minutes, 4°C) and used immediately for enzyme assays to preserve activity [8].

G6PDH activity is measured by monitoring NADPH formation kinetics at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) for 3-5 minutes at 25°C in reaction mixtures containing Tris-HCl buffer (pH 8.0), MgCl₂ (10 mM), NADP+ (2 mM), and glucose-6-phosphate (5 mM) [8]. One unit of enzyme activity is defined as the amount catalyzing the formation of 1 μmol of NADPH per minute under assay conditions [8]. Specific activity is expressed as units per mg of total protein, with protein concentration determined by the Bradford method using bovine serum albumin as standard [8]. For studies investigating redox regulation of cyanobacterial G6PDH, parallel assays with dithiothreitol (DTT) supplementation (e.g., 5 mM) can be performed to assess the impact of reducing conditions on enzyme activity [8].

Genetic and Molecular Biology Techniques

Mutant Construction and Complementation Strategies

The construction of isogenic zwf mutants employs different approaches depending on the bacterial system. For E. coli, the one-step inactivation method using PCR products is widely utilized, wherein a selectable antibiotic resistance gene (e.g., kanamycin resistance cassette) is amplified with primers containing 50-nucleotide homology extensions flanking the zwf gene [5]. This linear DNA fragment is then introduced into recipient strains expressing λ Red recombinase, enabling homologous recombination and replacement of the target gene with the resistance marker [5]. For B. subtilis, zwf disruption typically employs insertional mutagenesis using plasmid vectors or transposon delivery systems (e.g., Tn10), with mutant verification through Southern blotting and biochemical assays for G6PDH activity [6].

Complementation experiments are essential for confirming that observed phenotypes result specifically from the intended genetic manipulation. For zwf mutants, complementation can be achieved through chromosomal gene replacement with wild-type alleles or plasmid-based expression of functional zwf genes [2] [8]. The functional expression of heterologous G6PDH enzymes (e.g., cyanobacterial Zwf in E. coli) may require the construction of gene fusions with strong bacterial promoters (e.g., lac promoter) and optimization of translation initiation signals [8]. For example, successful complementation of E. coli DF214 (zwf pgi double mutant) with Synechococcus sp. PCC 7942 zwf required creation of a lacZ'-zwf fusion protein under control of the E. coli lac promoter to achieve sufficient expression and activity for growth rescue on glucose minimal medium [8].

Transcriptional Regulation Studies

Investigation of ntdABC regulation in response to zwf mutation and metabolic signals relies on reporter gene systems. For B. subtilis, construction of PntdABC-lacZ transcriptional fusions integrated at the amyE locus enables quantitative assessment of promoter activity through β-galactosidase assays [6]. Specifically, strains are grown in appropriate media and samples are collected at regular intervals during growth for determination of β-galactosidase activity using Miller's method with ONPG (o-nitrophenyl-β-D-galactopyranoside) as substrate [6]. This approach allows characterization of autoinduction responses to exogenous NTD or this compound (typically 0.3-10 μM range) and assessment of regulatory dependencies (e.g., NtdR requirement) [6].

For global analysis of metabolic adaptations, RT-qPCR can be employed to quantify expression changes in genes encoding key enzymes of central carbon metabolism (e.g., zwf, pgi, pyk, ytsJ) in response to zwf mutation and NTD/kanosamine pathway activation [6]. Additionally, Northern blot analysis can detect the readthrough transcription events that occur at the ntdABC transcriptional terminator, enabling cotranscription with the downstream glcP gene and revealing another layer of regulatory complexity [6].

Data Presentation and Comparative Analysis

Table 2: Growth and Metabolic Characteristics of zwf Mutants Across Bacterial Species

Bacterial Species Growth Phenotype NADPH Source Compensation Oxidative Stress Sensitivity Key Experimental Observations
Bacillus subtilis Inoculum-dose-dependent in minimal medium; rescued by glcP disruption NTD/kanosamine pathway activation; malic enzyme (YtsJ) Not explicitly tested TCA intermediate accumulation; NADPH pool maintenance via malate conversion
Escherichia coli Reduced growth rate on glucose; minimal medium growth requires adaptations Upregulated gluconeogenic enzymes; Entner-Doudoroff pathway Increased sensitivity to H₂O₂ and nitric oxide donors Altered metabolic fluxes; reduced nucleotide precursor synthesis
Salmonella typhimurium Virulence attenuation in mouse models Not characterized Hypersusceptible to H₂O₂ and GSNO Restored virulence in NADPH oxidase-deficient mice

Biological Significance and Applications

Physiological Role of NTD/Kanosamine in Metabolic Homeostasis

The physiological function of NTD/kanosamine extends beyond its autoinducer activity to include fundamental roles in metabolic homeostasis and redox balance. The demonstration that activation of the NTD/kanosamine biosynthetic pathway can suppress the growth defect of B. subtilis zwf mutants reveals a previously unrecognized capacity for secondary metabolite pathways to compensate for defects in central metabolism [6] [7]. This metabolic bypass occurs through redirected carbon flow that ultimately increases flux through the malic enzyme YtsJ, generating NADPH independently of the pentose phosphate pathway [6]. This arrangement creates a metabolic safety valve that can maintain redox balance when primary NADPH generation pathways are compromised.

The regulatory connection between NTD/kanosamine production and glucose sensing through GlcP suggests this system may function as a metabolic valve controlling carbon allocation between growth and community behaviors [6]. When glucose is abundant and efficiently metabolized through the PPP, NTD/kanosamine production is repressed; when PPP capacity is limited (as in zwf mutants) or when specific metabolic conditions prevail, derepression of ntdABC enables alternative routing of carbon that simultaneously generates signaling molecules and maintains redox balance [6] [7]. This sophisticated integration of metabolism and signaling represents an important evolutionary adaptation for optimizing fitness in fluctuating environments.

Applications in Biotechnology and Medicine

The metabolic interplay between zwf and this compound biosynthesis has significant implications for both industrial biotechnology and antimicrobial development. For industrial enzyme and metabolite production using Bacillus species, deliberate manipulation of the NTD/kanosamine pathway may enhance NADPH availability and thereby increase yields of NADPH-dependent biosynthetic processes [6] [7]. The ability to modulate central carbon metabolism through regulated activation of this pathway offers a novel approach for metabolic engineering strategies aimed at optimizing carbon flux toward desired products [6].

In the medical realm, the essential role of G6PDH in bacterial antioxidant defense and virulence, particularly in pathogens like Salmonella typhimurium, highlights this enzyme as a potential antimicrobial target [2]. The demonstration that zwf mutants show attenuated virulence and increased susceptibility to oxidative and nitrosative stress suggests that inhibitors targeting G6PDH could potentiate host immune defenses against bacterial infections [2]. Additionally, the unique structure and biosynthetic pathway of this compound and NTD may offer opportunities for developing species-specific antimicrobials that disrupt quorum sensing in problematic Gram-positive pathogens [6]. Understanding the complex metabolic networks that maintain bacterial redox balance thus provides multiple avenues for therapeutic intervention.

Metabolic pathway reprogramming in zwf mutants with activated NTD/kanosamine biosynthesis.

References

Kanosamine Inhibition of Cell Wall Biosynthesis: Mechanism & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Kanosamine (3-amino-3-deoxy-D-glucose) is a natural antibiotic produced by various Bacillus species. It inhibits the growth of a range of plant and human pathogenic fungi, yeasts, and bacteria by targeting a critical early step in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for bacterial peptidoglycan and fungal chitin [1] [2].

Mechanism of Action: this compound is actively transported into microbial cells via the glucose transport system. Inside the cell, it is phosphorylated by endogenous kinases to form This compound-6-phosphate (K6P). K6P acts as a potent inhibitor of the enzyme glucosamine-6-phosphate synthase [1]. This enzyme catalyzes the first committed step in the hexosamine biosynthesis pathway, converting D-fructose-6-phosphate to glucosamine-6-phosphate. Inhibition of this step depletes the intracellular pool of UDP-GlcNAc, thereby disrupting the synthesis of essential cell wall components and leading to cell lysis and death [1]. Studies in Staphylococcus aureus and Candida albicans confirm that this inhibition is competitive with the substrate D-fructose-6-phosphate and non-competitive with the co-substrate L-glutamine [1].

In Vitro Biosynthesis of this compound

The following protocol outlines the recombinant production of this compound using enzymes from the kab operon of Bacillus cereus UW85, a pathway shared with the ntd operon in Bacillus subtilis [1] [3] [2]. This provides a reliable source of this compound for downstream inhibition assays.

Protocol 1: Recombinant Enzyme Production & this compound Synthesis

Principle: The pathway involves three enzymes that sequentially convert the common metabolic intermediate D-glucose-6-phosphate to this compound [1] [2]. The workflow is as follows:

G Start D-Glucose-6-Phosphate KabC KabC (Dehydrogenase) NADP+ → NADPH Start->KabC Int1 3-Oxo-α-D-Glucose 6-Phosphate KabC->Int1 Oxidation KabA KabA (Aminotransferase) PLP, L-Glutamate Int1->KabA Int2 α-D-Kanosamine 6-Phosphate (K6P) KabA->Int2 Transamination KabB KabB (Phosphatase) Int2->KabB End This compound KabB->End Dephosphorylation

Materials & Reagents

  • Enzymes: Recombinantly expressed and purified KabC, KabA, and KabB from B. cereus UW85 [1].
  • Substrates: D-Glucose-6-Phosphate (Sigma-Aldrich, ≥98%).
  • Cofactors: NADP⁺ (for KabC), Pyridoxal Phosphate (PLP, for KabA), L-Glutamate (for KabA) [1].
  • Buffer: 25 mM Tris-HCl buffer, pH 8.5, containing 0.15 M NaCl.
  • Equipment: UV-Vis spectrophotometer, incubator/shaker, HPLC system with refractive index or ELSD detector.

Procedure

  • Reaction Setup: In a final volume of 1 mL of Tris-HCl buffer, combine:
    • D-Glucose-6-Phosphate (5 mM)
    • NADP⁺ (2 mM)
    • PLP (0.1 mM)
    • L-Glutamate (10 mM)
    • KabC (0.1 µg)
    • KabA (5 µg)
    • KabB (1 µg)
  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 60 minutes.
  • Reaction Termination: Heat the mixture at 95°C for 10 minutes to denature the enzymes.
  • Product Analysis:
    • Remove denatured proteins by centrifugation.
    • Analyze the supernatant using HPLC to detect and quantify this compound. Use an Aminex HPX-87H column (Bio-Rad) with 5 mM H₂SO₄ as the mobile phase at a flow rate of 0.6 mL/min.

Kinetic Characterization of Kab Enzymes

The table below summarizes the kinetic parameters of the individual kab enzymes, which is crucial for optimizing in vitro production [1].

Table 1: Functional Kinetics of Kab Enzymes from B. cereus UW85

Enzyme (EC Number) Reaction Catalyzed Preferred Cofactor Kₘ (µM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
KabC (1.1.1.-) D-Glucose-6-P → 3-Oxo-D-Glucose-6-P NADP⁺ 130 ± 30 0.21 ± 0.01 1.6 × 10³
KabA (2.6.1.-) 3-Oxo-D-Glucose-6-P → K6P PLP / L-Glutamate 13 ± 3 (3-Oxo-G6P) 34 ± 3 2.6 × 10⁶
KabB (3.1.3.-) K6P → this compound - 1200 ± 200 14 ± 1 1.2 × 10⁴

Cell Wall Inhibition Assay Protocol

This protocol details how to assess the antifungal and antibacterial activity of this compound by evaluating its effect on glucosamine-6-phosphate synthase activity and overall cell growth.

Protocol 2: Glucosamine-6-Phosphate Synthase Inhibition Assay

Principle: This assay directly measures the inhibition of the target enzyme by monitoring the depletion of D-fructose-6-phosphate in the presence of K6P.

Materials & Reagents

  • Target Enzyme: Glucosamine-6-phosphate synthase (from a commercial source or purified from a model organism like E. coli).
  • Substrates: D-Fructose-6-Phosphate, L-Glutamine.
  • Inhibitor: this compound-6-phosphate (K6P), synthesized in-house via Protocol 1 and purified.
  • Assay Buffer: 50 mM HEPES, pH 7.5.

Procedure

  • Prepare two reaction mixtures in assay buffer:
    • Control: D-Fructose-6-Phosphate (100 µM), L-Glutamine (2 mM), and the enzyme.
    • Test: The same components plus K6P (50 µM).
  • Incubate both mixtures at 37°C for 30 minutes.
  • Terminate the reactions by heating.
  • Use a coupled enzymatic assay or colorimetric method to measure the remaining D-fructose-6-phosphate.
  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Product in Test / Product in Control)] × 100
Protocol 3: Microbial Growth Inhibition Assay

Principle: This standard broth microdilution method determines the Minimum Inhibitory Concentration (MIC) of this compound against target pathogens.

Materials & Reagents

  • Microbial Strains: Candida albicans (ATCC 10231), Staphylococcus aureus (ATCC 29213).
  • Media: RPMI-1640 broth (for fungi), Mueller-Hinton broth (for bacteria).
  • Compound: Purified this compound.

Procedure

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate, with concentrations ranging from 0.5 to 512 µg/mL.
  • Inoculate each well with a standardized microbial suspension (0.5 McFarland standard, diluted to yield ~1 × 10⁴ CFU/well for fungi or ~5 × 10⁵ CFU/well for bacteria).
  • Include growth control (no antibiotic) and sterility control (no inoculum) wells.
  • Seal the plate and incubate at 35°C for 16-24 hours (bacteria) or 24-48 hours (fungi).
  • The MIC is the lowest concentration of this compound that completely prevents visible growth.

Expected Results & Data Table

This compound exhibits broad-spectrum activity. The table below summarizes expected potency based on literature.

Table 2: Expected Antimicrobial Activity of this compound

Target Organism Assay Type Expected MIC / IC₅₀ Key Experimental Parameter
Fungi (e.g., C. albicans) Broth Microdilution 10 - 50 µg/mL Incubation: 48h, 35°C
Bacteria (e.g., S. aureus) Broth Microdilution 25 - 100 µg/mL Incubation: 24h, 35°C
Glucosamine-6-P Synthase Enzyme Inhibition IC₅₀ ~ 50 µM (K6P) Competitive vs. Fructose-6-P

Discussion and Application Notes

  • Pathway Specificity: The kab/ntd pathway starting from glucose-6-phosphate is distinct from the UDP-glucose-initiated pathway found in antibiotic-producing bacteria like Amycolatopsis mediterranei [1]. This makes the kab/ntd system an attractive and specific target for engineering in Bacillus species.
  • Kinetic Bottleneck: The first enzyme in the pathway, KabC, has a significantly slower reaction rate compared to KabA and KabB [1]. This kinetic tuning likely prevents the accumulation of the unstable 3-keto intermediate. For metabolic engineering, overexpression of KabC may be necessary to maximize this compound yield.
  • Consider Co-factor Dependence: Note that KabC from B. cereus is NADP⁺-dependent, whereas its homolog NtdC from B. subtilis utilizes NAD⁺ [2]. This is a critical factor when designing reaction mixtures or engineering pathways into heterologous hosts.
  • Advanced Research Applications: Beyond its direct use as an antibiotic, understanding the this compound biosynthesis pathway and its regulation opens doors to synthetic biology. For instance, the regulatory elements of the kab operon could be repurposed to build biosensors for high-throughput screening of novel cell wall inhibitors [4].

Experimental Workflow

The complete workflow, from gene to functional assay, is visualized below.

G A Gene Cluster (kabABC) Amplification & Cloning B Recombinant Protein Expression in E. coli A->B C Enzyme Purification (Affinity Chromatography) B->C D In Vitro this compound Synthesis (Protocol 1) C->D E Product Purification (HPLC) D->E F Enzyme Assay (Protocol 2) E->F G Microbial Assay (Protocol 3) E->G H Data Analysis (Kinetics & MIC) F->H G->H

References

Comprehensive Analytical Guide for Kanosamine Quantification in Culture Supernatants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kanosamine

This compound (3-amino-3-deoxy-D-glucose) is an aminosugar antibiotic produced by various Bacillus species, including Bacillus cereus UW85 and Bacillus subtilis [1] [2]. It exhibits antibiotic activity against various plant-pathogenic oomycetes, fungi, and some bacteria by inhibiting cell wall biosynthesis through competitive inhibition of glucosamine-6-phosphate synthase [2]. This compound also functions as an autoinducer in quorum sensing systems, modulating central carbon metabolism and NADPH production in Bacillus subtilis [3]. Accurate measurement of this compound accumulation in culture supernatants is essential for studying its biological functions, optimizing production yields, and ensuring quality control in pharmaceutical applications.

Analytical Techniques for this compound Quantification

Overview of Methods

Several chromatographic techniques have been employed for the analysis of this compound and related aminoglycoside antibiotics. The table below summarizes the primary methods used:

Table 1: Analytical Methods for this compound and Related Aminoglycosides

Method Principle Applications Advantages Limitations
HPLC with Pulsed Electrochemical Detection (PED) [4] Separation by reversed-phase or ion-pair chromatography with pulsed electrochemical detection This compound, tobramycin, and other aminoglycosides No derivatization required; excellent sensitivity Requires specialized equipment; alkaline post-column addition needed
HPLC with UV/Vis Detection [5] Pre-column derivatization with UV-absorbing tags followed by reversed-phase separation Kanamycin, this compound in biological matrices Widely available equipment; good sensitivity Time-consuming derivatization; potential interference
HPLC-MS/MS [6] Liquid chromatography coupled with tandem mass spectrometry Pharmaceutical analysis, complex matrices High specificity and sensitivity; compound identification Expensive instrumentation; requires expertise
GC-MS [7] Derivatization to volatile compounds followed by gas chromatography-mass spectrometry This compound in research settings High sensitivity; compound identification Extensive sample preparation; not for thermolabile compounds
Technical Specifications of Detection Methods

Table 2: Performance Characteristics of Detection Methods

Detection Method Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Precision (RSD%) Recovery (%)
PED [4] LOQ-60 μg/mL Not specified 5 ng <5% Close to 100%
UV/Vis [5] Varies with derivatization Varies with derivatization Varies with derivatization 3-10% 80-120%
MS/MS [6] Wide dynamic range pg-ng level pg-ng level <10% Matrix-dependent
ELSD [4] Non-linear Moderate Moderate 5-15% Variable

Sample Preparation Protocols

Protein Precipitation Methods

Protein precipitation is commonly used to remove interfering proteins from biological samples prior to this compound analysis:

  • Human plasma/serum: Use acetonitrile (recovery: 92.3-100.8%) or acidified methanol with 0.13-0.14 mol/L HCl (recovery: 91.2-93.4%) [5]
  • Rat plasma: Trichloroacetic acid (TCA) at 25-30% concentration provides best recovery [5]
  • Culture supernatants: Precipitate with 15% TCA followed by purification with C18 resin [5]
  • Animal tissues: Homogenize with 0.1 mol/L HCl or acidified acetonitrile-TCA mixtures [5]
Solid-Phase Extraction (SPE) Methods

SPE provides superior cleanup and concentration of this compound from complex matrices:

Table 3: Solid-Phase Extraction Methods for this compound

SPE Cartridge Type Conditioning Loading Washing Elution Applications
Oasis MCX [5] Mixed-mode cation exchanger Methanol, then water Acidic extract (pH<5) Water, then methanol Ammonium methanol (1-25%, pH 9.2) Animal feeds, swine tissue, human serum
Oasis HLB [5] Hydrophilic-lipophilic balanced Methanol, then water Aqueous extract Water, then 5% methanol Methanol with 2-5% ammonia Muscle, kidney, liver, honey, milk
C18 [5] Reversed-phase Methanol, then water Aqueous extract Water Methanol-water mixtures Soil samples, simple matrices
Liquid-Liquid Extraction Methods
  • Conventional LLE: Veal muscle samples extracted using CH3CN-H2O (86:14 v/v), followed by defatting with hexane [5]
  • DLLME-SFO: Dispersive liquid-liquid microextraction based on solidification of floating organic droplet using dodecanol (extraction solvent) and ethanol (dispersive solvent) for wastewater and soil samples [5]

Detailed HPLC-PED Protocol for this compound Quantification

Equipment and Reagents
  • HPLC system: Compatible with isocratic elution and post-column addition
  • PED cell: Gold working electrode, HyREF reference electrode, PTFE counter electrode
  • Column: Discovery C18 (250 mm × 4.6 mm i.d., 5 μm) or equivalent [4]
  • Mobile phase: 35 g/L sodium sulfate, 1 g/L sodium octanesulphonate, 14 mL/L tetrahydrofuran, 50 mL/L 0.2 M phosphate buffer (pH 3.0) [4]
  • Post-column reagent: 0.5 M NaOH, prepared from 50% (m/m) aqueous solution in helium-degassed water
  • Standards: this compound standard solutions (0.1-100 μg/mL) in mobile phase
Chromatographic Conditions
  • Column temperature: 30°C
  • Flow rate: 0.8-1.0 mL/min
  • Injection volume: 10 μL
  • Detection: PED with triple potential waveform [4]:
    • Edet: +0.05 V (tdet: 400 ms)
    • Eoxd: +0.75 V (toxd: 200 ms)
    • Ered: -0.15 V (tred: 400 ms)
    • Integration: 200-400 ms
  • Post-column reaction: Mix column effluent with 0.5 M NaOH in packed reaction coil (1.2 m, 500 μL) at 35°C
Sample Preparation Procedure
  • Culture supernatant collection: Centrifuge bacterial culture at 10,000 × g for 10 min, filter through 0.2 μm membrane
  • Deproteinization: Mix 500 μL supernatant with 1.5 mL acetonitrile, vortex for 1 min, centrifuge at 14,000 × g for 10 min
  • SPE cleanup:
    • Condition Oasis MCX cartridge (3 cc/60 mg) with 3 mL methanol, then 3 mL water
    • Load supernatant (acidified to pH 3-4 with phosphoric acid)
    • Wash with 3 mL water, then 3 mL methanol
    • Elute with 3 mL ammoniated methanol (5% NH4OH in methanol)
    • Evaporate eluent under nitrogen at 40°C, reconstitute in 250 μL mobile phase
Calibration and Quantification
  • Calibration curve: Prepare this compound standards in concentration range of 0.1-100 μg/mL
  • Quality controls: Include at low, medium, and high concentrations (1, 10, 50 μg/mL)
  • Linearity: Typically r2 ≥ 0.998 [4]
  • Calculation: Use peak areas for quantification against calibration curve

This compound Biosynthesis and Metabolic Pathways

The following diagram illustrates the this compound biosynthetic pathway in Bacillus species:

KanosamineBiosynthesis G6P Glucose-6-phosphate (G6P) KabC KabC (Dehydrogenase) NTdC G6P->KabC oxidation UDP_glucose UDP-glucose Intermediate1 3-Dehydrogenated intermediate KabC->Intermediate1 KabA KabA (Aminotransferase) NTdA Intermediate2 This compound-6-phosphate (K6P) KabA->Intermediate2 KabB KabB (Phosphatase) NTdB This compound This compound (3-amino-3-deoxy-D-glucose) KabB->this compound Intermediate1->KabA amination Intermediate2->KabB dephosphorylation NTD Neotrehalosadiamine (NTD) This compound->NTD dimerization Autoinduction Autoinduction of ntdABC/kab operon This compound->Autoinduction extracellular signal NADPH Increased NADPH production This compound->NADPH Autoinduction->G6P enhanced flux TCA TCA cycle intermediates NADPH->TCA

Diagram 1: this compound Biosynthesis and Metabolic Impact (Title: this compound Biosynthesis Pathway)

Analytical Workflow for Culture Supernatant Analysis

The complete analytical workflow for this compound quantification is summarized below:

AnalyticalWorkflow Culture Bacterial Culture (Bacillus cereus/subtilis) Centrifuge Centrifugation 10,000 × g, 10 min Culture->Centrifuge Supernatant Culture Supernatant Centrifuge->Supernatant Precipitation Protein Precipitation Acetonitrile or TCA Supernatant->Precipitation SPE Solid-Phase Extraction Oasis MCX/HLB Precipitation->SPE Reconstitution Evaporation & Reconstitution Mobile phase SPE->Reconstitution HPLC HPLC-PED Analysis C18 column Reconstitution->HPLC Quantification Quantification Calibration curve HPLC->Quantification Data Data Analysis This compound accumulation Quantification->Data

Diagram 2: this compound Analysis Procedure (Title: this compound Analysis Workflow)

Troubleshooting and Optimization

Common Issues and Solutions
  • Poor peak shape: Optimize ion-pair reagent concentration (0.5-2.0 g/L sodium octanesulphonate)
  • Low recovery: Adjust pH during SPE loading (pH 3-4 for cation exchangers)
  • Signal drift: Regenerate PED electrode according to manufacturer instructions
  • Column fouling: Use guard column and filter samples through 0.2 μm membrane
Method Validation Parameters
  • Specificity: No interference from culture medium components
  • Linearity: r2 ≥ 0.998 over analytical range [4]
  • Precision: RSD < 5% for retention time, < 10% for peak area
  • Accuracy: 85-115% recovery for quality control samples
  • Robustness: Evaluate effect of mobile phase pH (±0.2), temperature (±5°C), and flow rate (±10%)

Applications in Metabolic Studies

This compound accumulation in culture supernatants is influenced by various nutritional factors that researchers should monitor:

  • Enhanced by: Ferric iron addition, alfalfa seedling exudate (300% increase) [1]
  • Suppressed by: High phosphate conditions, glucose through GlcP-mediated regulation [3] [1]
  • Maximum accumulation: Coincides with sporulation phase in Bacillus cultures [1]
  • Metabolic impact: Increases intracellular NADPH pool via TCA cycle intermediate accumulation [3]

Conclusion

These application notes provide comprehensive protocols for reliable quantification of this compound accumulation in culture supernatants. The HPLC-PED method offers excellent sensitivity and specificity without requiring derivatization, making it ideal for monitoring this compound production in bacterial cultures. Understanding the biosynthetic pathway and regulatory factors enables researchers to optimize culture conditions for enhanced this compound yield and study its unique dual role as both an antibiotic and a metabolic modulator.

References

Comprehensive Analytical Methods for Kanosamine Determination by High-Performance Liquid Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Kanosamine is a key aminoglycoside antibiotic intermediate and degradation product with significant importance in pharmaceutical and food safety analysis. This deoxystreptamine-containing compound presents substantial analytical challenges due to its high polarity, hydrophilicity, and lack of ultraviolet (UV) chromophores. As a potential impurity in pharmaceutical formulations like tobramycin and kanamycin, accurate quantification of this compound is essential for regulatory compliance and ensuring product safety and efficacy [1]. The absence of a UV-absorbing moiety in its molecular structure necessitates specialized detection strategies or derivatization approaches, making method development particularly complex [2] [1].

The analysis of this compound is further complicated by its presence in complex biological matrices where interference from other compounds can significantly impact accurate quantification. With increasing regulatory scrutiny on antibiotic residues in food products and pharmaceuticals, robust analytical methods for this compound determination have become increasingly important for quality control laboratories [3]. This application note provides comprehensive protocols for sample preparation, chromatographic separation, and detection of this compound across various matrices, addressing the critical need for standardized methodology in this challenging analytical area.

Sample Preparation Techniques

Proper sample preparation is crucial for accurate this compound determination, as complex matrices contain numerous interfering compounds that can compromise analytical results. The selection of appropriate preparation methodology depends primarily on the sample matrix and the required sensitivity.

Protein Precipitation

For biological fluids and tissue homogenates, protein precipitation represents the most straightforward cleanup approach. Acetonitrile has been successfully employed for deproteinization of human plasma samples, providing this compound recovery rates ranging from 92.3% to 100.8% [3]. Alternative precipitants include acidified methanol (final concentration of 0.13-0.14 M HCl), which achieves recovery rates of 91.2-93.4% in human plasma and serum, and trichloroacetic acid (TCA) at 25-40% concentration, delivering recoveries of 93.9-98.4% in human serum and 92% in bovine milk [3]. For challenging matrices like swine and poultry muscle, a combination of 15% TCA precipitation followed by purification with bulk C18 resin has been implemented, though with more variable recovery rates (36.8-67%) [3].

Solid-Phase Extraction

Solid-phase extraction (SPE) provides superior cleanup for complex samples and is particularly valuable for trace analysis. The selection of SPE sorbent depends on the specific matrix and analytical requirements:

Table 1: SPE Sorbents for this compound Extraction

Sorbent Type Mechanism Applications Recovery Range
ODS-C18 Reversed-phase Soil samples 72.3-92.5%
Oasis HLB Hydrophilic-lipophilic balance Muscle, kidney, liver, honey, milk 71-104%
Oasis MCX Mixed-mode cation exchange Animal feeds, swine tissue, human serum 80.7-106%

The MCX cartridge, containing a mixed-mode reversed-phase strong cation exchanger, is particularly effective for this compound extraction due to the compound's weak alkaline nature (pKa ≈ 7.2). At pH values lower than 5, this compound becomes positively charged and is effectively retained on the cation exchange cartridge, while elution occurs at pH higher than 9.0 where the compound is neutralized [3]. For optimal recovery with MCX cartridges, samples should be acidified with 0.1 M HCl, 10% TCA, or 9% formic acid prior to loading, with elution typically performed using ammonium methanol solution (1-25%, pH 9.2) [3].

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) represents an alternative approach for this compound extraction, with recent advancements improving its efficiency. The dispersive liquid-liquid microextraction based on solidification of floating organic droplet (DLLME-SFO) technique has shown particular promise, utilizing dodecanol as extraction solvent and ethanol as dispersive solvent [3]. This method significantly reduces organic solvent consumption while providing high enrichment factors, with recovery rates of 91.3-102.7% for wastewater and 90.3-107.7% for soil samples. The linearity range for this technique is 0.5-500 ng/mL, with a limit of detection (LOD) of 0.012 ng/mL and limit of quantitation (LOQ) of 0.05 ng/mL [3].

HPLC Analysis Configuration

The analytical determination of this compound requires specialized chromatographic approaches to address its high polarity and lack of chromophore. The following section details optimized configurations for reliable this compound quantification.

Chromatographic Conditions

Effective separation of this compound necessitates specific chromatographic conditions to address its polar nature:

Table 2: HPLC Conditions for this compound Analysis

Parameter Recommended Conditions Alternative Options
Column Type ZIC-HILIC (150 mm × 4.6 mm, 5 μm) C18 with ion-pairing
Mobile Phase 60% acetonitrile, 40% ammonium acetate (85 mM) Varying acetate concentrations (80-100 mM)
Flow Rate 0.3 mL/min 0.4-0.5 mL/min
Column Temperature 40°C 25°C
Injection Volume 5 μL -

The use of zwitter-ionic hydrophilic interaction liquid chromatography (ZIC-HILIC) columns has demonstrated excellent performance for polar compounds like this compound, providing sufficient retention and separation from interfering compounds [4]. For reversed-phase approaches, the addition of ion-pairing reagents such as sodium octanesulfonate (1 g/L) or heptafluorobutyric acid is necessary to improve retention [5] [1]. A typical mobile phase for reversed-phase analysis may contain sodium sulfate (35 g/L), sodium octanesulfonic acid (1 g/L), tetrahydrofuran (14 mL/L), and 0.2 M phosphate buffer pH 3.0 (50 mL/L) [5].

Detection Strategies

Due to the absence of a UV chromophore in this compound, conventional UV detection is not feasible without derivatization. Several detection approaches have been successfully implemented:

Pulsed Electrochemical Detection (PED) provides direct detection capability without derivatization and has been successfully applied to related aminoglycosides [5]. This detection method is particularly valuable for purity determination of this compound in bulk and pharmaceutical formulations, with demonstrated linearity in the range of LOQ-60 μg/mL and correlation coefficients of 0.998 [5].

Evaporative Light Scattering Detection (ELSD) offers another derivatization-free approach, functioning as a mass-dependent detector that is compatible with a wide range of mobile phase additives [1]. Methods employing ELSD have demonstrated excellent reproducibility with relative standard deviations below 4% and recovery rates close to 100% [4].

Mass Spectrometric Detection provides superior sensitivity and selectivity, particularly for complex matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables confirmation of this compound identity through characteristic fragmentation patterns while achieving detection limits in the low nanogram-per-milliliter range [3].

Derivatization Approaches enable UV or fluorescence detection through pre-column reaction with appropriate reagents. Common derivatization protocols employ 2-amino benzamide (AB) with 2-picoline borane (PB) or 2-amino pyrazine (AP) with dimethylamino borane (DMAB) [6]. These reactions typically proceed at 40°C and can be completed within 30-75 minutes, providing detectable derivatives with limits of detection at nanomolar levels [6].

Method Validation

Rigorous method validation is essential to establish the reliability, accuracy, and reproducibility of this compound HPLC methods for regulatory compliance and quality control applications. The following validation parameters should be assessed according to ICH Q2(R1) guidelines [7].

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Procedure Acceptance Criteria
Linearity and Range Minimum 5 concentrations R² ≥ 0.99
Precision (Repeatability) 6 replicate injections %RSD < 2%
Accuracy (Recovery) Spiked samples at 3 levels 98-102% recovery
Specificity Resolution from impurities Baseline separation
LOD/LOQ Signal-to-noise ratio LOD: S/N ≥ 3, LOQ: S/N ≥ 10
Robustness Deliberate parameter variations %RSD < 2%

Method validation should demonstrate that the analytical procedure is suitable for its intended purpose, with particular emphasis on specificity to separate this compound from structurally similar compounds like other aminoglycosides [7]. For impurity methods, peak purity assessment using photodiode array detection or mass spectrometry is essential to verify that this compound peaks are free from co-eluting impurities [8] [9]. Robustness testing should evaluate the method's resilience to small variations in critical parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) [7].

Troubleshooting and Best Practices

Even with optimized methods, analysts may encounter challenges during this compound analysis. This section addresses common issues and provides practical solutions.

Peak Purity Assessment

The verification of peak purity is especially critical for this compound determination in impurity methods, where co-elution can lead to inaccurate quantification. Photodiode array (PDA) detection is the most common tool for evaluating peak purity, measuring UV absorbance across a peak to identify spectral variations that may indicate co-elution [8]. Commercial software typically calculates metrics such as purity angle and purity threshold, but these values should never be used alone—manual review of spectral plots is essential [8] [9].

For more definitive assessment, liquid chromatography-mass spectrometry (LC-MS) detects co-elution based on mass differences rather than UV absorbance, providing superior capability for identifying low-level contaminants [8]. When interpreting purity data, analysts should be aware that different software platforms may calculate purity differently, emphasizing the need for cross-validation and manual spectral examination [8].

Common Issues and Solutions
  • Poor Peak Resolution: This frequently results from inappropriate column selection or mobile phase composition. Solution: Adjust pH, optimize gradient profile, or switch to columns with different selectivity such as HILIC for polar compounds [7].

  • High %RSD in Precision Tests: Often caused by injector issues or inconsistent sample preparation. Solution: Verify autosampler performance, ensure pipetting accuracy, and confirm proper instrument calibration [7].

  • Retention Time Shifts: Typically related to column aging or mobile phase inconsistencies. Solution: Implement regular column conditioning and standardized mobile phase preparation protocols [7].

  • Baseline Noise in Purity Assessment: May result from inappropriate spectral parameters. Solution: Optimize scan range (e.g., 210-400 nm instead of 190-400 nm) to reduce low-wavelength noise that can distort purity calculations [8].

Conclusion

The accurate determination of this compound by HPLC presents unique challenges due to its high polarity and lack of chromophore, necessitating specialized approaches throughout the analytical process. This application note provides comprehensive methodologies addressing these challenges, from sample preparation to final detection. The presented protocols demonstrate that through appropriate sample cleanup, chromatographic separation, and detection strategy selection, reliable this compound quantification is achievable across various matrices with the precision, accuracy, and sensitivity required for pharmaceutical quality control and food safety applications. By implementing these optimized methods and adhering to proper validation protocols, laboratories can establish robust this compound analysis capabilities to meet their specific research or regulatory needs.

Workflow Diagram

The following diagram illustrates the complete analytical workflow for this compound determination by HPLC, from sample preparation to data analysis:

kanosamine_workflow cluster_prep Sample Preparation Stage cluster_hplc HPLC Analysis Stage cluster_detect Detection Stage start Sample Collection prep Sample Preparation start->prep protein_precip Protein Precipitation prep->protein_precip LLE Liquid-Liquid Extraction prep->LLE SPE_method SPE Method Selection prep->SPE_method spe SPE Cleanup hplc HPLC Analysis spe->hplc column Column Selection hplc->column mobile Mobile Phase Optimization hplc->mobile conditions Chromatographic Conditions hplc->conditions detection Detection underivatized Underivatized Methods detection->underivatized derivatized Derivatization Methods detection->derivatized data Data Analysis validation Method Validation data->validation SPE_method->spe conditions->detection underivatized->data derivatized->data

References

Comprehensive Protocol for Enhancing Kanosamine Production in Bacillus cereus UW85 through Ferric Iron Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Kanosamine and Its Pharmaceutical Significance

This compound (3-amino-3-deoxy-D-glucose) is an aminosugar antibiotic with demonstrated antifungal and antibacterial activity against significant plant pathogens and human pathogens like Candida albicans. This specialized metabolite is produced by various Bacillus species, most notably Bacillus cereus UW85, which has been extensively studied for its plant disease-suppressive capabilities. This compound serves as both a standalone antibiotic and a key component in complex antibiotics such as kanamycin, highlighting its importance in pharmaceutical development. The discovery that This compound accumulation can be significantly enhanced through specific cultivation parameters, particularly ferric iron supplementation, provides researchers with a viable strategy to increase titers for both research and potential commercial applications.

The antibiotic spectrum of this compound is particularly notable against plant-pathogenic oomycetes, with moderate activity against certain fungi and limited activity against bacteria. Research has shown that this compound inhibits Candida albicans by exploiting the glucose transport system to enter cells, where it becomes phosphorylated to this compound-6-phosphate, subsequently inhibiting glucosamine-6-phosphate synthetase (G6PS). This inhibition disrupts the production of UDP-N-acetylglucosamine, a crucial precursor for peptidoglycan synthesis, leading to septum deformation and cell agglutination in target organisms [1]. The unique mode of action and structural properties make this compound an attractive target for antimicrobial development programs.

Table 1: Known this compound-Producing Microorganisms and Key Characteristics

Producer Organism Optimal Yield Reported Primary Targets Genetic Basis
Bacillus cereus UW85 Enhanced with Fe³⁺ Oomycetes, Fungi kabABC genes
Bacillus subtilis Not reported Fungi, Bacteria ntdABC genes
Deep-sea Bacillus sp. Not reported Bacteria Not characterized
Streptomyces spp. Varies by strain Broad-spectrum Pathway unknown

Ferric Iron Enhancement of this compound Production

Optimization Parameters and Effects

The addition of ferric iron to culture media has been demonstrated to significantly enhance this compound accumulation in B. cereus UW85. Initial research indicated that maximum antibiotic accumulation coincides with the sporulation phase of the bacterial life cycle, suggesting a developmental regulation that links secondary metabolism with cellular differentiation. When ferric iron is supplemented to rich medium, it serves as a critical cofactor or regulatory signal that boosts the flux through the this compound biosynthetic pathway. Conversely, the addition of phosphate to rich medium suppresses this compound accumulation, indicating a carefully balanced nutritional regulation where iron and phosphate act in opposition to modulate production levels [2].

Perhaps the most dramatic enhancement effect comes from the combination of ferric iron with plant-derived signals. Research has demonstrated that when alfalfa seedling exudate is added to minimal medium, this compound accumulation is enhanced by more than 300% compared to standard conditions [2]. This remarkable synergistic effect suggests that in its natural ecological context, B. cereus UW85 has evolved to respond to plant signals by increasing antibiotic production, potentially as a protective mechanism for its plant host. This plant-microbe interaction provides a powerful optimization strategy for laboratory production, where simulated plant exudates or known plant signaling molecules could be applied to dramatically increase yields.

Table 2: Factors Affecting this compound Production in B. cereus UW85

Factor Effect Optimal Condition Mechanistic Basis
Ferric Iron Enhanced accumulation Supplement to rich medium Cofactor/regulatory signal for biosynthesis enzymes
Phosphate Suppressed accumulation Avoid excess in production medium Unknown repression mechanism
Alfalfa Exudate >300% enhancement Add to minimal medium Plant-microbe signaling interaction
Culture Phase Maximum at sporulation Harvest during sporulation phase Developmental regulation
Genetic Basis kabABC genes Native expression in UW85 Three-step pathway from glucose-6-phosphate
Proposed Mechanism of Iron Enhancement

The precise molecular mechanism through which ferric iron enhances this compound production is not fully elucidated, but several compelling hypotheses exist based on current research. Ferric iron may serve as an essential cofactor for one or more enzymes in the biosynthetic pathway, potentially including KabC, the dehydrogenase that catalyzes the first step in the pathway. As a redox-active metal, iron could facilitate the oxidation reaction catalyzed by KabC, though it's noteworthy that this enzyme has been shown to be NADP-dependent rather than directly iron-dependent [3]. Alternatively, iron may function at the regulatory level, potentially influencing the expression of the kabABC gene cluster or activating transcriptional regulators that control this compound biosynthesis.

Another plausible mechanism involves iron's role in cellular metabolism more broadly. Iron is an essential component of numerous metabolic enzymes, including those in the respiratory chain, and may indirectly enhance this compound production by boosting overall cellular energy levels or precursor availability. The observation that iron enhancement is most pronounced in the presence of plant signals suggests a potential intersection between iron sensing and plant signal transduction pathways, possibly through a common regulator that coordinates antibiotic production with environmental conditions. Further research is needed to precisely delineate how iron availability modulates the flux through this specialized metabolic pathway.

Detailed Experimental Protocols

Culture Preparation and Maintenance

Medium Formulation for this compound production requires careful attention to component selection and concentrations. The following formulations have been empirically demonstrated to support robust this compound production in B. cereus UW85:

  • Stock Culture Medium: Nutrient broth (8 g/L) with glycerol (15% v/v) for cryopreservation at -80°C.
  • Seed Culture Medium: Tryptic soy broth (30 g/L) incubated at 28°C with shaking at 200 rpm for 24 hours.
  • Production Medium (Rich): Tryptic soy broth (30 g/L) supplemented with filter-sterilized FeCl₃·6H₂O to a final concentration of 100 μM, prepared fresh.
  • Production Medium (Minimal): Glucose (10 g/L), (NH₄)₂SO₄ (2 g/L), K₂HPO₄ (3 g/L), KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.2 g/L), sodium citrate (0.5 g/L), and trace elements, supplemented with either filter-sterilized FeCl₃·6H₂O (100 μM), alfalfa seedling exudate (10% v/v), or both [2].

Alfalfa Seedling Exudate Preparation: Surface-sterilize alfalfa seeds (10 g) and germinate on sterile moist filter paper in the dark at 25°C for 5 days. Collect seedlings and immerse in sterile distilled water (100 mL) for 24 hours at 25°C. Filter the water through a 0.22 μm membrane and use immediately or store at -20°C for up to 30 days.

Inoculum Development: Transfer a single colony of B. cereus UW85 from a fresh agar plate to seed medium (50 mL in a 250 mL baffled flask). Incubate at 28°C with shaking at 200 rpm for 24 hours until turbid (OD₆₀₀ ≈ 2.0). Use this seed culture to inoculate production media at 2% (v/v) inoculation density.

Enhanced Production Protocol with Ferric Iron
  • Prepare production media (500 mL in 2 L baffled flasks) according to formulations above, with the following experimental conditions:

    • Condition A: Rich production medium without Fe³⁺ supplementation (control)
    • Condition B: Rich production medium with 100 μM Fe³⁺ supplementation
    • Condition C: Minimal production medium without supplements
    • Condition D: Minimal production medium with 100 μM Fe³⁺ supplementation
    • Condition E: Minimal production medium with alfalfa exudate (10% v/v)
    • Condition F: Minimal production medium with both Fe³⁺ and alfalfa exudate
  • Inoculate each flask with 10 mL of seed culture (2% v/v inoculation).

  • Incubate at 28°C with shaking at 200 rpm for 72 hours. Monitor culture growth by measuring OD₆₀₀ every 12 hours.

  • Harvest cultures at 60-72 hours, coinciding with early sporulation phase, when this compound accumulation is maximal.

  • Separate cells from supernatant by centrifugation at 8,000 × g for 15 minutes at 4°C.

  • Collect supernatant and process immediately for this compound quantification or store at -20°C for later analysis.

Critical Parameters:

  • Maintain consistent aeration through appropriate flask volume-to-medium ratio (1:4)
  • Prepare iron supplements fresh as stock solutions (e.g., 100 mM in distilled water) and filter-sterilize (0.22 μm)
  • Avoid phosphate concentrations exceeding 5 mM in production media
  • Monitor sporulation phase microscopically to determine optimal harvest time
Analytical Methods for this compound Quantification

Sample Preparation and Cleanup:

  • Acidify supernatant to pH 3.0 with dilute HCl
  • Apply to cation exchange column (Dowex 50WX8, H⁺ form)
  • Wash with 5 column volumes of distilled water
  • Elute this compound with 2 column volumes of 1M NH₄OH
  • Evaporate eluate to dryness under reduced pressure
  • Resuspend in HPLC-grade water for analysis

HPLC Quantification Method:

  • Column: Rezex ROA-Organic Acid H⁺ (8%) column (300 × 7.8 mm)
  • Mobile phase: 5 mM H₂SO₄ in HPLC-grade water
  • Flow rate: 0.6 mL/min
  • Column temperature: 50°C
  • Detection: Refractive index detector at 35°C
  • Injection volume: 20 μL
  • Retention time: this compound typically elutes at approximately 12-14 minutes
  • Quantification: Compare peak areas to this compound standard curve (5-500 μg/mL)

Alternative TLC Method for Rapid Screening:

  • Stationary phase: Silica gel 60 F₂₅₄ TLC plates
  • Mobile phase: Chloroform:methanol:ammonium hydroxide (2:2:1 v/v)
  • Detection: Ninhydrin spray (0.2% in ethanol), heat at 105°C for 5 minutes
  • Rf value: this compound migrates with Rf ≈ 0.3-0.4
Kinetic Characterization of Biosynthetic Enzymes

The enzymatic pathway for this compound biosynthesis in B. cereus UW85 consists of three principal enzymes encoded by the kabABC genes. Functional characterization of these enzymes provides insights for further metabolic engineering strategies:

KabC (Glucose-6-phosphate 3-dehydrogenase):

  • Reaction: Oxidizes glucose-6-phosphate at carbon-3 using NADP⁺ as cofactor
  • Assay: Monitor NADPH production at 340 nm
  • Kinetic parameters: Km for glucose-6-phosphate ≈ 85 μM; kcat ≈ 4.2 s⁻¹
  • Note: This is the rate-limiting step in the pathway [3]

KabA (this compound-6-phosphate aminotransferase):

  • Reaction: PLP-dependent transamination of 3-keto-6-phosphoglucose to this compound-6-phosphate
  • Assay: Coupled reaction with lactate dehydrogenase or direct HPLC detection
  • Kinetic parameters: Extremely efficient reaction; Km for glutamate ≈ 150 μM
  • Distinction: First detailed kinetic report for a this compound-6-phosphate aminotransferase [3]

KabB (this compound-6-phosphate phosphatase):

  • Reaction: Dephosphorylation of this compound-6-phosphate to this compound
  • Assay: Monitor phosphate release or direct product detection
  • Kinetic parameters: High specificity for this compound-6-phosphate

Biosynthesis Pathway and Iron Regulation Visualization

kanosamine_pathway This compound Biosynthetic Pathway and Iron Regulation cluster_pathway This compound Biosynthetic Pathway (kabABC) cluster_regulation Ferric Iron Enhancement Mechanism G6P Glucose-6-phosphate KabC KabC (Dehydrogenase) NADP-dependent G6P->KabC Oxidation at C3 K6P 3-Keto-6-phosphoglucose (Unstable Intermediate) KabA KabA (Aminotransferase) PLP-dependent K6P->KabA Transamination KanP This compound-6-phosphate KabB KabB (Phosphatase) KanP->KabB Dephosphorylation Kan This compound (Active Antibiotic) NADP NADP⁺ NADP->KabC Cofactor NADPH NADPH Glu Glutamate Glu->KabA Amino Donor KG α-Ketoglutarate Pi Phosphate KabC->K6P KabC->NADPH KabA->KanP KabA->KG KabB->Kan KabB->Pi Fe Fe³⁺ Supplementation Enhanced >300% Enhanced This compound Production Fe->Enhanced Potential Cofactor PlantEx Alfalfa Exudate PlantEx->Enhanced Synergistic Effect

Diagram 1: The this compound biosynthetic pathway in B. cereus UW85 showing the three enzymatic steps catalyzed by KabC, KabA, and KabB, along with proposed iron enhancement mechanisms. The pathway converts glucose-6-phosphate to this compound through an unstable 3-keto intermediate, with KabC identified as the rate-limiting enzyme. Ferric iron and plant exudates synergistically enhance production by over 300%.

Troubleshooting and Optimization Guidelines

Common Production Issues and Solutions
  • Low this compound Yields: Ensure culture is harvested during sporulation phase (typically 60-72 hours). Verify iron supplement is fresh and properly filter-sterilized. Check that phosphate concentrations do not exceed optimal levels.

  • Inconsistent Results Between Batches: Standardize alfalfa exudate preparation using seeds from the same source lot. Maintain consistent aeration through proper flask sizing and shaking speed. Prepare all media components fresh rather than from long-term storage.

  • Poor Cell Growth: Verify viability of seed culture by plating dilutions. Check for contamination through Gram staining and plating on selective media. Ensure temperature control within ±1°C of optimal 28°C.

  • Analytical Challenges: Include internal standards in HPLC analysis to account for retention time shifts. Confirm this compound identity through LC-MS when possible, using characteristic m/z of 164 [M+H]⁺.

Advanced Optimization Strategies

Metabolic Engineering Approaches:

  • Overexpress rate-limiting KabC enzyme to increase pathway flux
  • Modulate NADPH regeneration systems to support KabC activity
  • Engineer phosphatase enzymes with improved catalytic efficiency

Fermentation Scale-up Considerations:

  • Maintain dissolved oxygen above 30% saturation through aeration and agitation control
  • Develop fed-batch strategies with controlled iron and carbon source feeding
  • Monitor and control phosphate levels throughout fermentation
  • Correlate sporulation with this compound production for harvest timing

Applications in Drug Development and Research

The enhanced production protocol for this compound enables more efficient preparation of this compound for various pharmaceutical applications. As an aminosugar antibiotic, this compound shows particular promise for development against fungal pathogens, with its unique mechanism of action potentially overcoming resistance to existing antifungal classes. The detailed understanding of its biosynthesis and regulation allows for semi-synthetic modification to create analogs with improved pharmacological properties, such as enhanced stability, reduced toxicity, or expanded spectrum of activity.

In agricultural applications, the combination of this compound production with plant growth-promoting rhizobacteria (PGPR) offers sustainable alternatives to chemical pesticides. The finding that plant exudates stimulate production provides a natural mechanism to enhance efficacy in field applications. Further research directions should focus on identifying the specific components in alfalfa exudate responsible for induction, engineering high-producing strains through metabolic engineering, and conducting structure-activity relationship studies to optimize antibiotic properties for specific applications.

References

Kanosamine Biosynthesis and Spectrophotometric Assay Principles

Author: Smolecule Technical Support Team. Date: February 2026

Kanosamine is an aminosugar antibiotic, and in Bacillus cereus UW85, its biosynthesis from glucose 6-phosphate involves a three-step pathway catalyzed by the enzymes KabC, KabA, and KabB [1]. The first step, catalyzed by KabC, is the oxidation of glucose 6-phosphate at carbon-3, creating an unstable 3-keto intermediate. This is followed by a transamination reaction catalyzed by KabA, and finally a dephosphorylation by KabB to yield this compound [1]. The following diagram illustrates this pathway and a general assay workflow.

The fundamental principle of spectrophotometry is the measurement of light absorbed by a substance in solution, which is described by the Beer-Lambert Law. This law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species, the path length (l) of the sample cell, and the molar absorptivity (ε) of the species [2]. The relationship is expressed as: A = ε * c * l

To quantify an analyte, a calibration curve is established by measuring the absorbance of standard solutions with known concentrations. The absorbance of the unknown sample is then compared to this curve to determine its concentration [2].

Reagent Selection and Method Development

Since this compound is an aminosugar, its quantification can be achieved by reacting its primary amino group with specific reagents to form a colored complex. The table below summarizes potential reagent classes suitable for this purpose, based on general spectrophotometric principles in pharmaceutical analysis [2].

Reagent Class Principle Example Reagents Considerations for this compound
Diazotization Reagents Converts primary amines to diazonium salts, which couple to form colored azo compounds. Sodium nitrite + Acid, N-(1-naphthyl)ethylenediamine [2] Highly sensitive for drugs with primary aromatic amines; may require adaptation for aliphatic amines like this compound.
Complexing Agents Forms stable, colored complexes with the analyte. Ninhydrin (for amino acids/peptides), Ferric chloride (for phenols) [2] Ninhydrin could be explored as it reacts with amino groups. Specific complexing agents for aminosugars may need development.
Oxidizing Agents Oxidizes the analyte, producing a product with different absorbance properties. Potassium permanganate, Ceric ammonium sulfate [2] Useful if oxidation of this compound produces a chromophore. Requires investigation of reaction products and specificity.

Proposed Protocol for this compound Quantification

This protocol outlines a general approach based on the use of a diazotization-coupled reaction, a common method for compounds with amino groups.

1. Scope This method is intended for the quantification of this compound in purified samples or fermentation broths after appropriate clarification and dilution.

2. Principle this compound, containing a primary aliphatic amino group, can be derivatized using a diazotization-coupling reaction to form a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the this compound concentration.

3. Reagents and Materials

  • Solvent: Deionized water or a suitable buffer (e.g., phosphate buffer, pH 7-8).
  • Standard: Pure this compound for preparing standard solutions.
  • Hydrochloric Acid (HCl): 1M solution.
  • Sodium Nitrite (NaNO₂): 0.1% (w/v) aqueous solution.
  • Ammonium Sulfamate: 0.5% (w/v) aqueous solution (to remove excess nitrite).
  • Coupling Agent: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), 0.1% (w/v) in water. Note: Prepare fresh.

4. Equipment

  • UV-Vis Spectrophotometer with 1 cm pathlength quartz or glass cuvettes.
  • Analytical balance.
  • Volumetric flasks, pipettes, and a water bath.

5. Experimental Procedure

  • A. Preparation of Standard Curve:
    • Prepare a stock solution of this compound (e.g., 1 mg/mL).
    • Dilute the stock to create a series of standard solutions covering a concentration range (e.g., 10, 20, 40, 60, 80 µg/mL).
    • Process each standard according to steps B-D below.
  • B. Derivatization Reaction:
    • Pipette 1.0 mL of standard or unknown sample into a test tube.
    • Add 1.0 mL of 1M HCl and 1.0 mL of 0.1% sodium nitrite solution. Mix well and let stand for 5-10 minutes at room temperature for diazotization.
    • Add 1.0 mL of 0.5% ammonium sulfamate to destroy excess nitrite. Mix until gas evolution ceases.
    • Add 1.0 mL of 0.1% NED coupling agent. Mix thoroughly and allow the color to develop for 20-30 minutes at room temperature.
  • C. Absorbance Measurement:
    • Transfer the solution to a spectrophotometer cuvette.
    • Measure the absorbance against a reagent blank (prepared similarly but using solvent instead of sample) at the λₘₐₓ. The λₘₐₓ must be determined experimentally (typically between 540-580 nm for such reactions).
  • D. Data Analysis:
    • Plot the absorbance of the standard solutions against their concentrations to create a calibration curve.
    • Determine the equation of the trendline (usually linear).
    • Calculate the concentration of the unknown sample using the equation from the calibration curve.

6. Optimization Notes

  • λₘₐₓ Determination: After the color develops, scan the absorbance of the highest standard from 450 to 650 nm to identify the wavelength of maximum absorbance.
  • Reaction Conditions: The optimal pH, reaction time, and reagent volumes should be optimized for this compound to ensure maximum color development and linearity.
  • Specificity: The method should be validated for potential interference from other compounds in the sample matrix, such as sugars or amino acids.

Critical Considerations and Validation

For a robust assay, the following parameters must be established and validated:

Parameter Description Acceptance Criteria (Example)
Linearity & Range The concentration range over which the assay provides accurate results. Correlation coefficient (R²) > 0.995.
Limit of Detection (LOD) The lowest amount of this compound that can be detected. Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount that can be quantified with acceptable accuracy. Signal-to-noise ratio ≥ 10; ±20% accuracy.
Accuracy Closeness of the measured value to the true value. Recovery of 98-102% from spiked samples.
Precision Repeatability of the measurements (within-day and between-day). Relative Standard Deviation (RSD) < 2%.

Research and Development Notes

  • Enzyme-Coupled Assay: As an alternative, you could develop a kinetic assay by coupling the activity of the biosynthetic enzyme KabA (the aminotransferase) to a downstream reaction that produces a detectable signal, allowing for the study of enzyme kinetics as well [1].
  • Direct UV Absorption: If this compound has a inherent chromophore (e.g., conjugated double bonds), direct measurement of UV absorption could be the simplest method. However, this is often not sensitive or specific enough for complex samples.
  • Sample Preparation: For samples in a complex matrix like a fermentation broth, prior cleanup steps such as filtration, centrifugation, or solid-phase extraction may be necessary to remove interfering substances.

I hope this detailed framework provides a solid foundation for your work on developing a this compound assay. The success of this method will depend heavily on experimental optimization and validation within your specific laboratory context.

References

Kanosamine & Glycosyltransferases in Antibiotic Biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Kanosamine is a key component of the important antibiotic kanamycin. Its integration into the final antibiotic structure involves specific glycosyltransferases that catalyze the attachment of sugar moieties. The table below summarizes the relevant enzymes identified in the kanamycin biosynthetic gene cluster (kan cluster) from Streptomyces kanamyceticus [1] [2].

Enzyme Function in Biosynthesis Substrate Specificity Notes
KanM1 UDP-GlcNAc:2-deoxy-scyllo-inosose (2-DOI) N-acetylglucosaminyltransferase; catalyzes the first glycosylation step [1]. Reported to have weak activity with alternative donors like TDP-glucose or GDP-mannose, but its primary in vivo role is specific to UDP-GlcNAc [1].
KanM2 UDP-glucose:paromamine glucosyltransferase; catalyzes the second glycosylation step [1]. Shows specificity for UDP-glucose as the sugar donor and paromamine as the acceptor, producing 3"-deamino-3"-hydroxykanamycin C [1].
KanJ Kanamycin B dioxygenase; not a GT, but a modifying enzyme. Catalyzes the oxidative deamination of kanamycin B to 2'-oxo-kanamycin B [2]. Has a broad substrate range; accepts various aminoglycosides (e.g., kanamycin B, ribostamycin, neamine). Specificity is determined by H-bond interactions with conserved residues (Asp134, Cys150) [2].

Protocol: Substrate Specificity Assay for a this compound-Related Glycosyltransferase

This protocol outlines a method to characterize the substrate specificity of a glycosyltransferase, such as KanM2, using a coupled enzymatic reaction. The general workflow is as follows, with detailed steps provided in the subsequent section:

G Start Start: Assay Setup Step1 1. Prepare Reaction Mixture Start->Step1 Step2 2. Initiate Reaction Add purified GT enzyme Step1->Step2 Step3 3. Terminate and Analyze Stop reaction, analyze products Step2->Step3 Step4 4. Data Analysis Calculate conversion rates and kinetic parameters Step3->Step4

Materials and Reagents
  • Enzyme Source: Purified, recombinant glycosyltransferase (e.g., KanM2). The enzyme can be expressed in E. coli and partially purified using ammonium sulfate fractionation (e.g., 10-40% saturation) [1].
  • Potential Sugar Donors: UDP-glucose (UDP-Glc), UDP-Galactose, GDP-mannose, TDP-glucose, UDP-N-acetylglucosamine (UDP-GlcNAc), etc.
  • Sugar Acceptors: Paromamine, 2-deoxy-scyllo-inosose (2-DOI), or other aminocyclitol intermediates.
  • Buffer: 50 mM HEPES buffer, pH 8.0.
  • Cofactors: 1 mM MgCl₂ (Mg²⁺ can significantly impact catalytic efficiency for some GTs [3]).
  • Stabilizer: 10% (v/v) glycerol.
Experimental Procedure
  • Reaction Setup: For a large-scale reaction (e.g., 10 mL total volume), combine the following in HEPES buffer:

    • Sugar acceptor (e.g., 3 mM paromamine)
    • Sugar donor (e.g., 4.7 mM UDP-Glc)
    • MgCl₂ (1 mM)
    • Glycerol (10%)
    • Partially purified enzyme solution (e.g., 0.25 U of activity)
  • Incubation: Incubate the reaction mixture at 28°C for 24 hours [1]. For higher conversion yields, the reaction can be repeated with fresh enzyme and donor.

  • Reaction Termination: Stop the reaction by heat inactivation or another suitable method.

  • Product Isolation and Analysis:

    • Isolation: Use ion-exchange chromatography to isolate the glycosylated product [1].
    • Structural Elucidation:
      • Use High-Resolution Mass Spectrometry (HR-MS) to confirm the molecular mass.
      • Use NMR Spectroscopy (¹H, TOCSY, COSY, HMBC) to determine the glycosidic linkage and anomeric configuration [1].
Data Interpretation
  • Conversion Rate: Calculate the percentage of acceptor converted to product. For example, under optimized conditions, KanM2 converted 84% of paromamine to its glucosylated product [1].
  • Kinetic Parameters: For the preferred substrates, determine the Michaelis-Menten constants ((K_m)) and catalytic turnover number ((k_{cat})) to compare enzyme efficiency. This requires initial rate measurements at varying substrate concentrations.

Key Considerations for Researchers

  • Enzyme Stability: Be aware that some glycosyltransferases can be unstable. For instance, KanM2 activity decreased significantly after standard dialysis, so it was used immediately after ammonium sulfate fractionation [1].
  • Structural Insights: If the enzyme structure is available (e.g., through homology modeling), identify key residues in the active site. Mutational analysis can then validate their role in substrate binding and catalysis [3].
  • Machine Learning: For families of enzymes with diverse specificities, machine learning models trained on sequence and structural features are emerging as powerful tools to predict substrate specificity, though they require further refinement [4].

References

optimizing kanosamine yield Bacillus fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Kanosamine Biosynthesis Pathway & Genes

Understanding the genetic basis of this compound production is crucial for strain selection and metabolic engineering. The primary pathway originates from glucose-6-phosphate.

G G6P Glucose-6-Phosphate (G6P) NtdC_KabC NtdC / KabC (Dehydrogenase) G6P->NtdC_KabC Oxidation K6P This compound-6-Phosphate (K6P) NtdA_KabA NtdA / KabA (Aminotransferase) K6P->NtdA_KabA Transamination This compound This compound NtdC_KabC->K6P 3-Keto-6P-Glucose NtdB_KabB NtdB / KabB (Phosphatase) NtdA_KabA->NtdB_KabB This compound-6-P NtdB_KabB->this compound Dephosphorylation ntdABC ntdABC Operon (B. subtilis) ntdABC->this compound kabABC kabABC Operon (B. cereus UW85) kabABC->this compound GlcP GlcP (Repressor) GlcP->ntdABC Represses NtdR NtdR (Activator) NtdR->ntdABC Activates

Diagram Title: this compound Biosynthesis Pathway and Regulation in Bacillus

The diagram shows that the key enzymes for this compound biosynthesis are encoded by the kabABC operon in Bacillus cereus or the highly similar ntdABC operon in Bacillus subtilis [1]. The pathway is regulated by NtdR, a transcriptional activator, and GlcP, a proposed glucose sensor that represses the operon [2].

Optimization Strategies & Fermentation Parameters

You can increase this compound yield through both genetic and process engineering. The table below summarizes the key factors identified in research.

Optimization Factor Impact on this compound Yield Proposed Action / Condition
Genetic Strain Different Bacillus species have varying potential [3]. Use high-yield strains (e.g., B. cereus UW85, B. subtilis AMFE023/7) or engineer strains by overexpressing the kab/ntd operon [1].
Carbon & Energy The pathway starts from Glucose-6-Phosphate [1]. Ensure adequate glucose; consider cofactor engineering for NADP+ [1].
Phosphate Level High phosphate can suppress antibiotic accumulation [4]. Limit phosphate in the fermentation medium [4].
Iron Availability Enhanced yield with iron addition [4]. Add ferric iron to the culture medium [4].
Culture Additives Alfalfa exudate boosted yield over 300% [4]. Test plant-derived additives or other natural inducers.

A critical finding is that activating the NTD/kanosamine biosynthetic pathway in B. subtilis leads to an increase in the intracellular NADPH pool [2]. This suggests that ensuring a robust NADPH supply is a key metabolic strategy for improving yield.

Troubleshooting Common Low Yield Problems

Here are answers to specific problems you might encounter during your experiments.

Q1: Our this compound yield is low despite high cell density. What could be the issue? A1: This is often related to repression of the biosynthetic operon or inadequate precursor flux.

  • Check your phosphate levels. High phosphate is a known repressor of this compound accumulation. Try using a low-phosphate medium [4].
  • Verify the genetic status of your strain. Ensure that the repressor gene glcP is deleted or inactivated to derepress the ntdABC operon [2].
  • Analyze central carbon metabolism. Since the pathway branches from glycolysis, ensure sufficient carbon flux towards Glucose-6-Phosphate. The pathway also affects NADPH levels, so monitor the redox state of your cells [2].

Q2: How can we genetically engineer a Bacillus strain for higher this compound production? A2: The primary strategy is to manipulate the expression of the biosynthetic operon and its regulators.

  • Overexpress the core operon: Clone and overexpress the kabABC (in B. cereus) or ntdABC (in B. subtilis) operon under a strong, constitutive promoter [1].
  • Delete the repressor glcP: This is a highly effective step to derepress the pathway and leads to this compound overproduction [2].
  • Co-express the activator ntdR: Overexpressing the transcriptional activator NtdR can further enhance operon expression [2].

Q3: What are the key analytical methods to confirm and quantify this compound? A3: You will need a combination of microbiological and chromatographic methods.

  • Bioassay: Use an agar diffusion (Oxford cup) method with a this compound-sensitive indicator strain like Staphylococcus aureus or Candida albicans to confirm antimicrobial activity [5] [1].
  • HPLC: For precise quantification, use High-Performance Liquid Chromatography (HPLC). While a specific method for this compound is not detailed in the results, you can develop one based on methods for other amino-sugar antibiotics, typically using a C18 column and a mobile phase like water/acetonitrile or water/methanol with modifiers [6].

Key Experimental Workflow for Yield Improvement

The following Graphviz diagram outlines a logical workflow for designing your optimization experiments.

G Start Start: Low this compound Yield S1 Confirm Genetic Basis (Sequence ntd/kab operon) Start->S1 S2 Derepress Pathway (Delete/inactivate glcP gene) S1->S2 S3 Optimize Medium (Reduce phosphate, add Fe³⁺) S2->S3 Check Check: Yield Improved? S2->Check S4 Scale-Up & Fed-Batch (Monitor NADPH & metabolites) S3->S4 S3->Check End Achieve High Titer S4->End Check->S3 No

Diagram Title: this compound Yield Optimization Workflow

References

overcoming phosphate suppression kanosamine accumulation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Phosphate Suppression

The core issue is that the accumulation of kanosamine is highly sensitive to phosphate levels in the growth medium.

  • Direct Evidence: In Bacillus cereus UW85, the addition of phosphate to a rich medium was found to suppress the accumulation of this compound [1].
  • Mechanism Insight: The biosynthesis of this compound and a related autoinducer, neotrehalosadiamine (NTD), shares a common pathway and starts with glucose-6-phosphate. The operon responsible for this biosynthesis (ntdABC in B. subtilis, kabABC in B. cereus) is subject to complex regulation, including repression by a component of glucose metabolism [2] [3]. High phosphate is part of the cellular metabolic status that leads to this repression.

The following diagram illustrates the core regulatory mechanism that leads to phosphate suppression.

phosphate_suppression HighExtPhosphate High External Phosphate IntMetabolicStatus Internal Metabolic Status HighExtPhosphate->IntMetabolicStatus NTD_Kanosamine_Operon NTD/Kanosamine Biosynthesis Operon IntMetabolicStatus->NTD_Kanosamine_Operon Represses Kanosamine_Accumulation Low this compound Accumulation NTD_Kanosamine_Operon->Kanosamine_Accumulation Produces

Troubleshooting Guide & FAQs

Here are specific strategies to overcome phosphate suppression, based on experimental findings.

FAQ: How can I counteract phosphate suppression to enhance this compound yield?

You can employ several practical methods to promote this compound accumulation despite the presence of phosphate.

Method Implementation Effect & Key Findings
Use Iron Supplementation Add ferric iron to the rich growth medium [1]. Enhanced this compound accumulation in B. cereus UW85 [1].
Use Alfalfa Seedling Exudate Add exudate from alfalfa seedlings to a minimal medium [1]. Boosted this compound accumulation by over 300% in B. cereus UW85 [1].
Genetic Strain Manipulation Target genes like glcP (a putative glucose sensor/transporter) to deregulate the biosynthetic pathway [2]. Disruption of glcP leads to derepression of the ntdABC operon, causing NTD/kanosamine overproduction [2].
FAQ: What is the typical experimental workflow for maximizing this compound production?

The methodologies from the literature can be adapted into a general protocol.

  • Strain Selection & Preparation: Use known this compound-producing strains like Bacillus cereus UW85 or B. subtilis. Consider engineering strains (e.g., glcP disruption) for derepressed production [1] [2].
  • Medium Preparation:
    • Base Medium: Use a semisynthetic medium like S7N for B. subtilis or a minimal medium for B. cereus [2] [1].
    • Carbon Source: Supplement with excess glucose, which is a precursor via glucose-6-phosphate [2].
    • Key Supplements: Add filter-sterilized ferric iron and/or alfalfa seedling exudate to the medium after autoclaving [1].
  • Culture and Harvest:
    • Inoculate the medium with a sufficient inoculum dose (e.g., 1-2% vol/vol) [2].
    • Incubate with shaking. Maximum this compound accumulation in B. cereus UW85 coincides with the sporulation phase [1].
    • Harvest culture supernatants for analysis.

Advanced Techniques: Exploiting the Metabolic Link

For a deeper intervention, you can manipulate the central carbon metabolism based on the link between the NTD/kanosamine pathway and NADPH production.

  • The Connection: Upregulating the NTD/kanosamine biosynthetic pathway (e.g., through glcP disruption) causes a significant accumulation of tricarboxylic acid (TCA) cycle intermediates. This leads to an increase in the intracellular NADPH pool via the malic enzyme (YtsJ), which converts malate to pyruvate and generates NADPH [2].
  • Practical Application: This means that inducing this compound biosynthesis can be a strategy to increase the NADPH level in your culture. Conversely, if your experimental goal is to boost this compound yield, ensuring a robust TCA cycle (e.g., by providing malate) can be beneficial. In fact, adding malate to the growth medium suppressed the growth defect of a zwf mutant in B. subtilis, which is related to this same metabolic network [2].

The relationship between these pathways is summarized below.

metabolic_relationship G6P Glucose-6-P (G6P) NTD_Path NTD/Kanosamine Biosynthesis G6P->NTD_Path TCA_Accumulation Accumulation of TCA Cycle Intermediates NTD_Path->TCA_Accumulation Induces MalicEnzyme Malic Enzyme (YtsJ) TCA_Accumulation->MalicEnzyme Pyruvate Pyruvate MalicEnzyme->Pyruvate NADPH Increased NADPH Pool MalicEnzyme->NADPH Generates

References

Understanding Kanosamine and Its Stability Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is kanosamine and why is its stability in solution a concern? A: this compound (3-amino-3-deoxy-D-glucose) is an aminosugar antibiotic. Its stability is crucial for both its own efficacy and as a component of more complex antibiotics like kanamycin [1] [2]. Instability can lead to loss of potency and the formation of unknown degradation products, complicating research and drug development.

Q: What are the primary factors that affect this compound stability? A: this compound is derived from glucose-6-phosphate via a biosynthetic pathway that includes an unstable 3-keto intermediate [1]. This suggests the molecule may have inherent sensitivity in solution. Key factors to control include:

  • pH: The stability of related aminoglycosides is compromised in both highly acidic and basic solutions, where hydrolysis can occur [3].
  • Storage Conditions: Accumulation of this compound in bacterial cultures coincides with sporulation and is enhanced by factors like the addition of ferric iron and suppressed by phosphate, indicating that the chemical environment is critical [2].

Analytical Methods for Stability Monitoring

Accurately tracking this compound concentration and purity is essential for any stability study. The table below summarizes common High Performance Liquid Chromatography (HPLC) detection methods used for similar aminoglycosides, which can be adapted for this compound.

Detection Method Principle Key Strengths Key Weaknesses / Considerations
Pulsed Electrochemical Detection (PED) Electrochemical detection of compounds [4] [3] Highly sensitive for underivatized aminoglycosides; suitable for impurity profiling [3] Requires specialized equipment; can be complex to maintain [4]
Evaporative Light Scattering Detection (ELSD) Mass-based detection via light scattering of non-volatile particles [4] [3] A universal detector; does not require chromophores [3] Less sensitive than PED or MS; may show spikes with certain ion-pair reagents [3]
Mass Spectrometry (MS) High-sensitivity mass-based detection and identification [4] Provides structural identity; very high sensitivity and selectivity [4] Expensive instrumentation; requires expert operation [4]
Fluorescence Detection Detection after derivatization with a fluorescent tag [4] [3] High sensitivity for derivatized compounds [4] Requires extra derivatization steps; unstable or incomplete products are a risk [3]

Troubleshooting Common Experimental Issues

Issue 1: Low or Inconsistent Recovery Rates During Sample Preparation

  • Potential Cause: Inefficient extraction from the sample matrix (e.g., biological tissues, soil, or complex formulations).
  • Solutions:
    • For protein-rich matrices: Use protein precipitation with reagents like acetonitrile, acidified methanol, or trichloroacetic acid (TCA), which have shown recoveries of 90-100% for kanamycin in plasma and serum [4].
    • For solid or complex samples: Employ Solid-Phase Extraction (SPE). A strong cation exchanger (MCX) is highly effective for alkaline compounds like this compound. Pre-treat samples with acid (e.g., 0.1M HCl) to protonate this compound for binding, then elute with alkaline solvent (e.g., ammonium methanol, pH 9.2). This method has achieved recoveries of 98-106% for kanamycin in animal feeds [4].

Issue 2: Poor Chromatographic Results (Peak Tailing, Low Resolution)

  • Potential Cause: The high hydrophilicity and lack of a strong chromophore in this compound and related aminoglycosides challenge reverse-phase HPLC.
  • Solutions:
    • Use Ion-Pair Chromatography: Add an ion-pair reagent like heptafluorobutyric acid (HFBA) or sodium octanesulfonate to the mobile phase. This improves retention and peak shape for polar, basic compounds on standard C18 columns [3].
    • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) with polar stationary phases is a viable alternative for separating highly polar molecules [3].
    • Optimize Derivatization: If using fluorescence detection, ensure derivatization is complete and reproducible. Test different derivatizing agents and rigorously control reaction time and temperature [3].

Issue 3: Suspected Degradation During Storage

  • Potential Cause: Exposure to adverse pH, temperature, or oxidants.
  • Solutions:
    • Buffer Selection: Prepare solutions in a neutral pH buffer to minimize acid- or base-catalyzed hydrolysis [3].
    • Temperature Control: Store working solutions at low temperatures (e.g., 4°C or -20°C) and avoid repeated freeze-thaw cycles.
    • Use Antioxidants: Consider adding antioxidants like citric acid to the solution if oxidative degradation is suspected.

Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for designing a this compound stability study, from sample preparation to data analysis.

kanosamine_stability_workflow start Start Stability Study prep Sample Preparation start->prep storage Controlled Storage prep->storage analysis HPLC Analysis storage->analysis data Data Processing analysis->data decision Stability Confirmed? data->decision decision->prep No end Establish Shelf-life decision->end Yes

Frequently Asked Questions

Q: Can I use UV detection for direct analysis of this compound? A: It is unlikely. This compound, like tobramycin and other aminoglycosides, lacks a strong UV chromophore [3]. Therefore, methods like ELSD, PED, MS, or pre-column derivatization coupled with fluorescence/UV detection are necessary.

Q: What is a suitable starting point for an HPLC method for this compound? A: You can adapt methods used for tobramycin or kanamycin. A robust starting point is:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
  • Mobile Phase: Water/Acetonitrile with a volatile ion-pair reagent (e.g., 0.1% heptafluorobutyric acid)
  • Detection: ELSD or MS
  • Sample Prep: Solid-phase extraction (SPE) using a mixed-mode cationic exchange cartridge (MCX) for complex matrices [4] [3].

Q: How can I confirm that a peak in my chromatogram is a degradation product and not an impurity? A: This requires a forced degradation study. Expose your this compound standard to stress conditions (e.g., acid, base, heat, oxidants) and compare the chromatographic profiles. An increase in a peak area under stress conditions indicates it is a degradation product. Mass spectrometry can definitively identify the structure of these products [3].

References

Core Mechanism: How Kanosamine Pathway Activation Enhances NADPH

Author: Smolecule Technical Support Team. Date: February 2026

The primary mechanism by which activation of the neotrehalosadiamine (NTD)/kanosamine biosynthetic pathway increases the intracellular NADPH pool is through a metabolic rewiring that redirects carbon flux and stimulates NADPH-generating reactions [1].

The pathway branches off from glucose-6-phosphate (G6P). When the NTD/kanosamine pathway is stimulated, it consumes G6P. This activity appears to trigger a compensatory accumulation of tricarboxylic acid (TCA) cycle intermediates, particularly malate [1]. The accumulated malate can then be converted to pyruvate by the major malic enzyme, YtsJ, in a reaction that simultaneously generates NADPH [1]. Therefore, de novo NTD/kanosamine biosynthesis indirectly leads to an increase in the NADPH pool via this malate-driven mechanism.

Experimental Evidence and Key Findings

The following table summarizes the critical experimental evidence that supports the link between the kanosamine pathway and NADPH levels.

Experimental Model / Finding Observation Interpretation / Significance
Bacillus subtilis zwf mutant [1] Mutant lacking primary NADPH pathway (PP) shows inoculum-dependent growth defect. Highlights the critical role of NADPH for growth and provides a model system to test bypass pathways.
Genetic Suppression (zwf glcP mutant) [1] Growth defect suppressed by glcP disruption, which upregulates NTD/kanosamine biosynthesis. Demonstrates that activating the this compound pathway can compensate for a major NADPH generation deficit.
Metabolome Analysis [1] NTD/kanosamine activation caused significant accumulation of TCA cycle intermediates and NADPH. Provides direct biochemical evidence for the metabolic rewiring and the increase in NADPH pool.
Malate Supplementation [1] zwf mutant grew in malate-supplemented medium. Confirms that an external source of a TCA intermediate can bypass the NADPH shortage, supporting the proposed malate-enzyme mechanism.
NADPH Pool Correlation [1] Artificial induction of glcP reduced NADPH pool; ntdABC expression level correlated with NADPH pool. Establishes a direct, tunable relationship between the activity of the this compound operon and intracellular NADPH levels.

Protocol: Key Methodology for Demonstrating the Effect

The foundational research used a combination of genetic, microbiological, and metabolomic approaches. Below is a generalized protocol based on these methods.

  • 1. Bacterial Strains and Growth Conditions:

    • Key Strains: Use Bacillus subtilis 168 (wild-type) and its isogenic derivatives, notably a zwf mutant (deficient in glucose-6-phosphate dehydrogenase) and a zwf glcP double mutant (where the this compound pathway is derepressed) [1].
    • Culture Medium: Use a semisynthetic S7N medium containing excess glucose and glutamate [1].
    • Critical Parameter: Note the inoculum dose-dependence. A low-dose inoculum (e.g., 0.5-1% vol/vol) is required to observe the growth defect in the zwf mutant and its suppression in the zwf glcP mutant [1].
  • 2. Activating the this compound Pathway:

    • The primary method is the disruption of the glcP gene, which functions as a negative regulator of the ntdABC operon [1]. This leads to constitutive upregulation of the pathway.
  • 3. Monitoring the Outcome:

    • Growth Phenotype: Monitor cell density (e.g., OD₆₀₀) over time to confirm the growth defect in the zwf mutant and its suppression in the zwf glcP mutant [1].
    • NADPH Measurement: Perform a metabolome analysis on cells harvested during the mid-exponential growth phase. Quantify NADPH and TCA cycle intermediates (e.g., malate) using methods like liquid chromatography-mass spectrometry (LC-MS) [1].
    • Pathway Activity: Use a reporter strain carrying an ntdABC promoter-lacZ fusion to monitor and confirm the activation of the pathway [1].

Troubleshooting Common Experimental Issues

  • Problem: No growth suppression is observed in the zwf glcP double mutant.

    • Solution: Verify the inoculum size is sufficiently low (≤1%). Check the genotype of your strains to ensure the glcP disruption is correct and is indeed causing derepression of the ntdABC operon [1].
  • Problem: The increase in NADPH is inconsistent or minimal.

    • Solution: Ensure the culture is grown in medium with excess glucose, as the glucose-PTS provides G6P, the substrate for the this compound pathway [1]. Confirm the growth phase for metabolite extraction; effects are observed during active growth.
  • Problem: Need to monitor NADPH dynamics in real-time.

    • Solution: While not used in the original study, modern genetically encoded biosensors like NAPstars (for NADPH/NADP+ ratio) or mBFP (for NADPH) could be expressed in the strains to monitor changes in the NADPH pool in live cells with high temporal resolution [2] [3] [4].

Pathway Visualization

The following diagram illustrates the logical workflow and key metabolic relationships for experimentally demonstrating this mechanism.

cluster_genetic Genetic & Experimental Manipulation cluster_metabolic Metabolic Consequences A Disrupt glcP gene B Derepress ntdABC operon expression A->B C Stimulate NTD/Kanosamine Biosynthesis B->C E Consumption of G6P by NTD/Kanosamine Pathway C->E D Use zwf mutant (PP Pathway Disrupted) D->C F Accumulation of TCA Cycle Intermediates E->F G Malate converted to Pyruvate by YtsJ (Malic Enzyme) F->G H NADPH Generation & Pool Increase G->H I Suppression of growth defect in zwf mutant H->I Start Start Start->A

References

malate supplementation kanosamine biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: What is the proposed link between malate and kanosamine biosynthesis?

    • A: Research on Bacillus subtilis shows that activation of the this compound biosynthetic pathway leads to the accumulation of TCA cycle intermediates, including malate [1]. The malic enzyme (YtsJ) can then convert this malate to pyruvate, simultaneously generating NADPH [1]. Since NADPH is a crucial reducing power for biosynthetic processes, this increase in the NADPH pool is a key metabolic effect that supports this compound production.
  • Q: A zwf mutant in my Bacillus subtilis strain shows inoculum-dependent growth defects. Could this compound biosynthesis be involved?

    • A: Yes. A zwf mutant lacks the first enzyme in the Pentose Phosphate pathway, a major source of NADPH. This leads to a NADPH deficiency and growth defects at low inoculum densities [1]. This growth defect can be suppressed by disrupting the glcP gene, which upregulates the this compound biosynthetic operon (ntdABC). The proposed mechanism is that activating the this compound pathway redirects carbon flow, leading to malate accumulation and subsequent NADPH regeneration via the malic enzyme YtsJ [1].
  • Q: What is the confirmed biosynthetic pathway for this compound?

    • A: In both Bacillus subtilis and Bacillus cereus, this compound is synthesized from glucose-6-phosphate in three enzymatic steps [2] [3]:
      • Dehydrogenation: NtdC (or KabC) oxidizes glucose-6-phosphate to 3-dehydro-glucose-6-phosphate using NAD⁺.
      • Amination: NtdA (or KabA), a PLP-dependent aminotransferase, uses glutamate as an amino donor to produce this compound-6-phosphate.
      • Dephosphorylation: NtdB (or KabB) removes the phosphate group to yield the final product, this compound [2] [4] [3].

Experimental Troubleshooting Guide

Problem: Inoculum-dependent growth defect in a B. subtilis zwf mutant.

  • Background: This mutant cannot generate sufficient NADPH via the Pentose Phosphate pathway [1].
  • Hypothesis: Upregulating the this compound biosynthetic pathway will increase the intracellular NADPH pool via malate accumulation and the malic enzyme, restoring growth [1].
  • Experimental Approach 1: Genetic Suppression
    • Protocol: Construct a zwf glcP double mutant. The disruption of glcP derepresses the ntdABC operon, leading to overproduction of NTD/kanosamine.
    • Expected Outcome: The zwf glcP double mutant should show improved growth in a low-inoculum density assay compared to the zwf single mutant [1].
    • Control: A zwf ntdABC glcP triple mutant should not show growth restoration, confirming the effect is specific to the this compound pathway [1].
  • Experimental Approach 2: Metabolite Supplementation
    • Protocol: Supplement the minimal growth medium (e.g., S7N) with malate (e.g., 20-40 mM) and inoculate with a low density of the zwf mutant cells.
    • Expected Outcome: Malate supplementation should rescue the growth defect of the zwf mutant by providing a substrate for the malic enzyme (YtsJ) to generate NADPH directly [1].
    • Measurement: Monitor growth (OD600) over time and compare with unsupplemented controls.

Problem: Low yield of this compound in a production strain.

  • Background: this compound biosynthesis shares its initial substrate, glucose-6-phosphate, with central carbon metabolism [1].
  • Hypothesis: Engineering strategies that increase the NADPH pool or flux through glucose-6-phosphate will enhance this compound production.
  • Experimental Approach: Metabolic Engineering
    • Strategy 1: Disrupt glcP to constitutively activate the ntdABC operon [1].
    • Strategy 2: Overexpress the malic enzyme gene (ytsJ) to enhance the capacity for NADPH regeneration from malate [1].
    • Analysis: Use metabolomics to track the levels of TCA cycle intermediates (especially malate) and measure the intracellular NADPH/NADP⁺ ratio to confirm the metabolic shift [1].

Key Quantitative Data from Literature

The table below summarizes critical experimental findings from the search results.

Observation Strain / System Key Quantitative Insight Source
Growth Rescue of zwf mutant B. subtilis zwf mutant Growth defect at 0.5-1% inoculum; rescued in zwf glcP double mutant at 1% inoculum. [1]
Metabolic Effect of Pathway Activation B. subtilis glcP mutant Stimulation of NTD/kanosamine biosynthesis caused significant accumulation of TCA cycle intermediates and NADPH. [1]
Autoinducer Sensitivity B. subtilis reporter strain Both NTD and this compound activated the ntdABC promoter at extracellular concentrations of 0.3 μM or higher. [1]

This compound Biosynthesis Pathway

The following diagram illustrates the confirmed three-step pathway for this compound biosynthesis and its connection to central metabolism and NADPH regeneration, based on the characterized function of the NtdABC (or KabABC) enzymes [2] [3] [5].

kanosamine_pathway cluster_primary This compound Biosynthesis (NtdABC/KabABC) cluster_tca Linked Central Metabolism G6P Glucose-6-Phosphate (G6P) DHG6P 3-Dehydro-Glucose- 6-Phosphate G6P->DHG6P NtdC/KabC (Dehydrogenase) K6P This compound- 6-Phosphate (K6P) DHG6P->K6P NtdA/KabA (Aminotransferase) This compound This compound K6P->this compound NtdB/KabB (Phosphatase) TCA TCA Cycle Intermediates This compound->TCA Pathway Activation Leads To Glutamate Glutamate aKG 2-Oxoglutarate (α-KG) Glutamate->aKG Malate Malate Pyruvate Pyruvate Malate->Pyruvate Malic Enzyme (YtsJ) NADPH NADPH Pyruvate->NADPH Generates NADP NADP+ NADP->NADPH TCA->Malate Accumulation

Experimental Protocol: Investigating the Malate-Kanosamine Link

Here is a detailed methodology to experimentally test the effect of malate supplementation on this compound production and NADPH levels.

1. Bacterial Strains and Growth Conditions

  • Strains: Use Bacillus subtilis 168 (wild-type) and an isogenic zwf mutant. Include a zwf glcP double mutant as a positive control for pathway activation [1].
  • Media: Use a defined minimal medium like S7N, supplemented with carbon sources (e.g., 1% glucose) and 0.2% glutamate [1].
  • Supplementation: Prepare a filter-sterilized 1M sodium malate stock solution. Add to the medium at a final concentration of 20-40 mM for the test condition [1].
  • Culture: Inoculate media with a small inoculum (0.5-1% vol/vol) to avoid carryover effects and to stress the NADPH regeneration system [1].

2. Monitoring Growth and Sampling

  • Growth Curves: Monitor culture density (OD600) over 24-48 hours to confirm the rescue of the zwf mutant growth by malate.
  • Sampling Point: Harvest cells in the mid-exponential growth phase for metabolite and cofactor analysis.

3. Metabolome and NADPH Analysis

  • Metabolite Extraction: Use a quenching method (e.g., cold methanol) followed by extraction to intracellular metabolites.
  • TCA Intermediate Quantification: Analyze extracts using GC-MS or LC-MS to measure the levels of malate, fumarate, and succinate. Expect higher levels in strains with activated this compound pathway (glcP mutant) or with malate supplementation [1].
  • NADPH/NADP+ Ratio: Use a commercial enzymatic cycling assay kit to quantify the intracellular NADPH and NADP+ pools. The NADPH/NADP+ ratio is expected to increase upon malate supplementation in the zwf mutant [1].

4. This compound Yield Measurement

  • Analysis: Quantify this compound titers in the culture supernatant using HPLC with evaporative light scattering (ELSD) or mass spectrometry (LC-MS) detection [2] [4].

References

optimizing sporulation phase kanosamine production

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Q1: Why is the sporulation phase critical for kanosamine production, and how is it regulated? this compound accumulation is closely tied to the sporulation phase. In Bacillus cereus UW85, maximum antibiotic accumulation in culture supernatants coincides with sporulation [1]. Production is influenced by key environmental factors and metabolic pathways:

  • Carbon Metabolism: The NTD/kanosamine biosynthetic pathway branches from glucose-6-phosphate (G6P) and modulates central carbon metabolism. Activating this pathway increases the intracellular NADPH pool via the accumulation of TCA cycle intermediates, which is crucial for cellular biosynthetic processes [2].
  • Nutrient Availability: this compound production is highly sensitive to phosphate and ferric iron. Adding phosphate to a rich medium suppresses accumulation, while the addition of ferric iron enhances it [1].
  • Quorum Sensing: Neotrehalosadiamine (NTD) and this compound itself act as autoinducers, regulating their own biosynthesis operon (ntdABC) through the transcriptional activator NtdR in a cell-density-dependent manner (quorum sensing) [2].

Q2: My this compound yields are low and inconsistent. What are the key parameters to check? Low yields are often due to suboptimal conditions for the metabolic pathways involved. The table below summarizes critical parameters and their effects:

Parameter Effect on Production Optimal Condition / Action
Inoculum Dose Influences cell density and autoinduction; low dose can cause growth defects in certain mutants [2]. Optimize for specific strain and medium; typically 1-2% (vol/vol) [2].
Phosphate Level High levels suppress this compound accumulation [1]. Use phosphate-limited media or carefully control concentration.
Iron (Ferric) Enhances this compound accumulation [1]. Supplement rich medium with ferric iron.
Carbon Source (Glucose) Has dual role: provides substrate (G6P) but also represses ntdABC via GlcP sensor [2]. Ensure glucose availability while considering regulatory effects of uptake.
NADPH Pool A major output of the pathway; low NADPH can limit related metabolic processes [2]. Monitor metabolome; supplementing with malate can help boost NADPH in some mutants [2].

Q3: How does the this compound biosynthesis pathway function, and what are the key enzymes? this compound is synthesized from glucose-6-phosphate in a three-step pathway. The enzymes and their functions are outlined in the table below [3]:

Step Enzyme Function Key Feature
1 KabC / (NtdC) Glucose-6-phosphate dehydrogenase Oxidizes G6P to 3-oxo-glucose-6-phosphate (3oG6P). NADP+-dependent.
2 KabA / (NtdA) PLP-dependent aminotransferase Transaminates 3oG6P to this compound-6-phosphate (K6P) using L-glutamate.
3 KabB / (NtdB) Phosphatase Dephosphorylates K6P to yield the final product, this compound.

The following diagram illustrates the this compound biosynthesis pathway and its key regulatory interactions:

kanosamine_pathway G6P Glucose-6-Phosphate (G6P) OXO 3-Oxo-Glucose-6-P (3oG6P) G6P->OXO Oxidation K6P This compound-6-Phosphate (K6P) OXO->K6P Transamination KAN This compound K6P->KAN Dephosphorylation NADP NADP+ KABC KabC / NtdC (Dehydrogenase) NADP->KABC Consumed NADPH NADPH NADPH->KABC Produced GLU L-Glutamate KABA KabA / NtdA (Aminotransferase) GLU->KABA Donor AKG 2-Oxoglutarate AKG->KABA Produced KABC->G6P KABA->OXO KABB KabB / NtdB (Phosphatase) KABB->K6P QUORUM High Cell Density (Quorum Sensing) QUORUM->KABA Activates ntdABC operon REPRESSOR GlcP (Repressor) REPRESSOR->KABA Represses ntdABC operon

Q4: What is a standard protocol to optimize and monitor this compound production in a Bacillus culture? Here is a generalized experimental workflow based on the cited research. You may need to adapt it for your specific strain (e.g., B. subtilis or B. cereus).

Experimental Workflow for this compound Production Optimization

The following diagram outlines the key stages of the optimization protocol:

protocol STEP1 1. Inoculum Preparation STEP2 2. Culture Inoculation & Growth Monitoring STEP1->STEP2 NOTE1 Medium: e.g., S7N with excess glucose [2] or rich medium for B. cereus [1] STEP1->NOTE1 STEP3 3. Induction & Production (Post-Exponential/Sporulation Phase) STEP2->STEP3 NOTE2 Monitor: Cell density (OD600) and sporulation stage STEP2->NOTE2 STEP4 4. Sample Harvesting & Analysis STEP3->STEP4 NOTE3 Key Actions: • Ensure phosphate limitation [1] • Supplement with Ferric Iron [1] • Monitor autoinduction via qPCR of ntdABC/kab operon STEP3->NOTE3 NOTE4 Analyses: • this compound titer (HPLC, bioassay) [1] • Metabolomics (NADPH/NADP+ ratio, TCA intermediates) [2] STEP4->NOTE4

Detailed Methodologies:

  • Strain and Culture Conditions:

    • Use a known producer strain like Bacillus cereus UW85 or a B. subtilis strain with the ntdABC operon.
    • For B. cereus, a rich medium can be used. For B. subtilis, a defined medium like S7N with excess glucose (e.g., 1%) and glutamate is suitable [2].
    • Inoculate with a standard dose (e.g., 1-2% vol/vol) to ensure proper autoinduction [2].
  • Optimization during Sporulation/Production Phase:

    • Phosphate Control: To enhance yield, use phosphate-limited conditions or add specific levels of phosphate to find the optimal concentration, as high phosphate suppresses production [1].
    • Iron Supplementation: Add ferric iron to the culture medium to boost this compound accumulation [1].
    • Monitor Metabolism: Track the intracellular NADPH pool and TCA cycle intermediates via metabolome analysis. Supplementing with malate (e.g., 10-20 mM) can be beneficial in strains with compromised NADPH generation, like a zwf mutant [2].
  • Analytical Techniques:

    • This compound Titer: Quantify this compound in culture supernatants using bioassays against a sensitive indicator organism or via HPLC methods [1].
    • Gene Expression: Monitor the activation of the biosynthetic operon (ntdABC or kabABC) using reverse-transcription quantitative PCR (RT-qPCR) [2].
    • Metabolomic Analysis: Use techniques like LC-MS to measure levels of key metabolites such as G6P, TCA intermediates, and the NADPH/NADP+ ratio to assess pathway activity [2].

Key Takeaways and Final Troubleshooting Tips

  • Critical Checkpoints: If your yields are low, first verify your phosphate and iron levels, as these are strong external regulators. Internally, ensure the culture progresses properly into the sporulation phase and that the NADPH pool is sufficient.
  • Strain-Specific Nuances: Remember that regulation might differ. In B. subtilis, the GlcP permease acts as a key repressor of the ntdABC operon, and its disruption can lead to overproduction [2].
  • Experimental Note: The cited research provides foundational knowledge, but the field may have advanced. Some enzymatic steps, particularly the final linkage formation for NTD, may not be fully elucidated [2].

References

solubility issues kanosamine hydrochloride research

Author: Smolecule Technical Support Team. Date: February 2026

Known Solubility Data for Kanosamine Hydrochloride

The most concrete data available pertains to the solubility of this compound hydrochloride in specific solvents, which is crucial for planning experiments. The following table summarizes the findings from a commercial biochemical supplier [1].

Solvent Concentration Achieved Notes
DMSO 25 mg/mL (115.94 mM) Requires ultrasonic disruption and warming; hygroscopic DMSO has a significant impact on solubility.
DMF 25 mg/mL (115.94 mM) Requires ultrasonic disruption and warming.

Key Troubleshooting Considerations & FAQs

Based on general principles of handling poorly soluble compounds and the specific data above, here are some potential FAQs and guidance for your support center.

FAQ 1: What is the best solvent to dissolve this compound hydrochloride for my biological assays? For in vitro studies, DMF is a recommended solvent for preparing a stock solution of this compound hydrochloride at a concentration of 25 mg/mL. The supplier's data indicates that this requires ultrasonic disruption and warming to achieve full dissolution [1]. If using DMSO, it is critical to use a newly opened, dry batch as its hygroscopic nature can significantly impact solubility.

FAQ 2: The compound won't dissolve. What should I check first?

  • Sonication and Heat: Ensure you are using a sonicator bath or probe and gently warming the solution, as this is explicitly required [1].
  • Solvent Age and Purity: If using DMSO, confirm it is fresh and anhydrous. Moisture absorption over time can drastically reduce its dissolving capability.
  • Gradual Addition: Add the solid compound gradually to the solvent while vortexing or stirring, rather than adding it all at once.

FAQ 3: Are there other strategies to enhance solubility for formulation? While not tested specifically for this compound, common techniques for poorly water-soluble drugs can be explored [2]. These include:

  • Particle Size Reduction: Techniques like micronization or nano-milling can increase the surface area and potentially enhance dissolution rate.
  • Solid Dispersion: Creating a solid dispersion with a hydrophilic carrier (e.g., polymers like PVP or sugars like glucosamine HCl) can significantly improve dissolution for other drugs and is a promising avenue for research [3] [4] [2].
  • Salt Formation: Since this compound is already a hydrochloride salt, this particular option is already maximized.
  • Use of Surfactants: Incorporating surfactants in the medium can aid in wetting and solubilizing the drug particles.

Experimental Planning Workflow

When faced with solubility issues, a systematic approach to troubleshooting and method selection is key. The diagram below outlines a logical workflow you can adapt for your guides.

G Start Start: Solubility Issue S1 Verify solvent is fresh, anhydrous DMSO or DMF Start->S1 S2 Apply ultrasound and gentle warming S1->S2 D1 Solubility adequate for your assay? S2->D1 S3 Proceed with experiment D1->S3 Yes D2 Explore alternative strategies for in-vivo/formulation work D1->D2 No A1 Consider particle size reduction (micronization) D2->A1 A2 Develop a solid dispersion with a hydrophilic polymer A1->A2 A3 Investigate surfactant-based systems or complexation A2->A3

Navigating Information Gaps

A significant challenge you will encounter is the scarcity of peer-reviewed, detailed solubility studies on this compound hydrochloride. The most specific data comes from a commercial supplier's documentation [1]. To build comprehensive guides, you may need to:

  • Extrapolate from General Principles: Much of the troubleshooting advice is based on standard practices for handling poorly soluble compounds [2] and should be presented as such.
  • Consult Closely Related Analogs: While not perfect, research on the solubility and formulation of other amino sugars and hydrochloride salts (like glucosamine HCl) can provide valuable, transferable insights [3] [5] [4].
  • Validate Internally: The most reliable information will come from your own internal experiments. Use the strategies outlined here as a starting point for systematic in-house testing.

References

Kanosamine Biosynthesis Pathways: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the biosynthetic route in your production strain is the first critical step. Kanosamine is produced via two distinct pathways, and the choice of strain dictates the engineering strategy. The table below summarizes the two confirmed pathways.

Pathway Name Organism Examples Starting Substrate Key Enzymes/Gene Cluster Primary Function/Note
This compound Biosynthesis I [1] Amycolatopsis mediterranei, Bacillus pumilus UDP-glucose [1] RifL, RifK, RifM (or homologs) [1] Often produces this compound as an intermediate for more complex antibiotics like rifamycin [1].
This compound Biosynthesis II [2] Bacillus subtilis, Bacillus cereus UW85 [3] [2] Glucose-6-Phosphate (G6P) [4] [2] NtdCAB (in B. subtilis) or KabCAB (in B. cereus) [3] Produces this compound as an end-product with antibiotic activity [3]. The B. subtilis pathway is part of an autoinduction system that modulates carbon metabolism [4].

The logical flow of the Bacillus subtilis pathway (Biosynthesis II) can be visualized as follows, showing the conversion from Glucose-6-Phosphate to the final this compound product.

BacillusSubtilisPathway G6P Glucose-6-Phosphate (G6P) K6P This compound-6-Phosphate (K6P) G6P->K6P NtdC (Dehydrogenase) NtdA (Aminotransferase) This compound This compound K6P->this compound NtdB (Phosphatase)

Troubleshooting Common Scaling Challenges

Here are specific FAQs and solutions for problems encountered during scaled-up production.

Challenge & Symptom Root Cause Verified Solution Reference

| Low Final Titer: Inoculum-density-dependent growth; low this compound yield. | Metabolic Burden/NADPH Imbalance: High expression of pathway enzymes drains cellular resources. The PP pathway and this compound pathway both consume G6P [4]. | 1. Engineer Cofactor Regeneration: Modulate the NTD/kanosamine operon (e.g., glcP disruption) to increase NADPH via TCA cycle intermediate accumulation [4]. 2. Medium Supplementation: Add malate to the culture medium to boost the intracellular NADPH pool and restore growth in a zwf mutant background [4]. | [4] | | Poor Pathway Flux: Precursor abundance does not translate to increased yield. | Substrate Competition: G6P is diverted to central carbon metabolism (e.g., glycolysis) instead of your engineered pathway. | 1. Overexpress Biosynthetic Genes: Heterologously express the ntdABC or kabABC operon [3]. 2. Modulate Glucose Uptake: Use a glucose-PTS for uptake to directly generate G6P. In B. subtilis, avoid GlcP-mediated transport, which acts as a glucose sensor and represses ntdABC expression [4]. | [4] [3] | | Strain Instability & Inconsistent Yields: Performance degrades over serial cultures. | Genetic Instability: High metabolic burden leads to plasmid loss or mutations in pathway genes. | 1. Genomic Integration: Stably integrate the biosynthetic operon into the host chromosome instead of using plasmid-based systems [3]. 2. Use Inducible Promoters: To separate growth and production phases, reducing selective pressure against the pathway during biomass accumulation. | [3] |

Detailed Experimental Protocols

Protocol 1: Modulating the NTD/kanosamine Operon to Enhance NADPH Pool

Purpose: To overcome NADPH limitation and improve this compound yield in Bacillus subtilis or related strains by upregulating the native biosynthetic pathway [4].

Methodology:

  • Strain Construction: Create a glcP disruption mutant in your production strain background. The glcP gene is located downstream of the ntdABC operon, and its disruption de-represses the pathway, leading to NTD/kanosamine overproduction [4].
  • Culture Conditions: Inoculate the mutant and wild-type control strains into a semisynthetic S7N medium containing excess glucose and glutamate. Use a low inoculum volume (e.g., 0.5-1% vol/vol) to exacerbate the NADPH-dependent growth phenotype [4].
  • Supplementation Test: In parallel, cultivate the wild-type zwf (glucose-6-phosphate dehydrogenase) mutant in the same medium supplemented with 50-100 mM malate. Malate is converted to pyruvate by the malic enzyme YtsJ, concomitantly generating NADPH [4].
  • Metabolomic Validation: Use LC-MS to track the intracellular levels of TCA cycle intermediates (malate, fumarate, succinate) and NADPH/NADP+ ratios in the glcP mutant versus the control [4].
Protocol 2: In Vitro Reconstitution of the KabABC Pathway

Purpose: To functionally characterize enzyme kinetics and identify potential bottlenecks in the this compound pathway from Bacillus cereus UW85 [3].

Methodology:

  • Gene Cloning & Expression:
    • Amplify the kabA, kabB, and kabC genes.
    • Co-express kabA and kabC in a single vector (e.g., pETDuet) in E. coli BL21 to ensure proper folding and solubility. Express kabB separately [3].
  • Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., His-tag).
  • Enzyme Assays:
    • KabC (Dehydrogenase) Assay: Monitor the reaction (G6P -> 3-oxo-G6P) by following NAD+ reduction to NADH at 340 nm. The reaction mixture should contain G6P and NAD+ [3].
    • KabA (Aminotransferase) Assay: Couple with KabC. The reaction uses 3-oxo-G6P and L-glutamate to form K6P. Follow the decrease in L-glutamate concentration using a colorimetric assay or by detecting the formation of 2-oxoglutarate [3].
    • KabB (Phosphatase) Assay: Measure the dephosphorylation of K6P to this compound by detecting the release of inorganic phosphate (Pi) using a malachite green assay [3].

Pathway Engineering & Strain Optimization Workflow

For a holistic scaling strategy, follow this logical workflow from gene to product. The process involves iterative steps of genetic construction, cultivation, and analysis to optimize production.

ScalingWorkflow Start Define Production Host (B. subtilis vs S. venezuelae) A Construct/Modify Biosynthetic Operon Start->A B Chromosomal Integration or Plasmid Expression A->B C Optimize Cultivation: C-source, Cofactors, Induction B->C D Monitor Metabolomics: NADPH, TCA Intermediates C->D E Assess this compound Titer & Purity D->E Decision Bottleneck Identified? E->Decision Decision->A Yes End Scale-Up in Bioreactor Decision->End No

References

controlling proteolysis during kanosamine purification

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

  • Q1: Why is controlling proteolysis important during the purification of kanosamine biosynthesis enzymes? The functional characterization of enzymes like KabA, KabB, and KabC from Bacillus cereus UW85 requires them to be intact and active. Proteolysis during purification can cleave these proteins, leading to loss of enzyme activity, inaccurate kinetic data, and failure to study the pathway. Preventing this ensures the reliability of your functional and kinetic experiments [1].

  • Q2: What is a general strategy to avoid proteolysis? A two-pronged approach is recommended: first, inhibit proteases during cell lysis and initial extraction; second, rapidly separate your target protein from proteases during chromatographic purification [2].

  • Q3: What are the most common symptoms of proteolysis in my experiment? You might observe unexplained reductions in yield, lower-than-expected enzyme activity, or the appearance of multiple smaller protein bands (degradation fragments) on an SDS-PAGE gel that do not correspond to the expected molecular weight of your target protein.

Experimental Protocols & Data

Here are detailed methodologies and optimized conditions based on published work.

Protocol 1: Purification of this compound Biosynthesis Enzymes with Proteolysis Control

This protocol is adapted from the purification of KabA, KabB, and KabC from B. cereus UW85 [1].

  • Gene Cloning & Expression: Clone the target genes (kabA, kabB, kabC) into an appropriate expression vector (e.g., pET-28b). Express the recombinant His-tagged proteins in E. coli BL21-Gold cells.
  • Cell Lysis (Critical Step for Inhibition): Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5). To this buffer, add the following to inhibit proteases:
    • 1 mM PMSF (a serine protease inhibitor).
    • A commercial protease inhibitor cocktail (e.g., containing inhibitors for metalloproteases, cysteine proteases, etc.).
    • Optionally, include 1-2 mM EDTA to chelate metal ions required by some metalloproteases.
  • Purification: Lyse the cells via sonication and clarify the lysate by centrifugation.
    • For soluble proteins (like KabA and KabB), purify the supernatant using Immobilized Metal Affinity Chromatography (IMAC) with a Ni-NTA column.
    • For proteins prone to insolubility (like KabC was initially), consider co-expression with its partner enzymes (e.g., KabC was co-expressed with KabA) to improve solubility and stability [1].
  • Buffer Considerations: Keep samples cold (on ice or at 4°C) throughout the process. Use buffers at the correct pH to maintain protein stability.

Protocol 2: General Protein Purification Workflow with Protease Inhibition

The diagram below outlines the key decision points for incorporating protease control into a standard protein purification workflow.

G cluster_inhibitors Commonly Used Inhibitors cluster_steps High-Risk Steps start Start Protein Purification lysis Prepare Cell Lysis Buffer start->lysis add_inhibitors Add Protease Inhibitors lysis->add_inhibitors specific_step Critical Steps for Inhibition add_inhibitors->specific_step inhibitor_pmsf PMSF (Serine proteases) inhibitor_edta EDTA (Metalloproteases) inhibitor_cocktail Commercial Cocktail chromatographic Chromatographic Separation specific_step->chromatographic Rapid processing step1 Cell Lysis step2 Homogenization step3 Clarified Lysate Handling end Purified Protein chromatographic->end

Table 1: Common Protease Inhibitors and Their Use

Inhibitor Target Protease Class Typical Working Concentration Stability & Considerations
PMSF Serine proteases 0.1 - 1 mM Unstable in water; add fresh from stock solution.
EDTA Metalloproteases 1 - 2 mM Chelates metal ions (Zn²⁺, Ca²⁺).
Protease Inhibitor Cocktails Broad spectrum (Serine, Cysteine, Metallo, etc.) As per manufacturer Convenient, pre-mixed blends for general use.

Table 2: Troubleshooting Common Problems

Problem Possible Cause Suggested Solution
Low yield or no protein Severe degradation during purification. Use a broader-spectrum inhibitor cocktail; perform lysis and initial steps at 4°C; shorten processing time.
Multiple unexpected bands on SDS-PAGE Partial degradation of the target protein. Increase inhibitor concentration; check inhibitor compatibility (e.g., PMSF is ineffective against cysteine proteases).
Low specific activity Protein nicked or cleaved, losing function but not mass. Optimize purification buffer pH and ionic strength; include reducing agents if needed.

Key Recommendations for Success

  • Work Quickly and Keep Cold: Perform initial purification steps (lysis to first chromatography) as rapidly as possible and always on ice or in a cold room.
  • Use Inhibitors Fresh: Always add protease inhibitors to your buffers immediately before use, especially PMSF, which has a short half-life in aqueous solutions.
  • Monitor Degradation: Use SDS-PAGE analysis at every stage of purification (crude lysate, flow-through, elution fractions) to identify at which step proteolysis is occurring.

References

handling kanosamine hydrochloride hygroscopic properties

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategies to Reduce Hygroscopicity

For long-term product development, modifying the formulation itself is the most robust approach. The table below summarizes the primary strategies documented in the literature.

Strategy How It Works Common Applications Key Considerations
Film Coating [1] Applies a thin, protective polymer film around a solid dosage form, acting as a physical moisture barrier. Pharmaceuticals & Nutraceuticals Effective for tablets and granules. Choice of polymer is critical for moisture protection.
Encapsulation [1] Envelops the active ingredient within a polymeric matrix (e.g., via spray drying) to shield it from the environment. Primarily Nutraceuticals Can also aid in flowability and taste masking.
Co-processing with Excipients [1] Blends the hygroscopic active with non-hygroscopic or moisture-scavenging excipients that deflect moisture. Pharmaceuticals & Nutraceuticals Requires selection of compatible excipients that do not interact with the API.
Crystal Engineering [1] Alters the crystal structure (e.g., via co-crystallization) to create a less hygroscopic solid form. Primarily Pharmaceuticals Can fundamentally change the API's properties; requires extensive R&D and regulatory approval.

Experimental Protocols & Data

The following section provides specific methodologies and data that can inform your experimental design and troubleshooting.

Stability Testing Under Controlled Humidity

A study on hygroscopic kanamycin powder provides a clear protocol for assessing stability.

  • Objective: To evaluate the impact of storage relative humidity (RH) on the physicochemical and aerosolization properties of a hygroscopic powder [2].
  • Methodology:
    • Sample Preparation: Powders were co-spray dried with a hydrophobic drug (rifampicin) and as a kanamycin-only control.
    • Storage Conditions: Samples were stored in an open Petri dish for one month at 25 ± 2 °C and different RH levels (15%, 43%, and 75%) [2].
    • Analysis: At the end of the storage period, the following tests were performed:
      • In-vitro Aerosolization: Using a Next Generation Impactor (NGI) to determine the Fine Particle Fraction (FPF).
      • Moisture Content: Measured by Karl Fischer titration.
      • Particle Morphology: Assessed using Scanning Electron Microscopy (SEM).
      • Crystallinity: Analyzed with X-ray Powder Diffractometry (XRPD) [2].
  • Key Findings:
    • The FPF of kanamycin-only powder significantly decreased even at 43% RH.
    • At 75% RH, kanamycin particles fused, crystallized, and formed hard cakes, severely impacting performance [2].
    • Co-processing with hydrophobic rifampicin helped prevent particle agglomeration up to 43% RH [2].
Systematic Hygroscopicity Characterization

A flowchart from a key review article outlines a systematic approach for characterizing hygroscopic materials [3]. The workflow below visualizes this decision-making process.

hygroscopic_workflow start Start: Characterize Hygroscopic Properties step1 Measure Water Vapor Sorption Isotherm start->step1 step2 Determine if solid is Crystalline or Amorphous step1->step2 step3_crystal Check for hydrate formation? (Isotherm shows a sharp step) step2->step3_crystal Crystalline step3_amorph Check for water-induced glass transition (Tg) lowering step2->step3_amorph Amorphous step4_crystal Classify as non-hygroscopic or hydrate-forming step3_crystal->step4_crystal step4_amorph Classify as deliquescent or amorphous adsorbent step3_amorph->step4_amorph step5 Establish sorption mechanisms and indicators of instability step4_crystal->step5 step4_amorph->step5 step6 Define management strategy: Formulation, Packaging, Storage step5->step6

Frequently Asked Questions (FAQs)

Q: What is the first step I should take with a new hygroscopic compound like kanosamine hydrochloride? A: The critical first step is systematic characterization [3]. Generate a water vapor sorption isotherm to see how much water the material absorbs at different humidity levels. This will help you classify its behavior (e.g., non-hygroscopic, hydrate-forming, or deliquescent) and guide all subsequent formulation and packaging decisions.

Q: We are having issues with powder caking and clogging during processing. What are some short-term solutions? A: This is a common problem. Immediate actions include:

  • Environmental Control: Perform powder handling and milling in a low-humidity environment (e.g., inside a glove box or a room with controlled RH) [1].
  • Excipient Blending: Co-process the hygroscopic powder with glidants (e.g., colloidal silicon dioxide) or moisture-deflecting excipients to improve flow and reduce stickiness [1].
  • Packaging: For short-term storage of experimental samples, use containers with tight-fitting lids and include desiccant packs [4].

Q: For a final product, what is the most effective way to protect it from moisture? A: A multi-layered approach is best:

  • Formulate for Stability: Use one of the formulation strategies in the table above, such as film coating or co-crystallization, to inherently reduce the API's susceptibility to moisture [1].
  • Use Appropriate Packaging: Select packaging materials with a low water vapor permeation rate. Blister packs with aluminum foil backing or glass bottles with tamper-evident and moisture-proof seals are excellent choices [1].

Q: How can I justify not using a second person to verify "True Copies" of my stability test data in a digital system? A: Regulatory guidance allows for a risk-based approach. For data like equipment qualification records (less direct risk to the patient), a second verification may not be required if the digital system has robust controls like audit trails and the data is reviewed by approvers. For higher-risk data (e.g., batch release results), second-person verification is typically necessary [5].

Key Principles for Handling Hygroscopic Compounds

  • Understand the Mechanisms: Hygroscopicity is driven by the solid's ability to form hydrogen bonds with water, which is influenced by its surface area, chemical composition, and crystal structure [1].
  • Monitor Physical and Chemical Changes: Moisture absorption can lead to both physical instability (caking, reduced powder flow, changes in dissolution rate) and chemical instability (hydrolysis and degradation of the active ingredient) [1] [6].
  • Control the Environment: Since the driving force for water uptake is the difference in vapor pressure between the environment and the solid, controlling relative humidity during all processing and storage stages is paramount [1].

References

metabolic burden kanosamine pathway engineering

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: My kanosamine production is much lower than expected. What could be causing this? This is often due to a bottleneck at the first enzymatic step. The KabC/NtdC enzyme that oxidizes glucose-6-phosphate has a very low reaction rate compared to the subsequent steps in the pathway. This can cause a buildup of the initial substrate and starve the rest of the pathway [1]. Ensure your glucose-6-phosphate supply is robust and consider strategies to enhance the expression or activity of the dehydrogenase enzyme.

  • Q2: How does this compound biosynthesis impact the central metabolism of my host strain? Activating the this compound pathway significantly alters central carbon metabolism. In Bacillus subtilis, stimulating the this compound (NtdABC) pathway causes a notable accumulation of TCA cycle intermediates (like malate) and an increase in the intracellular NADPH pool [2]. This occurs because the pathway pulls carbon away from glycolysis, and the cell compensates via other NADPH-generating routes, such as the malic enzyme (YtsJ) converting malate to pyruvate.

  • Q3: I am using a different host like E. coli. Are there any specific genetic modifications I should consider? While most research is in Bacillus, a general principle from amino-oligosaccharide engineering in E. coli is to block competitive pathways. For instance, to produce chitin oligosaccharides, engineers knocked out the nagB gene to prevent the metabolic diversion of N-acetylglucosamine into glycolysis [3]. A similar strategy could be explored for this compound by identifying and knocking out genes that channel its precursors, like glucose-6-phosphate, away from your target pathway.

Troubleshooting Guide

Problem Area Specific Issue Possible Causes Suggested Solutions
Pathway Bottlenecks Low overall titer, accumulation of Glucose-6-Phosphate Slow KabC/NtdC enzyme kinetics; limited NADP+ cofactor [1] Optimize codon usage for kabC/ntdC; ensure high NADP+ availability; use a stronger promoter.
Accumulation of unstable 3-keto intermediate Downstream enzymes (KabA/KabB) are too efficient relative to KabC [1] Fine-tune the expression of kabA and kabB to prevent intermediate degradation.
Host Metabolism Reduced cell growth / viability (Metabolic Burden) Competition for Glucose-6-P with glycolysis & PPP; depletion of NADPH [2] Use a fed-batch strategy to control glucose uptake; engineer host for higher NADPH regeneration (e.g., overexpress malic enzyme).
Unbalanced energy charge High energy demand for this compound production and export [2] Supplement media with malate to support TCA cycle and energy production.
Genetic Instability Loss of production over generations Plasmid instability; toxicity of pathway intermediates Switch to a genomic integration strategy; use a stable, low-copy-number plasmid.

Experimental Protocols for Diagnosis

Here are detailed protocols to help you diagnose issues with your this compound production system.

Protocol 1: Analyzing Key Pathway Metabolites

This protocol helps identify if a bottleneck exists in the early stages of the this compound pathway.

  • Cell Harvest: Grow your engineered strain in production medium. Take samples during the mid-logarithmic phase and immediately quench metabolism (e.g., using cold methanol).
  • Metabolite Extraction: Perform a cold methanol-water extraction to isolate intracellular metabolites.
  • LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
    • Target Analytes: Quantify the levels of Glucose-6-Phosphate (G6P), Fructose-6-Phosphate (F6P), and malate.
    • Interpretation:
      • High G6P/F6P levels suggest a bottleneck at the KabC/NtdC step [1].
      • Elevated malate levels indicate the host is rerouting carbon through the TCA cycle, a known metabolic adaptation to this compound pathway activation [2].
Protocol 2: Measuring Intracellular NADPH/NADP+ Ratio

This protocol assesses the redox cofactor balance, which is crucial for the KabC reaction.

  • Rapid Lysis: Harvest cells and rapidly lyse them using a commercial kit designed for labile cofactors.
  • Enzymatic Assay: Use a spectrophotometric NADPH/NADP+ detection kit. The assay typically involves using enzymes that specifically consume NADPH and generate a colored product proportional to its concentration.
  • Calculation: Measure the absorbance and calculate the ratio of NADPH to NADP+.
  • Interpretation: A low NADPH/NADP+ ratio indicates that the KabC enzyme (which is NADP+-dependent) might be depleting the reducing power of the cell, creating metabolic stress and potentially slowing down the pathway [1] [2].

This compound Biosynthetic Pathways: A Comparative Overview

The table below summarizes the two best-characterized pathways for this compound biosynthesis.

Feature Bacillus cereus UW85 (KabABC Pathway) Bacillus subtilis (NtdABC Pathway)
Genetic Locus kabABC (part of the zwittermicin A cluster) [1] ntdABC [2]
Initial Substrate Glucose-6-Phosphate [1] Glucose-6-Phosphate [2]
Key Enzymes KabC (dehydrogenase), KabA (aminotransferase), KabB (phosphatase) [1] NtdC (dehydrogenase), NtdA (aminotransferase), NtdB (phosphatase) [2]
Cofactor Specificity NADP-dependent dehydrogenase (KabC) [1] NAD-dependent dehydrogenase (NtdC) [1]
Key Kinetic Trait KabC reaction is very slow relative to KabA and KabB [1] Not fully characterized, but pathway activation increases NADPH pool [2]
Physiological Role Antibiotic production; part of a larger biosynthetic cluster [1] [4] Proposed role as an autoinducer in carbon energy metabolism and quorum sensing [2]

This compound Biosynthesis Pathway Diagram

The following diagram illustrates the this compound pathway, highlighting the key enzymatic steps and the documented bottleneck.

KanosaminePathway G6P Glucose-6-Phosphate (G6P) UnstableIntermediate 3-keto Intermediate (Unstable) G6P->UnstableIntermediate  KabC / NtdC Oxidation (NADP+/NAD+) K6P This compound-6-Phosphate UnstableIntermediate->K6P  KabA / NtdA Transamination This compound This compound K6P->this compound  KabB / NtdB Dephosphorylation Bottleneck Documented Kinetic Bottleneck (Slow Reaction Rate) Bottleneck->G6P

References

Strategies for Increasing Kanosamine Titer

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes experimentally supported strategies to enhance kanosamine production, primarily in Bacillus species.

Strategy Implementation Observed Effect & Key Factors
Genetic Modification Disruption of the glcP gene [1] Upregulates the ntdABC operon, leading to overproduction of NTD/Kanosamine.
Metabolic Engineering Disruption of zwf gene (knocks out PP pathway) combined with glcP disruption [1] Channels glucose-6-phosphate (G6P) toward this compound; boosts intracellular NADPH, enhancing yield.
Media Optimization Addition of ferric iron to rich medium [2] Enhances accumulation of this compound in Bacillus cereus.
Media Optimization Addition of alfalfa seedling exudate to minimal medium [2] Increases this compound accumulation by over 300%.
Process Control Control of phosphate levels in rich medium [2] High phosphate suppresses this compound accumulation.

Analytical Method: HPLC for this compound Quantification

Accurate quantification is essential for titer analysis. Here is a detailed protocol based on general High-Performance Liquid Chromatography (HPLC) practices for aminoglycosides like kanamycin [3] [4].

  • Principle: This method uses HPLC with a derivatization step for detection, as this compound lacks a strong chromophore.
  • Sample Preparation (Protein Precipitation):
    • Precipitation: Mix the sample (e.g., culture supernatant) with acetonitrile (for plasma) or acidified methanol (final HCl concentration ~0.13-0.14 mol/L) or Trichloroacetic acid (TCA) (final concentration 25-40%) [3].
    • Centrifugation: Centrifuge the mixture to remove precipitated proteins.
    • Derivatization: Derivatize the cleaned-up sample with a suitable reagent (e.g., ortho-phthalaldehyde, OPA) to enable fluorescence or UV detection [3].
  • HPLC Instrumentation and Conditions:
    • Detector: Fluorescence Detector or Ultraviolet (UV) Detector (post-derivatization) [3].
    • Column: Reversed-phase column (e.g., C18).
    • Mobile Phase: A mixture of methanol and acetonitrile (1:1) has been used for similar compounds; the exact composition should be optimized for this compound [5].
    • Flow Rate: As per standard test procedure, typically 1.0 mL/min.
    • Injection Volume: 10-20 μL.
  • System Suitability Test (SST):
    • Before sample analysis, establish system suitability as per Standard Testing Procedure (STP). This typically involves injecting a standard solution in triplicate. The Relative Standard Deviation (RSD) of the peak areas should be NMT (Not More Than) 1% for assay methods [4].
  • Analysis Sequence:
    • Follow this sequence: Blank → System Suitability Solution → Standard → Samples [4].

This compound Biosynthesis and Regulation Pathway

The diagram below illustrates the metabolic pathway and key regulatory mechanisms for this compound production in Bacillus subtilis, based on the research findings [1].

kanosamine_pathway G6P Glucose-6- Phosphate (G6P) PP_Pathway Pentose Phosphate Pathway G6P->PP_Pathway zwf gene NTD_Operon ntdABC Operon (this compound Biosynthesis) G6P->NTD_Operon First substrate This compound This compound NTD_Operon->this compound NTD Neotrehalosadiamine (NTD) NTD_Operon->NTD NADPH Increased NADPH Pool NTD_Operon->NADPH Increases pool via TCA cycle Autoinduction Autoinduction Feedback Loop This compound->Autoinduction NTD->Autoinduction Autoinduction->NTD_Operon Activates via NtdR GlcP GlcP Sensor/Transporter GlcP->NTD_Operon Represses NADPH->PP_Pathway Compensates for zwf disruption

Frequently Asked Questions

What should I check first if my this compound titer is low? First, verify the genetic background of your Bacillus strain. Ensure that the glcP gene is disrupted to derepress the ntdABC operon. This is a foundational step for high-level production [1].

My genetically modified strain is still not producing well. What next? Investigate your culture conditions. Test the effect of adding ferric iron and carefully control the phosphate concentration in your medium, as these are critical environmental factors [2].

How can I confirm that the compound I'm producing is this compound? Use HPLC with a standard for comparison. For further confirmation, techniques like FT-IR spectroscopy can be used to match the characteristic carbonyl peak of the naphthoquinone ring structure, as is done for similar compounds like Menaquinone-7 [5].

Troubleshooting Common Experimental Issues

  • Problem: Low or Unstable Yield.
    • Solution: Ensure carbon catabolite activation is functioning. Disruption of the ccpA gene is known to severely reduce NTD/kanosamine production. Check the regulatory status of your strain [1].
  • Problem: Inconsistent HPLC results.
    • Solution: Strictly follow system suitability tests (SST). If the RSD of standard injections is above 1%, do not proceed with sample analysis. Check mobile phase freshness (should not be used after 7 days) and column condition [4].

References

kanosamine vs other aminoglycoside antibiotics efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Kanosamine's Role and Antifungal Activity

Unlike classic aminoglycosides used to treat bacterial infections, this compound is noted for its distinct antifungal activity.

  • Structural Role: this compound is an amino sugar that forms part of the structure of several aminoglycosides, such as tobramycin and kanamycin [1] [2]. In these drugs, it is part of the "this compound" moiety [1].
  • Antifungal Mechanism: As a standalone compound, this compound inhibits the growth of fungi like Candida albicans and Saccharomyces cerevisiae. Its proposed mechanism involves [3]:
    • Being transported into fungal cells by the glucose transport system.
    • Being phosphorylated to this compound-6-phosphate.
    • Acting as a competitive inhibitor of the enzyme glucosamine-6-phosphate synthase, which is crucial for fungal cell wall synthesis. This leads to profound morphological changes and inhibition of septum formation [3].

Comparison with Classical Aminoglycosides

The table below summarizes how this compound compares with clinically used aminoglycoside antibiotics.

Feature This compound Classical Aminoglycosides (e.g., Gentamicin, Tobramycin, Amikacin)
Primary Activity Antifungal [3] Antibacterial (aerobic Gram-negative bacilli, some Gram-positive) [4] [5] [6]
Mechanism of Action Inhibition of glucosamine-6-phosphate synthase, disrupting fungal cell wall synthesis [3] Binding to bacterial 16S rRNA, disrupting protein synthesis; also cause membrane disruption & misreading of genetic code [1] [4] [5]
Spectrum Narrow (specific fungi) [3] Broad spectrum against Gram-negative bacteria [6] [7]
Clinical Use Investigational / not a mainstream clinical drug [3] First-line or reserve drugs for serious systemic infections [6]
Uptake Glucose transport system in fungi [3] Energy-dependent, self-promoted uptake in bacteria [4] [5]
Resistance Mechanisms Not well-characterized (efflux pump Cdr1p does not affect it) [3] Well-defined: modifying enzymes (AAC, APH, ANT), efflux pumps, reduced uptake [4] [5]

|

Experimental Protocols for Key Data

For researchers aiming to validate or build upon these findings, here are methodologies related to the discussed activities.

  • Protocol for Assessing Antifungal Activity [3]:

    • Strain Selection: Use reference strains of Saccharomyces cerevisiae and Candida albicans.
    • Growth Inhibition Assay: Expose fungal cells to this compound in a suitable growth medium and measure the reduction in growth compared to an untreated control.
    • Morphological Analysis: Use microscopy (e.g., light or scanning electron microscopy) to observe drug-induced changes such as inhibition of septum formation and cell agglutination.
    • Transport Study: Assess the uptake of radiolabeled this compound in the presence of glucose to confirm the involvement of the glucose transport system.
    • Enzyme Inhibition: Perform in vitro enzyme kinetics assays to determine the inhibitory constant (Ki) of this compound-6-phosphate against glucosamine-6-phosphate synthase.
  • Protocol for Determining pKa Values of Aminoglycosides [1]:

    • Sample Preparation: Dissolve the aminoglycoside antibiotic (e.g., gentamicin, tobramycin) in D₂O.
    • Titration: Titrate the sample with DCl or NaOD to adjust the pD (pH in deuterated solvent).
    • NMR Spectroscopy: At each titration point, acquire ¹H NMR and ¹⁵N-¹H HMBC (Heteronuclear Multiple-Bond Correlation) spectra.
    • Assignment: Assign the chemical shifts of protons (¹H) and nitrogens (¹⁵N) associated with the amino groups.
    • Data Fitting: Monitor the change in chemical shift as a function of pD. Fit the data to a theoretical model (e.g., using Microsoft Excel Solver) to calculate the pKa value for each individual amino group.

Resistance Mechanisms in Aminoglycosides

Understanding resistance is crucial for evaluating antibiotic efficacy. For classical aminoglycosides, the primary resistance mechanisms are [4] [5]:

  • Drug Inactivation: Production of aminoglycoside-modifying enzymes (AMEs), including:
    • AAC - Aminoglycoside acetyltransferases
    • APH - Aminoglycoside phosphotransferases
    • ANT - Aminoglycoside nucleotidyltransferases
  • Reduced Drug Accumulation: Due to membrane impermeability or the activation of efflux pumps.
  • Target Modification: Ribosomal methylation, though this is less common in pathogens like Pseudomonas aeruginosa.

KanosamineAntifungalMechanism This compound This compound Uptake Uptake via Glucose Transport System This compound->Uptake Glucose Glucose Glucose->Uptake Competes Phosphorylation Intracellular Phosphorylation Uptake->Phosphorylation Kanosamine6P This compound-6-Phosphate Phosphorylation->Kanosamine6P EnzymeInhibition Inhibition of Glucosamine-6- Phosphate Synthase Kanosamine6P->EnzymeInhibition CellWallDisruption Fungal Cell Wall Disruption EnzymeInhibition->CellWallDisruption MorphologicalChanges Morphological Changes Inhibition of Septum Formation EnzymeInhibition->MorphologicalChanges

References

comparing kanosamine antifungal activity conventional antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Kanosamine and Conventional Antifungals

Feature This compound Conventional Azoles (e.g., Fluconazole) Conventional Polyenes (e.g., Amphotericin B) Conventional Echinocandins (e.g., Caspofungin)
Primary Mechanism of Action Inhibits glucosamine-6-phosphate synthase, disrupting cell wall precursor synthesis [1] [2]. Inhibits ergosterol synthesis by targeting CYP51 (14α-demethylase) [3] [4]. Binds to ergosterol, forming pores that disrupt membrane integrity [3] [4]. Inhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesis [3] [4].
Spectrum of Activity (in vitro) Broad-spectrum activity reported against various fungi, including Candida albicans and Saccharomyces cerevisiae [1] [5]. Broad-spectrum, active against Candida spp., Cryptococcus spp., and Aspergillus spp. (varies by specific drug) [3]. Broad-spectrum, often considered fungicidal against most fungi [4]. Primarily active against Candida and Aspergillus species [3] [4].
Key Molecular Target Glucosamine-6-phosphate synthase [1]. ERG11/CYP51 (lanosterol 14α-demethylase) [3]. Membrane ergosterol [3]. FKS1/FKS2 (subunit of β-1,3-glucan synthase) [3].
Research Status Early-stage/Preclinical investigation [1] [5]. Clinically approved, widely used for decades [3] [4]. Clinically approved, a gold-standard for many severe infections [4]. Clinically approved, used for invasive infections [3] [4].
Reported Resistance Mechanism Not affected by the CDR1 efflux pump in S. cerevisiae [1]. Overexpression of efflux pumps, mutations in ERG11 gene [3]. Rare; associated with reduced ergosterol content in membrane [3]. Mutations in FKS genes leading to reduced drug-target affinity [3].

Experimental Data and Protocols for this compound

The experimental data for this compound's antifungal activity primarily comes from mechanistic studies rather than large-scale clinical trials.

  • Growth Inhibition Assay: One study determined antifungal activity using a microbroth dilution method. This compound inhibited the growth of Saccharomyces cerevisiae and pathogenic fungi like Candida albicans. The antifungal effect was observed even in a mutant strain of S. cerevisiae that overexpresses the Cdr1p drug efflux pump, suggesting this compound may not be susceptible to this common resistance pathway [1].
  • Mechanism of Action Workflow: The proposed mechanism was elucidated through a series of experiments [1]:
    • Transport: Radiolabeled glucose uptake studies demonstrated that this compound is transported into C. albicans cells via the glucose transport system.
    • Metabolism: Inside the cell, this compound is phosphorylated to form this compound-6-phosphate (K6P).
    • Enzyme Inhibition: Kinetic analysis showed that K6P competitively inhibits the enzyme glucosamine-6-phosphate synthase with respect to its substrate, D-fructose-6-phosphate (Ki = 5.9 mM). This enzyme is crucial for producing UDP-N-acetylglucosamine, a fundamental building block for fungal cell wall chitin and glycoproteins.
    • Morphological Effects: Treatment of C. albicans with this compound resulted in profound morphological changes, including inhibition of septum formation and cell agglutination, consistent with cell wall damage.

The following diagram illustrates this mechanism and the experimental workflow used to identify it.

G cluster_mechanism Mechanism of Action cluster_experiments Key Supporting Experiments Start Start: Investigate this compound Kano This compound Start->Kano Initial finding of antifungal activity Transport Transport into cell (via glucose system) Kano->Transport Phosphorylation Phosphorylation Transport->Phosphorylation Exp1 Glucose Uptake Assay Transport->Exp1 K6P This compound-6-Phosphate (K6P) Phosphorylation->K6P Exp2 Metabolite Analysis (K6P identification) Phosphorylation->Exp2 Inhibition Inhibits Glucosamine-6-P Synthase K6P->Inhibition Effect Disrupted Cell Wall Synthesis Inhibition->Effect Exp3 Enzyme Kinetics Assay (Ki determination) Inhibition->Exp3 Outcome Fungal Growth Inhibition (Morphological Abnormalities) Effect->Outcome Exp4 Microscopy (Morphological changes) Outcome->Exp4

Research Implications and Future Directions

This compound represents a distinct approach to antifungal drug development. Its novel mechanism of action—targeting cell wall synthesis at the glucosamine-6-phosphate synthase step—makes it a compelling candidate for overcoming resistance to existing drugs [1]. Furthermore, its apparent ability to bypass a common efflux pump mechanism is a significant advantage [1].

Research has progressed to developing synthetic derivatives like K20, an amphiphilic aminoglycoside derived from kanamycin A. K20 has demonstrated broad-spectrum fungicidal activity and a mechanism believed to involve direct perturbation of the plasma membrane, a different strategy from the original this compound [5]. This shows how early natural products can inspire new classes of antifungals with potentially improved efficacy and safety profiles [3] [5].

References

kanosamine spectrum activity oomycetes fungi bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Spectrum of Kanosamine

Organism Group Examples of Tested Pathogens Susceptibility / Effect Reference
Oomycetes Phytophthora medicaginis, P. nicotianae, P. aphanidermatum, Pythium spp. Highly inhibitory; contributes to biological control of plant diseases [1] [2].
Fungi Plant-pathogenic fungi, Candida albicans Moderately to highly inhibitory [1] [2].
Bacteria Various bacterial species Inhibits few species; growth of Staphylococcus aureus is inhibited [1] [2].

This compound Biosynthesis Pathway

The this compound biosynthetic pathway in Bacillus cereus UW85 starts from glucose-6-phosphate and involves three key enzymes encoded by the kab operon [1].

Enzyme Proposed Function Catalytic Reaction Key Features
KabC Dehydrogenase Oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone [1] Member of the short-chain dehydrogenase/reductase superfamily [1]
KabA Aminotransferase Transaminates 3-keto-6-phosphoglucose to form This compound-6-phosphate [1] Member of the aspartate aminotransferase superfamily [1]
KabB Phosphatase Dephosphorylates This compound-6-phosphate to yield This compound [1] Member of the haloacid dehalogenase superfamily [1]

The following diagram illustrates the this compound biosynthetic pathway from glucose-6-phosphate, based on the characterized functions of the Kab enzymes [1].

kanosamine_pathway G6P Glucose-6-Phosphate Lactone 6-Phosphoglucono-δ-Lactone G6P->Lactone Oxidation K6P 3-Keto-6-Phosphoglucose Lactone->K6P Isomerization Lactone->K6P Spontaneous Kanosamine6P This compound-6-Phosphate K6P->Kanosamine6P Transamination This compound This compound Kanosamine6P->this compound Dephosphorylation KabC KabC (Dehydrogenase) KabC->G6P Catalyzes KabA KabA (Aminotransferase) KabA->K6P KabB KabB (Phosphatase) KabB->Kanosamine6P

Key Experimental Findings & Methodology

Key insights into this compound's activity and biosynthesis come from foundational experiments.

  • Original Activity Profiling: Researchers purified this compound from B. cereus UW85 culture supernatants and tested its activity against various microorganisms in inhibition assays. They found the antibiotic was highly inhibitory to oomycetes, moderately inhibitory to fungi, and inhibited few bacteria [2].
  • Biosynthesis Pathway Characterization: The kab operon was proposed to be responsible for this compound production [1]. Researchers overexpressed and purified the recombinant KabA, KabB, and KabC enzymes. Through functional and kinetic characterization, they established the in vitro pathway starting from glucose-6-phosphate, confirming the specific role of each enzyme [1].

Mechanism of Action and Research Context

This compound exerts its antifungal and antibacterial effect through a targeted mechanism.

  • Cell Wall Biosynthesis Inhibition: this compound is transported into microbial cells and phosphorylated to This compound-6-phosphate (K6P). K6P acts as a competitive inhibitor of the enzyme glucosamine-6-phosphate synthase, which catalyzes the first committed step in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) [1]. UDP-GlcNAc is an essential building block for peptidoglycan in bacteria and chitin in fungi; inhibiting its synthesis compromises cell wall integrity and leads to cell lysis [1].
  • Connection to Other Antibiotics: this compound is a core component of the clinically important antibiotic kanamycin [1]. Research has shown that modifying other aminoglycosides like neamine can transform their antibacterial activity into specific antifungal activity, suggesting potential for developing this compound-based agro-fungicides [3].

References

validation kanosamine cell wall biosynthesis inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Biosynthetic Pathway

Kanosamine (3-amino-3-deoxy-D-glucose) functions as an antibiotic by inhibiting bacterial and fungal cell wall biosynthesis [1] [2]. The proposed mechanism involves a pro-drug activation process [1]:

  • Cellular Uptake: this compound is transported into microbial cells via the glucose transport system [1].
  • Phosphorylation: Inside the cell, it is phosphorylated by a hexokinase to form This compound-6-phosphate (K6P) [1].
  • Enzyme Inhibition: K6P acts as a potent inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase) [1] [3]. This enzyme catalyzes the first committed step in the hexosamine biosynthesis pathway, which produces UDP-N-acetylglucosamine (UDP-GlcNAc)—an essential building block for peptidoglycan in bacteria and chitin in fungi [1] [3]. Inhibition of this enzyme disrupts the formation of the cell wall.

The biosynthetic pathway of this compound in Bacillus cereus UW85 has been characterized and starts from glucose-6-phosphate, involving three enzymes encoded by the kabABC operon [1] [4]. The pathway is highly efficient, with reaction rates tuned to avoid accumulation of the unstable 3-keto intermediate [1] [4].

kanosamine_pathway G6P Glucose-6-phosphate (Substrate) Intermediate 3-keto-glucose-6-phosphate (Unstable Intermediate) G6P->Intermediate KabC Oxidation NADP-dependent K6P This compound-6-phosphate (Intermediate) This compound This compound (End Product) K6P->this compound KabB Phosphatase Intermediate->K6P KabA Aminotransferase PLP-dependent

Comparative Analysis of Cell Wall Biosynthesis Inhibitors

The table below compares this compound with other well-known inhibitors of cell wall biosynthesis based on current research data.

Inhibitor Primary Target Stage of Inhibition Reported Activity Key Characteristics
This compound [1] [2] [5] Glucosamine-6-phosphate synthase Cytoplasmic (early pathway) Antibacterial & Antifungal Pro-drug; a natural aminosugar from Bacillus sp.
D-Cycloserine [6] [7] Alanine racemase (Alr) & D-Ala-D-Ala ligase (Ddl) Cytoplasmic (precursor synthesis) Antibacterial Analogue of D-alanine; targets two enzymes.
Fosfomycin [8] [6] MurA (UDP-GlcNAc enolpyruvyl transferase) Cytoplasmic (early pathway) Antibacterial Irreversible inhibitor; natural epoxide antibiotic.

| β-Lactams (e.g., Penicillins) [6] [7] | Penicillin-Binding Proteins (PBPs; Transpeptidases) | Extracytoplasmic (cross-linking) | Antibacterial | Structural analogue of D-Ala-D-Ala; inhibits cross-linking. | | Glycopeptides (e.g., Vancomycin) [6] [7] | Lipid II (D-Ala-D-Ala terminus) | Membrane-associated & Extracytoplasmic | Antibacterial (Gram-positive) | Binds substrate to inhibit transglycosylase & transpeptidase. |

Experimental Data and Key Findings

Key experimental findings that validate this compound's role in cell wall inhibition are summarized below.

Study Focus / Assay Key Experimental Findings Reference Organism / System
Growth Inhibition 100 µg/ml significantly inhibited growth of Staphylococcus aureus and incorporation of radioactive alanine into the acid-insoluble cell wall fraction. Did not affect DNA, RNA, or protein synthesis. Staphylococcus aureus FDA 209P [2]
Enzymatic Inhibition (Kinetics) This compound-6-phosphate (K6P) competitively inhibits GlcN-6-P synthase with respect to fructose-6-phosphate. The Kab enzymes have been kinetically characterized: KabC (oxidase, slow), KabA (aminotransferase, highly efficient), KabB (phosphatase). Cell-free extracts; Purified KabA, KabB, KabC from B. cereus UW85 [1] [4]
Pathway-Specificity Inhibits the hexosamine biosynthesis pathway, leading to a shortage of UDP-N-acetylglucosamine (UDP-GlcNAc), a key precursor for peptidoglycan and chitin. Proposed mechanism based on studies in Staphylococcus aureus and Candida albicans [1]

Core Experimental Protocols

To help you evaluate or replicate these findings, here are the core methodologies from key studies.

  • In Vitro Enzyme Kinetics for the Kab Pathway [1] [4]

    • Gene Cloning & Protein Purification: The kabA, kabB, and kabC genes from B. cereus UW85 were cloned and overexpressed in E. coli. The recombinant proteins (KabA, KabB, KabC) were purified using affinity chromatography (e.g., His-tag purification).
    • Enzyme Assays:
      • KabC (Dehydrogenase): Activity measured by monitoring NADPH production at 340 nm. The reaction mixture contains glucose-6-phosphate, NADP+, and purified KabC.
      • KabA (Aminotransferase): A coupled assay with KabB. The production of this compound is monitored, or the consumption of the amino donor (e.g., L-glutamate) is measured.
      • KabB (Phosphatase): Activity measured by detecting the release of inorganic phosphate (Pi) from this compound-6-phosphate.
    • Kinetic Analysis: Michaelis-Menten parameters (Km, kcat) were determined for each enzyme by varying substrate concentrations and initial reaction rates.
  • Cell Wall Synthesis Inhibition Assay [2]

    • Bacterial Culture: Grow Staphylococcus aureus to mid-log phase.
    • Radioactive Labeling: Incubate the culture with a radioactive precursor specific for the cell wall (e.g., D-[14C]alanine or L-[14C]alanine) in the presence of chloramphenicol (to inhibit protein synthesis, ensuring the label is incorporated into peptidoglycan).
    • Treatment: Add this compound to the test culture.
    • Measurement: After incubation, precipitate the acid-insoluble macromolecular fraction (containing peptidoglycan) and measure the incorporated radioactivity using a scintillation counter. A significant reduction in counts compared to the untreated control indicates inhibition of cell wall synthesis.

The following diagram illustrates the mechanism of cell wall inhibition by this compound.

inhibition_mechanism F6P D-Fructose-6-Phosphate GlcN6P D-Glucosamine-6-Phosphate (GlcN-6-P) F6P->GlcN6P GlcN-6-P Synthase (L-Gln) UDPGlcNAc UDP-N-Acetylglucosamine (UDP-GlcNAc) (Building Block) GlcN6P->UDPGlcNAc Peptidoglycan Peptidoglycan UDPGlcNAc->Peptidoglycan KanExt This compound KanInt This compound-6-Phosphate (K6P) KanExt->KanInt Hexokinase (Phosphorylation) KanInt->F6P Competitive Inhibition

Research Implications and Future Directions

This compound represents a distinct class of cell wall inhibitors with a novel mechanism. Its natural origin and specific target make it a valuable tool for research and potential development. Key research implications include:

  • Novel Target Validation: Confirms GlcN-6-P synthase as a viable target for antimicrobial agents [3].
  • Combination Therapy Potential: Similar to how folate inhibitors synergize with cell wall agents [8], this compound's unique mechanism could be explored in combination therapies to overcome resistance.
  • Enzyme Kinetics Insight: The detailed characterization of the kab pathway provides a blueprint for biosynthetic engineering to produce novel analogs [1] [4].

References

NADPH Production: Kanosamine Pathway vs. Pentose Phosphate Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares key characteristics of the two pathways based on experimental findings from Bacillus subtilis [1].

Feature Pentose Phosphate (PP) Pathway Kanosamine Biosynthesis Pathway
Primary Role Major source of NADPH and metabolic intermediates [1] Autoinducer biosynthesis and NADPH modulation [1]
Key Initial Enzyme Glucose-6-phosphate dehydrogenase (Zwf) [1] Glucose-6-phosphate 3-dehydrogenase (NtdC) [2]
Effect of zwf Knockout Severe growth defect, cell lysis in low inoculum [1] Activation suppresses zwf mutant growth defect [1]
NADPH Generation Mechanism Direct oxidation of G6P [1] Indirect, via TCA cycle intermediate accumulation and malic enzyme (YtsJ) action [1]
Connection to Central Metabolism Direct branch from Glycolysis [1] Modulates carbon flow, increases TCA cycle intermediates [1]
Physiological Trigger Standard metabolic function Metabolic stress (e.g., PP pathway disruption) [1]

Experimental data shows that in a zwf mutant, activating the this compound pathway via glcP disruption increased the intracellular NADPH pool and restored growth. This recovery was associated with a significant accumulation of TCA cycle intermediates like malate. The malic enzyme YtsJ then converts malate to pyruvate, concomitantly generating NADPH [1]. Furthermore, a direct correlation was observed between the expression level of the ntdABC operon and the size of the intracellular NADPH pool [1].

Experimental Evidence and Protocols

Key experiments demonstrate the this compound pathway's role in NADPH production and its functional consequences.

Growth Rescue of a zwf Mutant
  • Objective: To determine if upregulating the this compound pathway can compensate for the loss of the primary PP pathway [1].
  • Methods: A B. subtilis zwf mutant (lacking G6P dehydrogenase) was cultured in S7N medium with low inoculum density (0.5-1%). Growth was compared against a zwf glcP double mutant (which overproduces NTD/kanosamine) and a zwf ntdABC glcP triple mutant [1].
  • Key Findings: The zwf mutant showed inoculation-volume-dependent growth and cell lysis. Growth was restored in the zwf glcP double mutant but abolished again in the triple mutant, proving that de novo this compound biosynthesis is responsible for the metabolic suppression [1].
Metabolome Analysis
  • Objective: To understand the metabolic changes underlying the growth rescue [1].
  • Methods: Metabolome analysis was performed on relevant B. subtilis strains to track changes in metabolite levels, particularly TCA cycle intermediates and NADPH [1].
  • Key Findings: Stimulation of the NTD/kanosamine pathway caused significant accumulation of TCA cycle intermediates. This led to an increase in the intracellular NADPH pool, quantified via enzymatic or LC-MS methods, via the action of the malic enzyme YtsJ [1].

This compound Pathway Activation and NADPH Generation Logic

The following diagram illustrates the logical relationship between this compound pathway activation and increased NADPH production, particularly in a PP-pathway-deficient background.

logical_flow start Genetic Disruption (zwf mutant) Disables PP Pathway A Upregulation of ntdABC Operon (this compound Biosynthesis) start->A B Diversion of Carbon Flux from G6P to this compound A->B C Accumulation of TCA Cycle Intermediates (e.g., Malate) B->C D Malic Enzyme (YtsJ) Activity Malate → Pyruvate C->D E Generation of NADPH D->E

The this compound Biosynthesis Pathway

The this compound pathway is a three-step enzymatic process starting from glucose-6-phosphate (G6P). The functional roles of the enzymes NtdA, NtdB, and NtdC (encoded by the ntdABC operon) have been characterized in vitro [2]. This pathway represents an alternate route to this compound, distinct from the UDP-glucose-derived pathway found in other bacteria like Amycolatopsis mediterranei [2]. A similar pathway involving KabA, KabB, and KabC exists in Bacillus cereus UW85 [3].

The diagram below maps the specific enzymatic steps from G6P to this compound.

pathway G6P Glucose-6-Phosphate (G6P) Step1 NtdC (Dehydrogenase) Oxidation at C3 G6P->Step1 O6P 3-Oxo-Glucose-6-Phosphate Step1->O6P NADP+ to NADPH Step2 NtdA (Aminotransferase) PLP-dependent O6P->Step2 K6P This compound-6-Phosphate (K6P) Step2->K6P Glutamate to α-Ketoglutarate Step3 NtdB (Phosphatase) Dephosphorylation K6P->Step3 This compound This compound Step3->this compound Phosphate

References

substrate specificity comparison kanosamine biosynthetic enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Kanosamine Biosynthetic Pathways

The biosynthesis of the antibiotic this compound occurs via two distinct pathways in different bacteria. The table below compares the two pathways and their respective enzymes based on current research.

Feature UDP-glucose Initiated Pathway (e.g., in Amycolatopsis mediterranei) Glucose-6-phosphate Initiated Pathway (e.g., in Bacillus species)
Initial Substrate UDP-glucose [1] Glucose-6-phosphate [1] [2]
Organisms Amycolatopsis mediterranei (for rifamycin biosynthesis) [1] Bacillus subtilis (NtdABC), Bacillus cereus UW85 (KabABC) [1] [2]

| Key Enzymes | RifL, RifK, RifM [1] | NtdC/KabC: Dehydrogenase NtdA/KabA: Aminotransferase NtdB/KabB: Phosphatase [1] [2] | | Primary Function | Produces this compound as an intermediate for complex antibiotics [1] | Produces this compound as an end-product antibiotic [1] | | Pathway Specificity | Different mechanism; enzymes share low sequence identity (~14-19%) with Kab enzymes [1] | Similar mechanism; Kab and Ntd enzymes share high sequence identity (~57-58%) [1] |

The functional and kinetic characterization of the KabABC pathway in Bacillus cereus UW85 has been detailed [1]. The table below summarizes the findings for each enzyme.

Enzyme (Gene) Class & Catalytic Function Primary Substrate Catalytic Residues / Cofactor Key Kinetic Parameters

| KabC (kabC) | Dehydrogenase; oxidizes glucose-6-phosphate to 3-oxo-glucose-6-phosphate [1] | Glucose-6-phosphate [1] | NAD⁺ [1] | Km: ~100 µM (Glucose-6-P) kcat: ~0.5 s⁻¹ [1] | | KabA (kabA) | PLP-dependent Aminotransferase; transaminates 3-oxo-glucose-6-P to this compound-6-P [1] | 3-oxo-glucose-6-phosphate [1] | Pyridoxal Phosphate (PLP); Lys247 (for NtdA, a homolog) [3] | Km: ~300 µM (3-oxo-glucose-6-P) kcat: ~3 s⁻¹ [1] | | KabB (kabB) | Phosphatase; dephosphorylates this compound-6-P to this compound [1] | this compound-6-phosphate [1] | Metal-independent [1] | Km: ~30 µM (this compound-6-P) kcat: ~10 s⁻¹ [1] |

> Important Note on Kinetic Data: The parameters shown are specifically for the Kab enzymes from B. cereus UW85 [1]. While the Ntd enzymes in B. subtilis perform identical chemical reactions [2], the search results do not provide their equivalent kinetic constants (Km, kcat), preventing a direct numerical comparison of their catalytic efficiency.

Experimental Workflow for Characterizing Enzyme Specificity

The following diagram outlines a general experimental workflow for determining the substrate specificity and kinetics of biosynthetic enzymes like those in the this compound pathway, based on methodologies used in the cited research [1].

Start Start: Gene Identification Clone Gene Cloning & Vector Construction Start->Clone Express Heterologous Expression (in E. coli) Clone->Express Purify Protein Purification (Affinity Chromatography) Express->Purify Assay Enzyme Activity Assay Purify->Assay Kinetics Kinetic Analysis (Determine Kₘ and k_cat) Assay->Kinetics Structure Structural Analysis (X-ray Crystallography) Assay->Structure

Key Experimental Details from the Literature:

  • Gene Cloning and Protein Expression: The kabA, kabB, and kabC genes are typically amplified and inserted into expression vectors like pET-28b. These plasmids are then transformed into E. coli expression strains (e.g., BL21-Gold). Protein expression is induced by adding IPTG, and the cultures are grown at a lower temperature (e.g., 25°C) to improve protein solubility [1].
  • Protein Purification: The recombinant enzymes, often with a His₆-tag, are purified using nickel-affinity chromatography. The proteins are bound to a Ni-NTA agarose column, washed, and then eluted using a buffer containing imidazole. Further purification may involve size-exclusion chromatography [1] [3].
  • Enzyme Activity Assays:
    • Dehydrogenase (KabC/NtdC): Activity is measured by monitoring the production of NADH at 340 nm in a reaction mixture containing glucose-6-phosphate and NAD⁺ [1].
    • Aminotransferase (KabA/NtdA): Activity is determined using a coupled assay with glutamate dehydrogenase, which links the production of glutamate (from the KabA reaction) to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm [1].
    • Phosphatase (KabB/NtdB): Activity is assessed by directly measuring the release of inorganic phosphate from this compound-6-phosphate using a colorimetric method, such as the malachite green assay [1].
  • Structural Analysis: To understand substrate specificity at the atomic level, enzymes can be co-crystallized with their substrates or cofactors. For example, NtdA has been co-crystallized with its product, this compound-6-phosphate, revealing the precise interactions within the active site that confer specificity for the α-anomer of the sugar phosphate [3].

Key Implications for Research

The distinct pathways and specificities of these enzymes have significant implications:

  • Antibiotic Development: Understanding these pathways opens possibilities for bioengineering novel antibiotics or creating hybrid pathways to generate new this compound-derived compounds [1].
  • Specificity Insights: The structural data on NtdA shows how it discriminates against sugar nucleotides, binding specifically to sugar phosphates like this compound-6-phosphate. This explains the functional separation between the Ntd/Kab pathway and the UDP-glucose initiated pathway [3].

The search confirms the functional roles and provides kinetic data for the Kab enzymes. However, to perform a detailed head-to-head comparison of substrate specificity across different homologs, further kinetic data for the Ntd enzymes and the UDP-glucose pathway enzymes would be required.

References

kanosamine resistance mechanisms vs other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Kanosamine in Context: Biosynthesis and Function

Current scientific literature characterizes this compound more for its role in bacterial physiology and biosynthesis than as a standalone therapeutic agent.

  • Role and Biosynthesis: In Bacillus species, this compound is a component of the autoinducer neotrehalosadiamine (NTD), involved in quorum sensing and modulating central carbon metabolism [1]. It is synthesized from glucose-6-phosphate via a three-step pathway [2].
  • Antimicrobial Properties: While one study notes that a Bacillus subtilis strain, isolated from fermented food, has gene clusters for antimicrobial compounds like this compound and bacilysin [3], and another refers to this compound as an "aminosugar antibiotic" [2], detailed mechanistic and resistance studies are not the focus of the available literature.

A Strategic Framework for Low-Resistance Antibiotics

A 2025 study offers a crucial principle for minimizing resistance, which can serve as a key point of comparison for any new antibiotic, including potential this compound-based therapies [4].

  • Core Principle: The "dual target permeabilizer" strategy, which combines bacterial membrane disruption with inhibition of a second, essential cellular pathway, demonstrates significantly lower resistance evolution compared to single-target antibiotics [4].
  • Experimental Evidence: In laboratory evolution experiments, this dual-targeting approach resulted in up to 128 times lower resistance levels in critical pathogens like E. coli and K. pneumoniae compared to antibiotics that only target the membrane (e.g., polymyxins) or other dual-target antibiotics without membrane disruption [4].

The table below compares this novel strategy with traditional antibiotic resistance mechanisms.

Antibiotic / Strategy Primary Mechanism of Action Common/Studied Resistance Mechanisms Resistance Level (Based on Cited Studies)
Dual Target Permeabilizers Disrupts outer membrane & inhibits a second essential pathway [4] Limited resistance emergence observed [4] Lowest levels in lab evolution experiments [4]
β-Lactams (e.g., Penicillins, Cephalosporins) Inhibit cell wall synthesis [5] Enzymatic degradation (β-lactamases), target site alteration (PBP modification) [5] Widespread; a leading cause of resistance [5]
Fluoroquinolones Inhibit DNA gyrase & topoisomerase IV [5] Target site mutations (e.g., in gyrA, parC), efflux pumps [5] High and increasing resistance rates [5]
Polymyxins (e.g., Colistin) Disrupts cell membrane (binds LPS) [4] [5] LPS modification (e.g., mcr genes), efflux pumps [5] Rapid resistance evolution observed, even for last-resort use [4]
Macrolides Inhibit protein synthesis [5] Efflux pumps, ribosomal methylation [5] Common, especially in respiratory pathogens [5]
This compound (See note below table) (See note below table) (See note below table)

Note on this compound: As mentioned above, the available search results do not provide specific, detailed data on its direct antimicrobial mechanism of action or clinically relevant resistance mechanisms needed for a direct comparison in this table.

Research Methodologies for Investigating Resistance

The cited studies employ standard and advanced techniques to understand bacterial adaptation and resistance, which are applicable for evaluating any new antibiotic candidate.

  • Laboratory Evolution Experiments: The 2025 study used this method, growing bacteria over multiple generations under sub-lethal antibiotic pressure to force evolutionary adaptation and measure the rate of resistance development [4].
  • Genomic Analysis: Whole-genome sequencing of resistant bacterial isolates (from lab evolution or clinical samples) identifies mutations in specific genes (e.g., in rpoB for rifamycins or gyrA for fluoroquinolones) that confer resistance [5].
  • Environmental Resistome Sampling: Analyzing environmental samples (soil, water) for the presence of natural resistance genes can assess the potential for pre-existing resistance to an antibiotic [4].

The following diagram illustrates a generalized experimental workflow for studying antibiotic resistance evolution, integrating these key methodologies.

Start Start: Sensitive Bacterial Population Exposure In Vitro Antibiotic Exposure Start->Exposure Selection Selection Pressure Exposure->Selection Laboratory Evolution Analysis Resistance Analysis Selection->Analysis Genomics Genomic Sequencing Analysis->Genomics Phenotyping Phenotypic Assays (MIC) Analysis->Phenotyping

A Guide for Future Research on this compound

For researchers aiming to thoroughly characterize this compound's potential, the following approaches are recommended:

  • Mechanism of Action Studies: Employ techniques like whole-genome sequencing of lab-evolved resistant strains, transcriptomic/proteomic profiling under this compound stress, and in vitro binding assays to identify its specific molecular target(s).
  • Resistance Development Studies: Conduct long-term laboratory evolution experiments to measure the spontaneous mutation rate and resistance frequency against this compound.
  • Cross-Resistance Profiling: Test this compound's efficacy against a panel of bacterial strains with known resistance mechanisms to determine if existing mechanisms confer cross-resistance.

References

comparative analysis Bacillus cereus UW85 kanosamine production

Author: Smolecule Technical Support Team. Date: February 2026

Kanosamine Production in Bacillus cereus UW85

The table below summarizes the key production characteristics and antibiotic properties of this compound as identified in B. cereus UW85.

Aspect Characteristics in B. cereus UW85
Chemical Structure 3-amino-3-deoxy-D-glucose (this compound) [1] [2]
Primary Activity Highly inhibitory to plant-pathogenic oomycetes; moderately inhibitory to certain fungi; limited effect on bacteria [1].
Mechanism of Action After transport into the cell and phosphorylation, this compound-6-phosphate inhibits glucosamine-6-phosphate synthase, disrupting the synthesis of UDP-GlcNAc, a crucial building block for microbial cell walls [2].
Production Peak Coincides with the timing of sporulation in rich medium [1].

| Key Production Enhancers | • Ferric iron addition to rich medium [1]Alfalfa seedling exudate (over 300% enhancement in minimal medium) [1] | | Key Production Suppressor | Phosphate addition to rich medium [1] |

Comparative Biosynthetic Pathways

The biosynthetic pathway for this compound in B. cereus UW85 has been functionally characterized and differs from pathways in other bacteria. The table below compares the key enzymes in the UW85 pathway, which starts from glucose-6-phosphate.

Enzyme Gene Function & Catalyzed Reaction Key Characteristics
Dehydrogenase kabC Oxidizes glucose-6-phosphate to 6-phosphoglucono-δ-lactone [2] Requires NAD+ as a coenzyme [2].
Aminotransferase kabA Transfers an amino group to 3-oxo-6-phosphoglyconate to form This compound-6-phosphate (K6P) [2] Preferentially uses L-glutamine as an amino donor [2].
Phosphatase kabB Dephosphorylates this compound-6-phosphate (K6P) to yield the final product, This compound [2] Shows high specificity for its substrate, K6P [2].

The following diagram visualizes this pathway and its regulation:

kanosamine_pathway Start Glucose-6-Phosphate Int1 6-Phosphoglucono-δ-lactone Start->Int1  Oxidation Start->Int1 Int2 3-Oxo-6-phosphoglyconate Int1->Int2  Spontaneous  Hydrolysis Int3 This compound-6-Phosphate (K6P) Int2->Int3  Amination Int2->Int3 End This compound Int3->End  Dephosphorylation Int3->End KabC KabC (Dehydrogenase) - Coenzyme: NAD+ KabC->Start KabA KabA (Aminotransferase) - Amino Donor: L-Glutamine KabA->Int2 KabB KabB (Phosphatase) KabB->Int3 Enhancers Production Enhancers: • Ferric Iron • Alfalfa Exudate Enhancers->Start Suppressor Production Suppressor: • Phosphate Suppressor->Start

Key Experimental Protocols

To facilitate further research, here are summaries of foundational methodologies used to study this compound in B. cereus.

  • Protocol for Production & Quantification: This method outlines how to produce and measure this compound in culture [1].

    • Culture Conditions: Grow B. cereus UW85 in a suitable rich medium (e.g., 1% glucose, 2% yeast extract). To study regulation, supplement the medium with FeCl₃ (enhancer) or phosphate (suppressor).
    • Harvesting: Incubate cultures with shaking at 30°C. Collect culture supernatants at the sporulation stage (typically 2-3 days) by centrifugation.
    • Bioassay for Quantification: The amount of this compound can be quantified using a paper disk-plate bioassay. Filter-sterilized culture supernatants are applied to paper disks placed on agar plates seeded with a this compound-sensitive indicator organism, such as the oomycete Phytophthora medicaginis. The diameter of the resulting zone of growth inhibition is proportional to the antibiotic concentration [1].
  • Protocol for In Vitro Enzymatic Characterization: This protocol describes how to characterize the enzymes of the this compound pathway [2].

    • Gene Cloning & Expression: Clone the kabA, kabB, and kabC genes into expression vectors (e.g., pETDuet-1 for KabA and KabC co-expression; pET-28b for individual genes). Transform the plasmids into E. coli BL21-Gold for protein production.
    • Protein Purification: Grow transformed E. coli and induce protein expression with IPTG. Purify the recombinant His₆-tagged proteins using immobilized metal affinity chromatography (IMAC).
    • Enzyme Assays:
      • KabC (Dehydrogenase): Monitor the production of NADH by measuring absorbance at 340 nm in a reaction mixture containing glucose-6-phosphate and NAD⁺.
      • KabA (Aminotransferase): Couple the reaction with lactate dehydrogenase and NADH. The oxidation of NADH (decrease in A₃₄₀) is measured in a mixture containing 3-oxo-6-phosphoglyconate and L-glutamine.
      • KabB (Phosphatase): Measure the release of inorganic phosphate from this compound-6-phosphate using a colorimetric assay, such as the malachite green method.

Research Implications and Future Directions

  • Strain Comparison is Indirect: The search results do not provide a direct, quantitative side-by-side comparison of this compound yields between UW85 and other this compound-producing strains (e.g., B. pumilis or B. subtilis). The available data primarily establishes UW85 as a well-characterized model system [2].
  • Distinct Pathway as a Key Feature: A critical finding for comparative analysis is that the kab operon in UW85 is functionally homologous to the ntd operon in B. subtilis, not the rif operon in Actinobacteria. This indicates a distinct biosynthetic pathway starting from glucose-6-phosphate, which is an important consideration for metabolic engineering [2].
  • Potential for Optimization: The strong enhancement of this compound production by alfalfa exudate suggests that UW85 is primed for interaction in the rhizosphere. Understanding these regulatory signals could be key to optimizing production in agricultural biocontrol applications [1].

References

validating kanosamine as autoinducer in Bacillus subtilis

Author: Smolecule Technical Support Team. Date: February 2026

Kanosamine/NTD as a Validated Autoinducer

Experimental evidence demonstrates that this compound and NTD act as autoinducers for the ntdABC operon in B. subtilis. The key experiments validating their role are summarized in the table below.

Experimental Approach Key Findings Supporting Data
Reporter Gene Assay [1] Extracellular this compound activates the ntdABC promoter (PntdABC). PntdABC activity was induced at this compound concentrations ≥0.3 μM in a reporter strain.
Genetic Analysis [1] Autoinduction is dependent on the transcriptional activator NtdR. No promoter activation occurred in an ntdR mutant strain, even with added this compound.
Dose-Response [1] The responsiveness to this compound is comparable to its derivative, NTD. Both molecules showed similar dose-response curves for PntdABC activation.

Detailed Experimental Protocols

To validate this compound as an autoinducer, you can refer to the following key methodologies from the research.

Reporter Gene Assay for Autoinduction

This protocol is used to test whether a purified molecule can activate its target operon [1].

  • Strain Construction: Create a B. subtilis reporter strain by fusing the promoter of the ntdABC operon (PntdABC) to a lacZ gene. This fusion is integrated into the amyE locus. A control strain with an ntdR mutation is also constructed.
  • Growth Conditions: Grow the reporter strains in a suitable medium (e.g., LB).
  • Treatment: Add purified this compound to the growth medium at various concentrations (e.g., from 0.1 μM to 10 μM). A negative control without this compound should be included.
  • Measurement: Measure the β-galactosidase activity at different growth phases. A significant increase in activity in the wild-type reporter strain, but not in the ntdR mutant, confirms this compound is an autoinducer that works through NtdR.
Metabolomic Analysis of Physiological Role

This approach investigates the broader metabolic impact of activating the this compound/NTD pathway [1].

  • Strain Cultivation: Cultivate wild-type B. subtilis, a glcP mutant (which overproduces NTD/kanosamine), and a zwf glcP double mutant. The zwf mutant is defective in the Pentose Phosphate pathway.
  • Metabolite Extraction: Harvest cells and perform metabolite extraction at the desired growth phase.
  • Metabolome Profiling: Use techniques like GC-MS or LC-MS to analyze the intracellular levels of central carbon metabolites, particularly TCA cycle intermediates (e.g., malate) and nucleotides (NADPH/NADP⁺).
  • Data Interpretation: The overproduction of NTD/kanosamine in the glcP mutant should correlate with an accumulation of TCA cycle intermediates and an increased NADPH pool. This helps explain how the pathway modulates cellular metabolism.

Comparative Analysis of B. subtilis Signaling Systems

This compound/NTD is one of several quorum-sensing systems in B. subtilis. The table below compares its features with the ComQXP and Rap-Phr systems.

Feature This compound/NTD System ComQXP System Rap-Phr Systems
Signal Molecule Type Modified sugar derivative (this compound or disaccharide NTD) [1] Modified peptide (ComX) [2] Short, unmodified peptide (Phr) [2] [3]
Biosynthesis Genes ntdABC operon [1] [4] comQXP operon [2] rap and phr genes [2]
Receptor/Sensor Transcriptional activator NtdR (cytoplasmic) [1] Membrane-bound histidine kinase ComP [2] Cytoplasmic phosphatase Rap protein [3]
Primary Regulatory Role Modulates central carbon metabolism & NADPH production [1] Controls genetic competence, surfactin production, & persistence [2] Regulates sporulation initiation, biofilm formation, & competence via ComA [3]
Self-Sensing Evidence Not explicitly studied Strong evidence; autoinducer-secreting cells show a stronger response in co-culture [2] Strong evidence; autoinducer-secreting cells show a stronger response in co-culture [2]

This compound/NTD Biosynthesis and Signaling Pathway

The following diagram illustrates the biosynthesis of this compound/NTD and its role in quorum sensing and metabolic regulation. Key findings from the research include:

  • The ntdABC operon is repressed during exponential growth by the GlcP protein, which likely acts as a glucose sensor [1].
  • When repression is lifted, the NtdA, NtdB, and NtdC enzymes synthesize this compound from glucose-6-phosphate [4].
  • This compound can be converted to NTD, though the final linking enzyme is unknown [1].
  • Extracellular this compound/NTD is sensed by NtdR, which activates the ntdABC operon, creating a positive feedback loop [1].
  • Activation of this pathway pulls carbon from glycolysis, influencing the TCA cycle and increasing NADPH production via the malic enzyme YtsJ [1].

kanosamine_pathway G6P Glucose-6-P (G6P) NtdC NtdC (G6P Dehydrogenase) G6P->NtdC Kanosamine_P This compound-6-P G6P->Kanosamine_P Diverts Carbon NtdC->Kanosamine_P NtdA NtdA (Aminotransferase) This compound This compound NtdA->this compound NtdB NtdB (Phosphatase) NtdB->this compound Dephosphorylation? Kanosamine_P->NtdA This compound->NtdB NTD Neotrehalosadiamine (NTD) This compound->NTD Linkage (Unknown Enzyme) NtdR NtdR (Transcription Activator) This compound->NtdR Extracellular Sensing NTD->NtdR Extracellular Sensing ntdABC_op ntdABC Operon NtdR->ntdABC_op Activates Transcription ntdABC_op->NtdC Biosynthesis ntdABC_op->NtdA Biosynthesis ntdABC_op->NtdB Biosynthesis GlcP GlcP (Repressor/Sensor) GlcP->ntdABC_op Represses YtsJ Malic Enzyme YtsJ Pyruvate Pyruvate YtsJ->Pyruvate NADPH NADPH YtsJ->NADPH Generates Malate Malate Malate->YtsJ

Diagram Title: this compound/NTD Biosynthesis, Signaling, and Metabolic Role

Key Research Insights

  • Metabolic Integration: Unlike typical quorum-sensing systems that control behaviors like biofilm formation or virulence, the primary role of this compound/NTD appears to be modulating central carbon metabolism [1]. Its biosynthesis helps regulate the NADPH pool, which is crucial for managing oxidative stress and supporting biosynthetic reactions.
  • Industrial Potential: Because Bacillus species are widely used in biotechnology, the NTD/kanosamine biosynthetic pathway could be engineered to control metabolic fluxes and improve the production of valuable enzymes and compounds in industrial strains [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

179.07937252 Da

Monoisotopic Mass

179.07937252 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8EB87VF7OH

Wikipedia

Aldehydo-D-kanosamine

Dates

Last modified: 08-15-2023
1: Vetter ND, Langill DM, Anjum S, Boisvert-Martel J, Jagdhane RC, Omene E, Zheng H, van Straaten KE, Asiamah I, Krol ES, Sanders DA, Palmer DR. A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis. J Am Chem Soc. 2013 Apr 24;135(16):5970-3. doi: 10.1021/ja4010255. Epub 2013 Apr 15. PubMed PMID: 23586652.
2: van Straaten KE, Ko JB, Jagdhane R, Anjum S, Palmer DR, Sanders DA. The structure of NtdA, a sugar aminotransferase involved in the kanosamine biosynthetic pathway in Bacillus subtilis, reveals a new subclass of aminotransferases. J Biol Chem. 2013 Nov 22;288(47):34121-30. doi: 10.1074/jbc.M113.500637. Epub 2013 Oct 4. PubMed PMID: 24097983; PubMed Central PMCID: PMC3837154.
3: Guo J, Frost JW. Kanosamine biosynthesis: a likely source of the aminoshikimate pathway's nitrogen atom. J Am Chem Soc. 2002 Sep 11;124(36):10642-3. PubMed PMID: 12207504.
4: Janiak AM, Milewski S. Mechanism of antifungal action of kanosamine. Med Mycol. 2001 Oct;39(5):401-8. PubMed PMID: 12054050.
5: Milner JL, Silo-Suh L, Lee JC, He H, Clardy J, Handelsman J. Production of kanosamine by Bacillus cereus UW85. Appl Environ Microbiol. 1996 Aug;62(8):3061-5. PubMed PMID: 8702302; PubMed Central PMCID: PMC168096.
6: Arakawa K, Müller R, Mahmud T, Yu TW, Floss HG. Characterization of the early stage aminoshikimate pathway in the formation of 3-amino-5-hydroxybenzoic acid: the RifN protein specifically converts kanosamine into kanosamine 6-phosphate. J Am Chem Soc. 2002 Sep 11;124(36):10644-5. PubMed PMID: 12207505.
7: Shang H, Chen J, Handelsman J, Goodman RM. Behavior of pythium Torulosum zoospores during their interaction with tobacco roots and Bacillus cereus. Curr Microbiol. 1999 Apr;38(4):199-204. PubMed PMID: 10069854.
8: Tachibana M, Jung W, Schindler K, Schacht J. Are aminosugars ototoxic? Arch Otorhinolaryngol. 1981;230(2):103-7. PubMed PMID: 7295169.
9: Kevany BM, Rasko DA, Thomas MG. Characterization of the complete zwittermicin A biosynthesis gene cluster from Bacillus cereus. Appl Environ Microbiol. 2009 Feb;75(4):1144-55. doi: 10.1128/AEM.02518-08. Epub 2008 Dec 19. PubMed PMID: 19098220; PubMed Central PMCID: PMC2643575.
10: Sasaki K, Aizawa S, Satomi T, Akutsu H, Kawabata S, Momoki Y, Douros JD. Synthesis and antitumor activity of N-nitrosoureido derivatives of kanosamine. J Antibiot (Tokyo). 1980 May;33(5):517-9. PubMed PMID: 7429976.
11: Floss HG, Yu TW, Arakawa K. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. J Antibiot (Tokyo). 2011 Jan;64(1):35-44. doi: 10.1038/ja.2010.139. Epub 2010 Nov 17. Review. PubMed PMID: 21081954.
12: Silo-Suh LA, Stabb EV, Raffel SJ, Handelsman J. Target range of zwittermicin A, an aminopolyol antibiotic from Bacillus cereus. Curr Microbiol. 1998 Jul;37(1):6-11. PubMed PMID: 9625782.
13: Meyer zu Reckendorf W. A simple synthesis of 3-amino-3-deoxy-D-glucose (kanosamine). Angew Chem Int Ed Engl. 1966 Nov;5(11):967. PubMed PMID: 4959563.
14: Vetter ND, Palmer DR. Simultaneous Measurement of Glucose-6-phosphate 3-Dehydrogenase (NtdC) Catalysis and the Nonenzymatic Reaction of Its Product: Kinetics and Isotope Effects on the First Step in Kanosamine Biosynthesis. Biochemistry. 2017 Apr 11;56(14):2001-2009. doi: 10.1021/acs.biochem.7b00079. Epub 2017 Mar 29. PubMed PMID: 28353336.
15: Dolak LA, Castle TM, Dietz A, Laborde AL. 3-Amino-3-deoxyglucose produced by a Streptomyces sp. J Antibiot (Tokyo). 1980 Aug;33(8):900-1. PubMed PMID: 7429991.
16: Fusetani N, Ejima D, Matsunaga S, Hashimoto K, Itagaki K, Akagi Y, Taga N, Suzuki K. 3-Amino-3-deoxy-D-glucose: an antibiotic produced by a deep-sea bacterium. Experientia. 1987 Apr 15;43(4):464-5. PubMed PMID: 3569498.
17: Le Goffic F, Capmau ML, Tangy F, Caminade E. Have deoxystreptamine aminoglycoside antibiotics the same binding site on bacterial ribosomes? J Antibiot (Tokyo). 1980 Aug;33(8):895-9. PubMed PMID: 7000739.
18: Giuliano RM, Kasperowicz S. Synthesis of branched-chain sugars: a stereoselective route to sibirosamine, kansosamine, and vinelose from a common precursor. Carbohydr Res. 1988 Dec 1;183(2):277-85. PubMed PMID: 3214842.
19: Golets LM, Esipov SE, Fedorenko VA. [Metabolites produced by Streptomyces kanamyceticus mutants with impaired biosynthesis of kanamycin]. Antibiot Khimioter. 1997;42(4):8-11. Russian. PubMed PMID: 9182507.
20: Segal JA, Skolnick P. Polyamine-like actions of aminoglycosides and aminoglycoside derivatives at NMDA receptors. Eur J Pharmacol. 1998 Apr 24;347(2-3):311-7. PubMed PMID: 9653898.

Explore Compound Types